molecular formula C16H17N B026936 1-Benzhydrylazetidine CAS No. 107128-00-7

1-Benzhydrylazetidine

Número de catálogo: B026936
Número CAS: 107128-00-7
Peso molecular: 223.31 g/mol
Clave InChI: AZHWVHNIAGJINK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Diphenylmethyl)azetidine is a N-containing heterocyclic building block.>

Propiedades

IUPAC Name

1-benzhydrylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHWVHNIAGJINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384381
Record name 1-benzhydrylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107128-00-7
Record name 1-benzhydrylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the History and Discovery of 1-Benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and physicochemical properties have made it a valuable component in the design of novel therapeutics. At the heart of many functionalized azetidines lies a key intermediate: 1-Benzhydrylazetidine. This in-depth technical guide explores the history, discovery, and synthesis of this foundational molecule, providing detailed experimental protocols and contextualizing its significance in modern drug development.

Historical Context and Discovery

The first documented synthesis of this compound was reported in 1988 by Gunda I. Georg et al. in the journal Synthetic Communications. While the specific motivation for its initial synthesis is not detailed in the publication, the context of the research suggests its development as a stable, protected form of the azetidine ring, allowing for further functionalization. The benzhydryl group serves as a bulky, lipophilic protecting group that can be cleaved under specific conditions, making this compound a versatile building block for the synthesis of a wide array of more complex azetidine derivatives.

Subsequent research has solidified the importance of this compound and its derivatives as key intermediates in the synthesis of several pharmaceuticals. For instance, derivatives such as 1-benzhydrylazetidin-3-ol are crucial in the production of Azelnidipine, a dihydropyridine calcium channel blocker, and Baricitinib, a Janus kinase (JAK) inhibitor. The inherent stability and reactivity of the this compound core have made it an attractive starting point for the development of compounds targeting a range of biological pathways, including those involving G-protein coupled receptors and enzymes.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₇N
Molecular Weight 223.32 g/mol
Melting Point 109-112 °C[1]
Appearance White to off-white crystalline solid

Characterization of this compound and its derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, the ¹H-NMR spectrum of the related compound, 1-benzhydrylazetidin-3-one, in CDCl₃ shows characteristic peaks at δ 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), and 7.48 (4H, m)[2].

Key Experimental Protocols

While the full experimental text from the original 1988 publication by Gunda I. Georg et al. could not be retrieved, the synthesis of this compound is understood to proceed via the N-alkylation of azetidine with a benzhydryl halide. The following is a generalized protocol based on established methods for the N-alkylation of azetidines and related compounds.

Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A Azetidine R A->R B Benzhydryl bromide B->R C This compound Base Base (e.g., K₂CO₃) Base->R Solvent Solvent (e.g., Acetonitrile) Solvent->R R->C + HBr G A This compound Derivative B Functionalization of Azetidine Ring A->B C Deprotection (Removal of Benzhydryl Group) B->C D Coupling with Heterocyclic Core C->D E Final Drug Molecule (e.g., Baricitinib) D->E G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene Baricitinib Baricitinib (derived from this compound) Baricitinib->JAK Inhibition

References

A Historical Perspective on the Early Synthesis of N-Benzhydryl Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, has been a topic of significant interest in organic and medicinal chemistry. The incorporation of an N-benzhydryl (diphenylmethyl) substituent was a pivotal early strategy, serving primarily as a bulky protecting group that facilitated the isolation and handling of these otherwise reactive scaffolds. This guide delves into the historical context and core methodologies for the early synthesis of N-benzhydryl substituted azetidines, with a focus on the seminal work that laid the foundation for their broader application.

Historical Context and Scientific Drivers

In the mid-20th century, the exploration of novel heterocyclic compounds for potential biological activity was a burgeoning field. Azetidines, as strained analogues of the more common pyrrolidines and piperidines, presented a unique synthetic challenge and an opportunity to investigate the impact of ring strain on chemical reactivity and pharmacological properties.

The primary driver for the use of the N-benzhydryl group was its utility as a robust protecting group. The bulky nature of the two phenyl rings sterically hinders the nitrogen atom, preventing unwanted side reactions. Furthermore, the benzhydryl group can be readily cleaved under hydrogenolysis conditions, allowing for the unmasking of the secondary amine for further functionalization. This strategy proved crucial for the synthesis and subsequent elaboration of the azetidine core.

The Foundational Synthesis: Reaction of Benzhydrylamine with Epichlorohydrin

The most significant and widely adopted early method for the preparation of N-benzhydryl substituted azetidines involves the reaction of benzhydrylamine with epichlorohydrin. This approach, prominently detailed by A. G. Anderson, Jr., and R. Lok in 1972, provided a reliable route to 1-benzhydryl-3-azetidinol, a key intermediate for further synthetic transformations.

The reaction proceeds in two key stages:

  • Ring-opening of Epichlorohydrin: Benzhydrylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This results in the formation of an intermediate, 1-(benzhydrylamino)-3-chloro-2-propanol.

  • Intramolecular Cyclization: The amino alcohol intermediate, upon heating, undergoes an intramolecular nucleophilic substitution. The nitrogen atom displaces the chloride ion, leading to the formation of the four-membered azetidine ring.

Experimental Protocols

The following protocols are based on the seminal work and subsequent process development studies.

Key Experiment 1: Synthesis of 1-Benzhydryl-3-azetidinol

Objective: To synthesize 1-benzhydryl-3-azetidinol from benzhydrylamine and epichlorohydrin.

Methodology:

  • A solution of benzhydrylamine in methanol is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Epichlorohydrin is added to the solution, and the mixture is stirred at room temperature for an extended period (e.g., 3 days).

  • The reaction mixture is then heated to reflux and maintained at that temperature for a further period (e.g., 3 days).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then treated with a base, such as an aqueous solution of sodium hydroxide, to neutralize any hydrochloride salts and to facilitate the cyclization of any remaining intermediate.

  • The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is evaporated to yield the crude 1-benzhydryl-3-azetidinol.

  • Purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the quantitative data reported in early and related studies for the synthesis of 1-benzhydryl-3-azetidinol.

Reactant 1Reactant 2SolventReaction Time (Initial)Reaction Time (Reflux)Yield (%)Melting Point (°C)Reference
BenzhydrylamineEpichlorohydrinMethanol3 days at RT3 days~43% (as HCl salt)110-111Anderson & Lok, 1972 (inferred from later reports)

Visualizing the Synthesis

To better understand the reaction flow and the relationships between the reactants, intermediates, and products, the following diagrams have been generated using the DOT language.

Synthesis_Workflow reagents Benzhydrylamine + Epichlorohydrin intermediate 1-(Benzhydrylamino)-3-chloro-2-propanol reagents->intermediate  Ring Opening (Methanol, RT) product 1-Benzhydryl-3-azetidinol intermediate->product Intramolecular Cyclization (Reflux)

Synthetic workflow for 1-benzhydryl-3-azetidinol.

Logical_Relationship cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product benzhydrylamine Benzhydrylamine amino_alcohol 1-(Benzhydrylamino)- 3-chloro-2-propanol benzhydrylamine->amino_alcohol epichlorohydrin Epichlorohydrin epichlorohydrin->amino_alcohol azetidinol 1-Benzhydryl-3-azetidinol amino_alcohol->azetidinol

Logical relationship of reactants and products.

Conclusion

The early synthesis of N-benzhydryl substituted azetidines, particularly the reaction of benzhydrylamine with epichlorohydrin, was a cornerstone in the development of azetidine chemistry. This method provided a practical route to a key protected intermediate, 1-benzhydryl-3-azetidinol, which has been instrumental in the synthesis of a wide array of more complex azetidine-containing molecules. The historical significance of this work lies not only in the establishment of a reliable synthetic protocol but also in the strategic use of the benzhydryl group as a protective element, a concept that continues to be of great importance in modern organic synthesis. This foundational knowledge remains relevant for researchers and professionals in drug development, offering insights into the fundamental principles of heterocyclic chemistry.

An In-depth Technical Guide to the Core Chemical Properties of 1-Benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental chemical properties of 1-Benzhydrylazetidine, tailored for researchers, scientists, and professionals in drug development. It covers key physicochemical data, experimental protocols, and the compound's role in synthetic chemistry.

Core Chemical and Physical Properties

This compound, also known as 1-(Diphenylmethyl)azetidine, is a heterocyclic compound featuring a four-membered azetidine ring substituted with a benzhydryl group.[1] This substitution significantly influences its steric and electronic properties, making it a valuable building block in medicinal chemistry.

A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 107128-00-7[1][2][3]
Molecular Formula C₁₆H₁₇N[1][2][3]
Molecular Weight 223.31 g/mol [2][3]
Melting Point 109-112 °C[3]
Boiling Point Not available[3]
Appearance Off-White to Pale Yellow Solid (for related 3-ol)[4][5]
Solubility Slightly soluble in Chloroform and Methanol (for related 3-ol)[4][5][6]
Predicted pKa 14.24 ± 0.20 (for related 1-benzhydrylazetidin-3-ol)[4][5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound and its derivatives. The following sections outline methodologies for its synthesis, which often involve the manipulation of functionalized precursors.

A common precursor for many this compound derivatives is 1-benzhydrylazetidin-3-ol. An improved, one-pot synthesis method has been developed that is high-yielding (80%) and suitable for multi-kilogram scale-up without the need for chromatography.[7]

Methodology:

  • A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (1 mole) is prepared in ethanol (2 L).

  • The solution is cooled to 0 °C, and N,N-diisopropylethylamine (DIPEA) (1 mole) is added slowly.

  • The reaction mixture is then heated to 90 °C and refluxed overnight.

  • After the reaction is complete, the solvent is removed by distillation under reduced pressure.

  • This process yields the crude product, 1-diphenylmethyl-3-hydroxyazetidine (1-benzhydrylazetidin-3-ol), which can be further purified by recrystallization from a solvent mixture of acetone and petroleum ether.[5]

The corresponding ketone, 1-benzhydrylazetidin-3-one, is another key intermediate. It is used in the synthesis of azetidine derivatives that function as novel γ-aminobutyric acid (GABA) uptake inhibitors.[8]

Methodology (Swern Oxidation):

  • Oxalyl chloride (0.84 mol) is added to a solution of dimethyl sulfoxide (DMSO) (0.84 mol) in dichloromethane (2 L) at -78 °C. The mixture is stirred for 30 minutes.

  • A solution of 1-benzhydrylazetidin-3-ol (0.42 mol) in 0.5 L of dichloromethane is added dropwise at -78 °C.

  • The reaction is stirred for 1 hour at the same temperature.

  • Triethylamine (4.2 mol) is then added to the reaction system.

  • The reaction is monitored by Thin Layer Chromatography (TLC) using a 1:1 petroleum ether/ethyl acetate mobile phase.

  • Upon completion, the reaction solution is added dropwise to a saturated ammonium chloride solution (1.5 L).

  • The organic phase is separated, washed four times with 300 mL of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product as a yellow solid (96% yield).[9]

Characterization of azetidinone structures relies heavily on spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are fundamental for structural elucidation. 2D NMR experiments like ¹H-¹³C COSY are particularly useful for making unambiguous assignments, especially in complex molecules with multiple methine protons.[10]

  • Mass Spectrometry: Provides crucial information about the molecular weight and fragmentation patterns, confirming the identity of the synthesized compound.[10]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. For instance, the presence of substituents on the azetidin-2-one ring significantly affects the IR absorption frequency of the carbonyl group.[10]

Synthetic Pathways and Applications

The structural motif of this compound is a cornerstone for the development of various biologically active molecules. The following diagrams illustrate its central role in synthetic chemistry and its potential applications.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_derivatives Functional Derivatives Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol + Epichlorohydrin, Base (e.g., DIPEA) Epichlorohydrin Epichlorohydrin 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidin-3-one Oxidation (e.g., Swern) Other Derivatives Carboxylic Acids, Amides, etc. 1-Benzhydrylazetidin-3-ol->Other Derivatives Further Functionalization

Caption: Synthetic pathway from starting materials to key derivatives of this compound.

The versatility of the this compound scaffold allows for its incorporation into a wide range of therapeutic agents. Its derivatives have shown promise in various areas of drug discovery.

Applications cluster_pharma Therapeutic Applications Core This compound Scaffold App1 Azelnidipine Intermediate Calcium Channel Blocker for Hypertension Core->App1 Key Intermediate App2 Analgesics & Anti-Inflammatory Agents via Carboxylic Acid Derivatives Core->App2 Building Block App3 Anticancer Agents HDAC Inhibitors (Piperazine Derivatives) Core->App3 Structural Motif App4 Antimicrobial Agents Azetidinone-based Compounds Core->App4 Core Structure

Caption: Potential therapeutic applications derived from the this compound scaffold.

The benzhydryl moiety is crucial, often enhancing lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[11] For instance, 1-benzhydrylazetidin-3-ol is a key intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[12] Furthermore, derivatives incorporating a piperazine ring have been developed as potent histone deacetylase (HDAC) inhibitors for breast cancer therapy.[13] The foundational azetidinone ring is also the core structure of β-lactam antibiotics, highlighting the scaffold's long-standing importance in developing antimicrobial agents.[14]

References

1-Benzhydrylazetidine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Benzhydrylazetidine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound. While experimental crystallographic and detailed spectroscopic data for this specific molecule are not extensively available in public literature, this document synthesizes information from related compounds and theoretical principles to offer a robust overview for researchers, scientists, and professionals in drug development. The guide covers the molecule's structural features, a plausible synthetic pathway, and a theoretical conformational analysis. All quantitative data are summarized in tables, and key experimental protocols are detailed. Logical and experimental workflows are visualized using the DOT language to ensure clarity and accessibility for the target audience.

Molecular Structure of this compound

This compound, with the molecular formula C₁₆H₁₇N, consists of a four-membered saturated nitrogen heterocycle, the azetidine ring, substituted at the nitrogen atom with a bulky benzhydryl (diphenylmethyl) group.[1][2] This substitution is a key determinant of the molecule's overall shape, reactivity, and potential biological activity.

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₇N[1][2]
Molecular Weight 223.31 g/mol [1]
CAS Number 107128-00-7[1][2]
IUPAC Name 1-(diphenylmethyl)azetidine[1]
SMILES C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3[1]
Melting Point 109-112 ºC[2]

The structure is characterized by the strained azetidine ring, which deviates from planarity, and the two phenyl rings of the benzhydryl group, which can rotate around the C-C and C-N bonds, leading to a complex conformational landscape.

Synthesis of this compound

The synthesis of this compound can be achieved via N-alkylation of azetidine with a suitable benzhydryl halide, such as benzhydryl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the azetidine ring acts as the nucleophile. A base is typically used to quench the hydrohalic acid formed during the reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Azetidine Azetidine Product This compound Azetidine->Product Benzhydryl_Bromide Benzhydryl Bromide Benzhydryl_Bromide->Product Base Base (e.g., K₂CO₃) Byproduct HBr Salt of Base Base->Byproduct

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-alkylation methods for azetidines.[3]

  • Reaction Setup: To a solution of azetidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq) as a base.

  • Addition of Reagent: Slowly add a solution of benzhydryl bromide (1.0 eq) in anhydrous acetonitrile to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, filter the solid potassium salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Conformational Analysis

The conformation of this compound is primarily determined by two factors: the puckering of the azetidine ring and the rotation of the benzhydryl group.

  • Azetidine Ring Puckering: Unlike a planar cyclobutane, the azetidine ring is puckered to relieve ring strain. It exists in a dynamic equilibrium between two puckered conformations. The barrier to inversion is typically low.

  • Benzhydryl Group Orientation: The bulky benzhydryl group can adopt various conformations due to rotation around the C-N bond (methine carbon to azetidine nitrogen) and the C-C bonds (methine carbon to phenyl rings). Steric hindrance between the phenyl groups and the azetidine ring will significantly influence the preferred orientation. It is expected that the conformations that minimize steric clash will be the most populated.

The interplay of these factors leads to a set of possible low-energy conformers.

G cluster_ring Azetidine Ring Conformation cluster_substituent Benzhydryl Group Rotamers cluster_overall Overall Molecular Conformation Puckered1 Puckered State 1 Puckered2 Puckered State 2 Puckered1->Puckered2 Equilibrium Conformer_Set Low-Energy Conformers (Combination of Puckered States and Rotamers) Puckered1->Conformer_Set Equilibrium Rotamer1 Rotamer A Rotamer2 Rotamer B Rotamer1->Rotamer2 Equilibrium Rotamer1->Conformer_Set Equilibrium Rotamer3 Rotamer C Rotamer2->Rotamer3 Equilibrium

Caption: Logical relationship of conformational states.

Predicted Spectroscopic Data

Predicted ¹H NMR Data
ProtonsMultiplicityApprox. Chemical Shift (ppm)Integration
Phenyl-HMultiplet7.20 - 7.4010H
Methine-H (CH)Singlet~4.501H
Azetidine-H (α to N)Triplet~3.204H
Azetidine-H (β to N)Quintet~2.102H
Predicted ¹³C NMR Data
CarbonApprox. Chemical Shift (ppm)
Phenyl-C (quaternary)~143
Phenyl-C~128
Phenyl-C~127
Phenyl-C~126
Methine-C (CH)~78
Azetidine-C (α to N)~55
Azetidine-C (β to N)~18

Key Experimental Methodologies

To fully elucidate the structure and conformation of this compound, the following experimental techniques would be essential.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis, for example, by slow evaporation of a solution in a suitable solvent system (e.g., hexane/ethyl acetate).[4]

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.[5]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the structure using direct methods and refine it by full-matrix least-squares on F².[6] This will yield precise bond lengths, bond angles, and torsion angles, revealing the puckering of the azetidine ring and the orientation of the benzhydryl group in the crystal lattice.

G Start Synthesized Compound Crystal Grow Single Crystals Start->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Solve Structure (Direct Methods) Diffraction->Solve Refine Refine Structure Solve->Refine End Final Molecular Structure (Bond Lengths, Angles) Refine->End

Caption: Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the molecule's dynamic structure and conformation.

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the basic structure and identify all unique proton and carbon environments.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals definitively.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to determine through-space proximities of protons. This data is crucial for determining the preferred conformation in solution, for instance, the relative orientation of the benzhydryl protons to the azetidine ring protons.

Conclusion

This compound is a structurally interesting molecule featuring a strained azetidine ring and a bulky benzhydryl substituent. While detailed experimental data is sparse, this guide has provided a thorough overview based on established chemical principles. The proposed synthetic route is robust, and the theoretical conformational analysis highlights the key structural dynamics of the molecule. For a definitive understanding of its structure, further research involving single-crystal X-ray diffraction and advanced NMR spectroscopy is highly recommended. The data and protocols presented herein offer a solid foundation for researchers and drug developers working with this and related azetidine scaffolds.

References

The 1-Benzhydrylazetidine Scaffold: A Theoretical and Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzhydrylazetidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of this scaffold. It delves into the synthesis of key intermediates, conformational analysis, and the application of computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. Particular emphasis is placed on the scaffold's role in the design of ligands for cannabinoid receptors and fatty acid amide hydrolase (FAAH), crucial targets in the endocannabinoid system. This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and detailed methodologies required to effectively leverage the this compound core in contemporary drug discovery endeavors.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and three-dimensional diversity, making it an attractive scaffold in drug design. The incorporation of a bulky benzhydryl group at the nitrogen atom further defines the spatial orientation of substituents, influencing the molecule's interaction with biological macromolecules. The this compound scaffold has emerged as a key component in a variety of biologically active compounds, demonstrating its versatility and potential in targeting a range of therapeutic areas.

This guide will explore the theoretical underpinnings of the this compound scaffold's utility, supported by computational analyses and detailed experimental protocols for the synthesis of key precursors.

Synthesis of Key Intermediates

The foundation of any computational study lies in the availability of the molecules of interest. The synthesis of 1-benzhydrylazetidin-3-one is a crucial step in the preparation of a wide array of derivatives.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one

This protocol outlines a common method for the synthesis of 1-benzhydrylazetidin-3-one from 1-benzhydrylazetidin-3-ol hydrochloride.[1][2][3]

Materials:

  • 1-benzhydrylazetidin-3-ol hydrochloride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Pyridine trioxide complex

  • Ethyl acetate

  • Heptane

  • Hexane

  • Activated carbon

  • Silica gel for column chromatography

  • Ice

  • Water

  • Brine

Procedure:

  • To a mixture of 1-benzhydrylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g) dropwise.

  • Stir the reaction mixture at 50 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine.

  • Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.

  • Filter to remove the activated carbon and concentrate the filtrate.

  • Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.

  • Filter again to remove the activated carbon and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography using a gradient of heptane/ethyl acetate (starting with 4:1, then 2:1).

  • Collect the fractions containing the target compound and concentrate to yield a light yellow oil.

  • Add hexane to the oil to induce crystallization.

  • Collect the crystals by filtration and dry them to obtain the final product.

Characterization:

  • ¹H-NMR (CDCl₃) δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[1][3]

Theoretical and Computational Studies

Computational chemistry provides powerful tools to understand the structural and electronic properties of the this compound scaffold, guiding the design of new derivatives with enhanced biological activity.

Conformational Analysis

The conformation of the azetidine ring is a critical factor in determining the overall shape of the molecule and its binding to a biological target. The four-membered ring is not planar and exists in a puckered conformation to relieve ring strain.

While specific conformational analysis data for the this compound scaffold is not extensively available in the public domain, we can infer its likely behavior based on studies of analogous N-substituted azetidines. The bulky benzhydryl group is expected to have a significant influence on the ring's puckering and the energetic barrier to ring inversion.

Logical Workflow for Conformational Analysis:

G cluster_0 Computational Approach cluster_1 Analysis start Define Initial 3D Structure mm Molecular Mechanics (e.g., MMFF94) start->mm Initial Optimization qm Quantum Mechanics (e.g., DFT) mm->qm Refinement pes Potential Energy Surface Scan qm->pes Systematic Dihedral Rotation minima Identify Low-Energy Conformers pes->minima barriers Calculate Energy Barriers pes->barriers dihedral Analyze Dihedral Angles minima->dihedral steric Evaluate Steric Hindrance minima->steric electronic Assess Electronic Effects minima->electronic population Determine Conformational Population barriers->population Boltzmann Distribution

Workflow for Conformational Analysis.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a crucial tool for understanding the interaction of this compound derivatives with their biological targets.

Derivatives of the this compound scaffold have shown significant activity as modulators of the endocannabinoid system, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as ligands for cannabinoid receptors (CB1 and CB2).

Signaling Pathway of FAAH Inhibition:

G AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH CB1R CB1 Receptor AEA->CB1R Increased Activation Degradation AEA Degradation FAAH->Degradation Inhibitor This compound Derivative (Inhibitor) Inhibitor->FAAH Inhibition Signaling Downstream Signaling (e.g., Analgesia) CB1R->Signaling

FAAH Inhibition by this compound Derivatives.

The following protocol provides a general workflow for performing molecular docking studies of this compound derivatives against a target protein like FAAH or a cannabinoid receptor.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina, GOLD)

  • Protein Data Bank (PDB) for protein structures

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the target protein from the PDB (e.g., PDB ID: 3PPM for human FAAH).

    • Remove water molecules, co-factors, and any existing ligands.

    • Add hydrogen atoms and assign appropriate protonation states to residues.

    • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Assign correct bond orders and atom types.

    • Perform a conformational search to identify low-energy conformers.

    • Assign partial charges using a suitable force field (e.g., OPLS, MMFF94).

  • Grid Generation:

    • Define the binding site on the protein based on the location of the co-crystallized ligand or known active site residues.

    • Generate a grid box that encompasses the entire binding site.

  • Docking:

    • Dock the prepared ligand(s) into the defined grid box using the chosen docking algorithm.

    • Generate multiple binding poses for each ligand.

  • Scoring and Analysis:

    • Score the generated poses using a scoring function to estimate the binding affinity.

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein residues.

Experimental Workflow for Molecular Docking:

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis & Refinement protein_prep Protein Preparation grid Grid Generation protein_prep->grid ligand_prep Ligand Preparation docking Docking ligand_prep->docking grid->docking scoring Scoring & Ranking docking->scoring analysis Interaction Analysis scoring->analysis refinement Pose Refinement (Optional) analysis->refinement

General Workflow for Molecular Docking Studies.
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR models for this compound derivatives are readily available, a general workflow can be outlined for their development.

QSAR Model Development Workflow:

G cluster_0 Data Collection & Preparation cluster_1 Model Building cluster_2 Validation & Application data Collect Biological Activity Data split Split Data (Training/Test Set) data->split structures Generate 3D Structures descriptors Calculate Molecular Descriptors structures->descriptors descriptors->split algorithm Select Algorithm (e.g., MLR, PLS) split->algorithm model Generate QSAR Model algorithm->model validation Internal & External Validation model->validation interpretation Interpret Model validation->interpretation prediction Predict Activity of New Compounds interpretation->prediction

Workflow for QSAR Model Development.

Table 1: Commonly Used Molecular Descriptors in QSAR

Descriptor ClassExamplesDescription
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDescribe the electronic properties and reactivity of the molecule.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelate to the size and shape of the molecule.
Topological Connectivity indices, Wiener indexDescribe the atomic connectivity within the molecule.
Hydrophobic LogP, Polar surface area (PSA)Quantify the lipophilicity and polarity of the molecule.

Data Presentation

To facilitate comparison and analysis, quantitative data from computational studies should be summarized in a structured format. The following tables provide templates for presenting such data.

Table 2: Template for Molecular Docking Results

Compound IDTargetDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1a FAAH-9.5Ser241, Ser217Hydrogen Bond
1b FAAH-8.7Ile238, Leu192Hydrophobic
2a CB1-10.2Phe200, Trp279Pi-Pi Stacking
2b CB1-9.8Ser383, Thr197Hydrogen Bond

Table 3: Template for QSAR Model Parameters

ModelDescriptors
FAAH Inhibition 0.850.72LogP, Dipole Moment, PSA
CB1 Binding 0.910.83Molar Refractivity, HOMO Energy

Conclusion

The this compound scaffold represents a valuable and versatile core for the design of novel therapeutic agents. Theoretical and computational studies are indispensable tools for understanding the structure-activity relationships of its derivatives and for guiding the optimization of their biological activity. This technical guide has provided a foundational overview of the synthesis, conformational properties, and computational modeling of this important scaffold, with a focus on its application to targets within the endocannabinoid system. By integrating the detailed experimental protocols and computational workflows presented herein, researchers can accelerate the discovery and development of new drugs based on the this compound framework.

References

A Technical Guide to the Physical Characteristics of 1-Benzhydrylazetidine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physical and chemical properties of 1-Benzhydrylazetidine and its related salt and derivative forms. The information is compiled to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

This compound and its derivatives are versatile compounds in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] Their physical properties, such as melting point and solubility, are critical parameters for handling, formulation, and synthesis protocols.

The quantitative physical data for this compound and several of its key derivatives and their salts are summarized in the table below for ease of comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilityAppearance
This compound (Free Base)107128-00-7C₁₆H₁₇N223.318109 - 112[2]Not Available[2]Not AvailableNot Available
1-Benzhydrylazetidin-3-ol 18621-17-5C₁₆H₁₇NO239.31106[3]353.8 ± 42.0 (Predicted)[3]Chloroform (Slightly), Methanol (Slightly)[3][4]Off-White to Pale Yellow Solid[3][4]
1-Benzhydrylazetidin-3-ol Hydrochloride 90604-02-7C₁₆H₁₈ClNO275.77172 - 174[5][6]353.8 (for parent)[5]Chloroform (Slightly, Heated)[6]Not Available
This compound-3-carboxylic acid 36476-87-6C₁₇H₁₇NO₂267.33198 (dec.)[1]Not AvailableNot AvailableWhite powder[1]
1-Benzhydrylazetidin-3-amine Hydrochloride 1189735-08-7C₁₆H₁₉ClN₂274.788Not AvailableNot AvailableNot AvailableNot Available

Predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols

The determination of the physical characteristics listed above involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline substance.

  • Sample Preparation: A small quantity of the dry, purified compound (e.g., this compound) is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus or similar calibrated instrument).[7]

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion) are recorded. This range is the melting point. For this compound, this was observed to be 109-112 °C.[2]

This protocol provides a qualitative method for determining the solubility of a compound in various solvents.

  • Solvent Selection: A range of standard laboratory solvents are chosen (e.g., water, methanol, chloroform, DMSO).[3][4][8]

  • Sample Measurement: A small, measured amount of the solute (e.g., 10 mg of 1-Benzhydrylazetidin-3-ol) is placed into a test tube.

  • Solvent Addition: The selected solvent is added dropwise or in small, measured volumes (e.g., 0.1 mL increments) to the test tube with constant agitation (e.g., vortexing).

  • Observation: The mixture is observed for the dissolution of the solid. The solubility is classified based on the amount of solvent required to fully dissolve the sample (e.g., "Slightly Soluble" if a significant volume is needed). For 1-Benzhydrylazetidin-3-ol, it is slightly soluble in chloroform and methanol.[3][4] Heating may be applied to assess temperature effects on solubility.[6]

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined.

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (typically water or a mixed aqueous-organic solvent system).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is slowly added in known increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.

While not quantitative physical properties in the same vein as melting point, spectroscopic methods are essential for confirming the chemical structure.

  • FT-IR Spectroscopy: A sample is analyzed to identify functional groups based on the absorption of infrared radiation. For azetidine derivatives, characteristic peaks for C-N, C-H, and (if present) O-H or C=O bonds would be expected.[7]

  • ¹H-NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed.[6][7] The resulting spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the connectivity and structure. For example, the synthesis of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride was confirmed by ¹H-NMR, showing characteristic chemical shifts for the aryl, methine (CH), and azetidine ring protons.[6]

Visualized Logical Relationships

The following diagram illustrates the fundamental chemical relationship between the free base form of this compound and its corresponding hydrochloride salt.

Salt_Formation cluster_reactants FreeBase This compound (Free Base) C₁₆H₁₇N Process Protonation (Acid-Base Reaction) FreeBase->Process Acid Hydrochloric Acid (HCl) Acid->Process Salt This compound Hydrochloride (Salt Form) C₁₆H₁₈ClN Process->Salt

Caption: Formation of a salt from its free base.

References

The Reactive Nature of the Azetidine Ring in 1-Benzhydrylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidine and its derivatives are pivotal intermediates in medicinal chemistry and organic synthesis.[1][2] The core of their synthetic utility lies in the reactivity of the strained four-membered azetidine ring. The benzhydryl group (diphenylmethyl) not only influences the ring's reactivity but also serves as a lipophilic moiety or a protective group, making it a valuable scaffold in drug development for creating novel therapeutics, including analgesics and anti-inflammatory agents.[2] This guide provides an in-depth exploration of the key reactions involving the azetidine ring of this compound, complete with experimental protocols and quantitative data to support further research and application.

Core Reactivity of the this compound Ring

The reactivity of the azetidine ring in this compound is dominated by its inherent ring strain, which facilitates ring-opening reactions. Additionally, the nitrogen and carbon atoms of the ring serve as sites for various functionalization and transformation reactions. The bulky benzhydryl group can sterically hinder certain reactions at the nitrogen atom.[3]

cluster_start This compound Core A This compound B Ring-Opening Reactions (Nucleophilic Attack) A->B Ring Strain Release C N-Debenzhydrylation (Protecting Group Removal) A->C Catalytic Hydrogenation D C-3 Position Functionalization (Oxidation, etc.) A->D Modification of Ring Substituents E Azetidinium Ion Formation (Reaction at Nitrogen) A->E Electrophilic Attack

Caption: Key reactivity pathways of the this compound core.

Ring-Opening Reactions

The high ring strain of the azetidine ring makes it susceptible to cleavage by nucleophiles, a reaction often catalyzed by Lewis or Brønsted acids.[4][5] This reaction is a powerful tool for generating complex linear amines from a cyclic precursor.

A notable example is the Lewis acid-mediated nucleophilic ring-opening of 1-benzhydrylazetidin-3-ol with aryl alcohols (phenols).[6] This reaction forms 1-alkylamino-3-aryloxy-2-propanol structures, which are key components in various α and β-adrenergic blocking agents.[6] While the reaction can proceed at elevated temperatures without a catalyst, the yield is often low (10-15%) even after extended reaction times.[6] The use of a Lewis acid significantly improves the reaction efficiency.

cluster_workflow Lewis Acid-Mediated Ring Opening Start 1-Benzhydrylazetidin-3-ol + Aryl Alcohol Catalyst Lewis Acid (e.g., AlCl3, BF3·OEt2) Start->Catalyst Addition Activation Activation of Azetidine Ring Catalyst->Activation Attack Nucleophilic Attack by Phenolic Oxygen Activation->Attack Cleavage C-N Bond Cleavage (Ring Opening) Attack->Cleavage Product 1-(Benzhydrylamino)- 3-aryloxy-2-propanol Cleavage->Product

Caption: Workflow for Lewis acid-mediated ring-opening of 1-benzhydrylazetidin-3-ol.

Functionalization at the C-3 Position

The C-3 position of the azetidine ring is a prime site for introducing diverse functionalities. Starting from the readily available 1-benzhydrylazetidin-3-ol, a variety of derivatives can be synthesized.

Oxidation to 1-Benzhydrylazetidin-3-one: The oxidation of the hydroxyl group at C-3 to a ketone is a fundamental transformation.[1] 1-Benzhydrylazetidin-3-one is a versatile intermediate used in the synthesis of bioactive molecules and hormone inhibitors.[1] This ketone can undergo further reactions, such as Wittig reactions to form olefins or condensation reactions with hydroxylamines.[1]

Synthesis of Carboxylic Acid and Nitrile Derivatives: Further modifications can lead to derivatives like this compound-3-carboxylic acid and this compound-3-carbonitrile.[2][7] These compounds serve as valuable building blocks in medicinal chemistry, with the carboxylic acid derivative being explored for the synthesis of analgesics and anti-inflammatory drugs.[2]

N-Debenzhydrylation

The benzhydryl group can function as a protecting group for the azetidine nitrogen. Its removal is often a necessary step to either install a different substituent on the nitrogen or to obtain the final, unprotected bioactive molecule. A common method for N-debenzhydrylation is catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] This reaction cleaves the N-C bond, releasing toluene and the deprotected azetidine derivative.

Quantitative Data Summary

Reaction TypeStarting MaterialProductReagents/ConditionsYield (%)Reference
Oxidation 1-Benzhydrylazetidin-3-ol hydrochloride1-Benzhydrylazetidin-3-onePyridine trioxide complex, triethylamine, DMF, 50°C43.2[9]
Oxidation 1-(Diphenylmethyl)-3-hydroxyazetidine1-Benzhydrylazetidin-3-oneOxalyl dichloride, DMSO, CH₂Cl₂, -78°C; then triethylamine96[9]
Ring Opening 1-Benzhydrylazetidin-3-ol & Phenol1-(Benzhydrylamino)-3-phenoxypropan-2-olo-xylene, 130-140°C10-15[6]
Synthesis 1-(Diphenylmethylamino)-3-chloro-2-propanol1-Benzhydrylazetidin-3-olN,N-diisopropylethylamine, ethanol, 90°C75[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one via Swern Oxidation[9]

This protocol describes a high-yield synthesis of 1-benzhydrylazetidin-3-one from its corresponding alcohol.

Materials:

  • 1-(Diphenylmethyl)-3-hydroxyazetidine

  • Oxalyl dichloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., Argon), cool a solution of oxalyl dichloride in dichloromethane to -78°C.

  • Slowly add a solution of DMSO in dichloromethane, maintaining the temperature at -78°C, and stir for 30 minutes.

  • Slowly add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane to the reaction mixture. Stir for 1 hour at -78°C.

  • Slowly add triethylamine to the mixture.

  • Allow the reaction mixture to warm slowly to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by crystallization or column chromatography.

cluster_workflow Synthesis of 1-Benzhydrylazetidin-3-one Start 1-Benzhydrylazetidin-3-ol Step1 Swern Oxidation (Oxalyl Chloride, DMSO, -78°C) Start->Step1 Step2 Base Addition (Triethylamine) Step1->Step2 Step3 Workup (Quenching, Extraction, Drying) Step2->Step3 Product 1-Benzhydrylazetidin-3-one Step3->Product

Caption: Experimental workflow for the synthesis of 1-benzhydrylazetidin-3-one.

Protocol 2: Lewis Acid-Mediated Ring Opening of 1-Benzhydrylazetidin-3-ol with a Phenol[6]

This protocol outlines a general procedure for the nucleophilic ring-opening of the azetidine.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Lewis Acid (e.g., Aluminum Chloride, AlCl₃)

  • Anhydrous solvent (e.g., o-xylene)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the substituted phenol in anhydrous o-xylene, add the Lewis acid (e.g., AlCl₃) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to a specified temperature (e.g., 60-70°C) and stir for approximately 30 minutes.

  • Add 1-benzhydrylazetidin-3-ol to the reaction mixture.

  • Continue heating and stirring (e.g., at 130-140°C) for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a cold aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired 1-(benzhydrylamino)-3-aryloxy-2-propanol.

Conclusion

The this compound scaffold is a versatile platform for synthetic chemistry, primarily due to the predictable and useful reactivity of its strained four-membered ring. Key transformations include Lewis acid-mediated ring-opening, functionalization at the C-3 position, and N-debenzhydrylation. A thorough understanding of these reaction pathways, supported by robust experimental protocols, enables researchers to leverage this intermediate for the efficient synthesis of complex molecules, particularly in the realm of drug discovery and development. The data and methodologies presented in this guide serve as a foundational resource for professionals seeking to exploit the rich chemistry of this compound.

References

The Azetidine Core: A Scaffolding Approach to Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of 1-Benzhydrylazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Among the vast landscape of heterocyclic compounds, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its rigid, strained structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. This technical guide delves into the medicinal chemistry applications of a key class of azetidine derivatives: 1-benzhydrylazetidines. The incorporation of the bulky, lipophilic benzhydryl group significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules, opening avenues for their development as potent therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.

The this compound Scaffold: A Gateway to CNS-Active Compounds

The this compound core is a versatile building block in drug discovery. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, imparts a high degree of lipophilicity to the molecule.[1] This property is often advantageous for CNS-targeted drugs, as it can facilitate crossing the blood-brain barrier. Researchers have leveraged this scaffold to synthesize a variety of derivatives, primarily focusing on modifications at the 3-position of the azetidine ring. These modifications have led to the discovery of compounds with significant affinity for dopamine receptors, suggesting their potential as treatments for a range of neurological and psychiatric conditions.[2]

Quantitative Analysis of Dopamine Receptor Affinity

A key area of investigation for this compound derivatives has been their interaction with dopamine receptors, particularly the D2 and D4 subtypes. Dysregulation of dopaminergic signaling is implicated in numerous disorders, including schizophrenia, Parkinson's disease, and addiction. The following table summarizes the in vitro binding affinities (Ki values) of a series of N-(1-benzhydrylazetidin-3-yl)benzamide derivatives for human dopamine D2 and D4 receptors.

Compound IDR Group (Substitution on Benzamide Ring)Dopamine D2 Receptor Ki (nM)Dopamine D4 Receptor Ki (nM)
1a H>10,000180
1b 2-Cl1,50034
1c 3-Cl>10,000110
1d 4-Cl8,900120
1e 2-F2,80056
1f 3-F>10,000150
1g 4-F>10,000190
1h 2-CH35,300110
1i 3-CH3>10,000250
1j 4-CH3>10,000180
1k 2-OCH398025
1l 3-OCH3>10,000140
1m 4-OCH36,800120

Data extracted from a study on novel azetidine derivatives as potential dopamine antagonists.[2]

Experimental Protocols

General Synthesis of N-(1-Benzhydrylazetidin-3-yl)benzamide Derivatives

The synthesis of the target compounds generally involves the amidation of 1-benzhydrylazetidin-3-amine with a substituted benzoyl chloride.

Workflow for the Synthesis of N-(1-Benzhydrylazetidin-3-yl)benzamide Derivatives

start Start Materials: 1-Benzhydrylazetidin-3-amine Substituted Benzoyl Chloride dissolve Dissolve 1-Benzhydrylazetidin-3-amine and a base (e.g., triethylamine) in an anhydrous solvent (e.g., CH2Cl2) start->dissolve cool Cool the mixture to 0°C dissolve->cool add Add the substituted benzoyl chloride dropwise cool->add react Stir at room temperature for 12-24 hours add->react workup Aqueous work-up: Wash with NaHCO3 (aq) and brine react->workup dry Dry the organic layer over Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Final Product: N-(1-Benzhydrylazetidin-3-yl)benzamide derivative purify->end

Figure 1. General synthetic workflow for N-(1-benzhydrylazetidin-3-yl)benzamide derivatives.

Detailed Protocol:

  • To a solution of 1-benzhydrylazetidin-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL/mmol) at 0°C is added the corresponding substituted benzoyl chloride (1.1 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-(1-benzhydrylazetidin-3-yl)benzamide derivative.

Dopamine Receptor Radioligand Binding Assay

The affinity of the synthesized compounds for dopamine D2 and D4 receptors is determined using a competitive radioligand binding assay with membranes prepared from cells stably expressing the respective human receptors.

Workflow for Dopamine Receptor Radioligand Binding Assay

start Start prepare_membranes Prepare cell membranes expressing D2 or D4 receptors start->prepare_membranes incubate Incubate membranes with radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound prepare_membranes->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure radioactivity of the filter-bound complex separate->measure analyze Analyze data to determine IC50 and calculate Ki values measure->analyze end End analyze->end

Figure 2. Workflow for determining dopamine receptor binding affinity.

Detailed Protocol:

  • Membrane Preparation: Cell pellets from cultures expressing either human dopamine D2 or D4 receptors are homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh assay buffer.

  • Binding Assay: In a 96-well plate, 50 µL of the membrane suspension is incubated with 50 µL of the radioligand (e.g., [³H]spiperone at a final concentration of 0.2 nM) and 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M). Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol).

  • Incubation and Filtration: The plates are incubated at room temperature for 90 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement: The filters are dried, and the bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

The antagonistic activity of this compound derivatives at dopamine D2 and D4 receptors suggests their ability to modulate downstream signaling cascades. Both D2 and D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.

Dopamine D2 Receptor Signaling

Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels. An antagonist would block these effects, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP and PKA activity.

Simplified Dopamine D2 Receptor Signaling Pathway

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Figure 3. Antagonism of the dopamine D2 receptor signaling pathway.

Dopamine D4 Receptor Signaling

Similar to the D2 receptor, the D4 receptor also couples to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3] D4 receptor signaling has also been linked to the modulation of potassium channels and mitogen-activated protein kinase (MAPK) pathways. An antagonist at the D4 receptor would prevent these downstream effects.

Simplified Dopamine D4 Receptor Signaling Pathway

Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Blocks Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Modulates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response

Figure 4. Antagonism of the dopamine D4 receptor signaling pathway.

Future Directions and Therapeutic Potential

The data presented herein highlights the potential of the this compound scaffold in the development of novel CNS-active agents. The observed affinity for dopamine D2 and D4 receptors suggests that these compounds could be further optimized for the treatment of psychosis, particularly the negative and cognitive symptoms of schizophrenia, where D4 receptor antagonism is thought to be beneficial. Further structure-activity relationship (SAR) studies could explore a wider range of substitutions on the benzamide ring to improve affinity and selectivity.

Beyond dopamine receptor antagonism, the neuroprotective potential of these compounds warrants investigation. The modulation of dopaminergic pathways can have downstream effects on neuronal survival and plasticity. Future research could explore the efficacy of these derivatives in in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease. The development of this compound-based molecules represents a promising avenue for the discovery of next-generation therapeutics for a variety of debilitating neurological and psychiatric disorders.

References

1-Benzhydrylazetidine: A Versatile Scaffold for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1-benzhydrylazetidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a building block for a diverse range of novel therapeutic agents. Its unique conformational constraints and physicochemical properties have been exploited to design potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and signal transduction pathways implicated in cancer and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, key therapeutic applications, and experimental protocols related to the this compound core, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of the this compound Scaffold and Key Intermediates

The synthesis of the this compound core and its functionalized derivatives is crucial for the exploration of its therapeutic potential. Key intermediates such as 1-benzhydrylazetidin-3-ol and 1-benzhydrylazetidin-3-one serve as versatile precursors for a wide array of derivatives.

General Synthesis Workflow

A common synthetic strategy involves the reaction of benzhydrylamine with a suitable three-carbon synthon, followed by cyclization to form the azetidine ring. Subsequent modifications at the 3-position allow for the introduction of various functional groups.

G benzhydrylamine Benzhydrylamine intermediate_A N-(2,3-epoxypropyl)benzhydrylamine benzhydrylamine->intermediate_A Reaction epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate_A Reaction azetidinol_HCl 1-Benzhydrylazetidin-3-ol Hydrochloride intermediate_A->azetidinol_HCl Cyclization & HCl salt formation azetidinol 1-Benzhydrylazetidin-3-ol azetidinol_HCl->azetidinol Neutralization azetidinone 1-Benzhydrylazetidin-3-one azetidinol->azetidinone Oxidation derivatives Therapeutic Derivatives azetidinol->derivatives Functionalization azetidinone->derivatives Functionalization

General synthetic workflow for this compound derivatives.

Experimental Protocols

Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride

This procedure describes the synthesis of a key intermediate for various this compound derivatives, including the calcium channel blocker Azelnidipine.[1]

  • Preparation of Reaction Solution I: In a suitable reaction vessel, mix benzhydrylamine and epichlorohydrin in a molar ratio of 1:1 to 1:2. A preferred molar ratio is 1:1.3.[1] Add an organic solvent such as methanol, ethanol, or propanol.[1]

  • Reaction to Form Intermediate: Stir the reaction mixture at a temperature between 0°C and 60°C for 1 to 72 hours.[1] A preferred condition is reacting at 27 ± 2°C for 48 hours.[1]

  • Cyclization and Hydrochloride Salt Formation: The resulting reaction solution is then heated to a temperature between 60°C and 250°C under a pressure of 0-2 MPa to effect cyclization.[1] Upon completion of the reaction, the mixture is cooled, and the product, 1-benzhydryl-3-hydroxyazetidine hydrochloride, is isolated and purified, typically yielding white crystals.[1]

Synthesis of 1-Benzhydrylazetidin-3-one

This protocol outlines the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, a versatile intermediate for further functionalization.

  • Method 1: Swern Oxidation

    • To a solution of oxalyl chloride in dichloromethane at -78°C, add dimethyl sulfoxide (DMSO) dropwise.

    • After stirring, add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane.

    • Continue stirring at -78°C for 1 hour.

    • Add triethylamine to the reaction mixture.

    • Work-up the reaction by adding a saturated ammonium chloride solution, followed by extraction with dichloromethane. The organic layers are combined, dried, and concentrated to yield the product.

  • Method 2: Pyridine Sulfur Trioxide Complex

    • To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride and triethylamine, add a solution of pyridine sulfur trioxide complex in dimethylformamide (DMF) dropwise.

    • Stir the reaction mixture at 50°C for 30 minutes.

    • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

    • The organic layer is washed, dried, and concentrated. The crude product can be purified by silica gel column chromatography.

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been successfully incorporated into molecules targeting a range of biological pathways, leading to the development of potent therapeutic candidates for various diseases.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development. Several potent and selective STAT3 inhibitors have been developed based on the azetidine scaffold. These inhibitors typically function by disrupting STAT3 dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.

STAT3 Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3_mono STAT3 Monomer jak->stat3_mono Phosphorylation (Tyr705) stat3_p Phosphorylated STAT3 stat3_mono->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer Dimerization dna DNA stat3_dimer->dna Nuclear Translocation inhibitor Azetidine-based STAT3 Inhibitor inhibitor->stat3_dimer Inhibition gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->gene_transcription Binding

Inhibition of the STAT3 signaling pathway by azetidine-based inhibitors.

Quantitative Data: In Vitro Potency of Azetidine-Based STAT3 Inhibitors

Compound IDTargetIC50 (µM)Selectivity vs. STAT1/STAT5 (IC50)Reference
5a STAT30.55> 18 µM[2]
5o STAT30.38> 18 µM[2]
8i STAT30.34> 18 µM[2]

Experimental Protocol: STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is used to assess the ability of a compound to inhibit the DNA-binding activity of STAT3.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells known to have constitutively active STAT3 (e.g., certain cancer cell lines).

  • Probe Labeling: Radiolabel a double-stranded oligonucleotide probe containing the STAT3-specific binding sequence (e.g., hSIE probe).

  • Binding Reaction: Incubate the nuclear extract with the radiolabeled probe in the presence and absence of the test compound at various concentrations.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3-DNA complex band to determine the inhibitory concentration (IC50) of the compound.

Dopamine Receptor Antagonists

The this compound scaffold has also been utilized to develop potent dopamine receptor antagonists, particularly targeting the D2 and D4 receptor subtypes. These compounds have potential applications in the treatment of neurological and psychiatric disorders such as schizophrenia.

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm d2r Dopamine D2 Receptor gi Gi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates substrates dopamine Dopamine dopamine->d2r Binds antagonist This compound Antagonist antagonist->d2r Blocks

Dopamine D2 receptor signaling and antagonism by this compound derivatives.

Quantitative Data: Dopamine Receptor Binding Affinity

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide D2Data not available in provided abstracts
N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide D4Data not available in provided abstracts

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine receptor of interest (e.g., D2 or D4).

  • Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-spiperone for D2 receptors).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Broader Therapeutic Potential

Beyond STAT3 inhibition and dopamine receptor antagonism, the this compound scaffold has shown promise in other therapeutic areas, highlighting its versatility.

GABA Uptake Inhibitors

Derivatives of this compound have been investigated as inhibitors of GABA uptake, with potential applications in the treatment of epilepsy and other neurological disorders characterized by an imbalance in GABAergic neurotransmission.[2]

Intermediate for Approved Drugs

The key intermediate, 1-benzhydryl-3-hydroxyazetidine hydrochloride, is crucial in the synthesis of Azelnidipine , a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] This demonstrates the successful translation of a this compound-containing molecule from a synthetic building block to a marketed therapeutic agent.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design and development of novel therapeutics. Its conformational rigidity and the synthetic accessibility of its derivatives have enabled the creation of potent and selective modulators of challenging biological targets. The successful examples in STAT3 inhibition, dopamine receptor antagonism, and its incorporation into an approved drug underscore the significant potential of this chemical entity. Further exploration of the chemical space around the this compound core is likely to yield a new generation of therapeutic agents for a wide range of diseases. This technical guide provides a foundational resource to aid researchers in harnessing the full potential of this remarkable building block.

References

Methodological & Application

Application Note: A Practical, Two-Step Synthesis of 1-Benzhydrylazetidine from Benzhydrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note details a reliable, two-step protocol for the synthesis of 1-benzhydrylazetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, benzhydrylamine, which undergoes a cyclization reaction with a suitable three-carbon electrophile to form a functionalized azetidine intermediate. Subsequent de-functionalization yields the target compound. This method provides a practical route for researchers and scientists to access this compound for further chemical exploration and incorporation into novel molecular scaffolds.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties.[1][2] The benzhydryl group, with its bulky, lipophilic nature, is a common substituent in centrally acting drugs. The combination of these two pharmacophoric elements in this compound makes it an attractive scaffold for the development of novel therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound, starting from benzhydrylamine.

Overall Reaction Scheme

The synthesis of this compound from benzhydrylamine can be achieved through a two-step process. The first step involves the formation of a this compound derivative, followed by a subsequent modification to yield the final product. A plausible and well-documented approach involves the initial synthesis of 1-benzhydrylazetidin-3-ol.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

Benzhydrylamine is reacted with epichlorohydrin in a nucleophilic substitution and subsequent intramolecular cyclization to form 1-benzhydrylazetidin-3-ol.[3][4]

Step 2: Conversion of 1-Benzhydrylazetidin-3-ol to this compound

The hydroxyl group of 1-benzhydrylazetidin-3-ol can be removed through a two-step sequence involving activation of the hydroxyl group (e.g., mesylation) followed by reduction.

Experimental Protocols

Materials and Equipment
  • Benzhydrylamine

  • Epichlorohydrin

  • Methanol or Ethanol

  • Sodium carbonate

  • Methanesulfonyl chloride

  • Triethylamine

  • Acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from a patented procedure for the synthesis of 1-benzhydrylazetidin-3-ol hydrochloride.[4]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, add benzhydrylamine (150 g, 0.819 mol).

  • Solvent Addition: At a controlled temperature of 20-25 °C, add 200 mL of ethanol.

  • Reagent Addition: Slowly add epichlorohydrin (75.73 g, 0.819 mol) to the stirred solution. The molar ratio of benzhydrylamine to epichlorohydrin should be 1:1.

  • Reaction: Stir the reaction mixture at 27 ± 2 °C for 48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the reaction mixture can be processed to isolate 1-benzhydrylazetidin-3-ol. The patent describes the formation of the hydrochloride salt. For the free base, a basic work-up would be required.

Step 2: Synthesis of this compound from 1-Benzhydrylazetidin-3-ol

This two-part protocol involves the mesylation of the hydroxyl group, followed by reduction.

Part A: Mesylation of 1-Benzhydrylazetidin-3-ol [5]

  • Reaction Setup: Dissolve 1-benzhydrylazetidin-3-ol in acetonitrile.

  • Base Addition: Add triethylamine to the solution.

  • Mesylation: Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. The mesylate intermediate can often be isolated by filtration.

Part B: Reduction of the Mesylate Intermediate

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Mesylate: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of the mesylate intermediate in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Data Presentation

StepReactant 1Molar RatioReactant 2Molar RatioSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Benzhydrylamine1Epichlorohydrin1Ethanol27 ± 24875.10 (as HCl salt)[4]99.8 (as HCl salt)[4]
2A1-Benzhydrylazetidin-3-ol1Methanesulfonyl chloride1.1Acetonitrile0 to RT2-4High (often quantitative)[5]-
2BMesylate Intermediate1LiAlH₄2-3THFReflux4-8Moderate to High>95 (after purification)

Note: Yields and purity for Step 2B are estimated based on standard reduction procedures and may vary.

Visualization of the Synthetic Workflow

SynthesisWorkflow Benzhydrylamine Benzhydrylamine Azetidinol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->Azetidinol Step 1: Cyclization Ethanol, 27°C, 48h Epichlorohydrin Epichlorohydrin Epichlorohydrin->Azetidinol Mesylate Mesylate Intermediate Azetidinol->Mesylate Step 2A: Mesylation MsCl, Et3N, ACN FinalProduct This compound Mesylate->FinalProduct Step 2B: Reduction LiAlH4, THF, Reflux

Caption: Synthetic workflow for this compound.

Discussion

The described two-step synthesis provides a viable route to this compound from benzhydrylamine. The initial reaction of benzhydrylamine with epichlorohydrin is a key step in forming the azetidine ring. The subsequent conversion of the hydroxyl group to the final product via a mesylate intermediate is a standard and effective procedure in organic synthesis. Researchers should pay careful attention to the handling of moisture-sensitive reagents such as lithium aluminum hydride. Purification of the final product by column chromatography is recommended to ensure high purity for subsequent applications.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Epichlorohydrin is toxic and a suspected carcinogen; handle with extreme care.

  • Lithium aluminum hydride reacts violently with water; ensure all glassware is dry and the reaction is performed under an inert atmosphere. The quenching procedure should be performed slowly and cautiously.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes: Analytical Characterization of 1-Benzhydrylazetidine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the analytical characterization of 1-Benzhydrylazetidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of publicly accessible, experimentally determined NMR data for this compound, this document presents predicted ¹H and ¹³C NMR spectral data. A detailed, generalized experimental protocol for the synthesis, purification, and NMR sample preparation of this compound is also provided. These notes are intended for researchers, scientists, and drug development professionals requiring a foundational understanding of the NMR characteristics of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active molecules. The azetidine ring is a four-membered nitrogen-containing heterocycle that, when substituted with a bulky benzhydryl group, gains unique conformational and lipophilic properties. Accurate analytical characterization is crucial for the confirmation of its synthesis and for any subsequent pharmacological studies. NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. This document outlines the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on established NMR principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
CH (Benzhydryl)4.5 - 4.7Singlet (s)1H
CH₂ (Azetidine, α to N)3.2 - 3.5Triplet (t)4H
CH₂ (Azetidine, β to N)2.2 - 2.5Quintet (quin)2H
Ar-H (Phenyl)7.2 - 7.5Multiplet (m)10H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C (Benzhydryl)75 - 80
C (Azetidine, α to N)55 - 60
C (Azetidine, β to N)18 - 22
C (Aromatic, Quaternary)140 - 145
C (Aromatic, CH)125 - 130

Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of azetidine with a benzhydryl halide.

Materials:

  • Azetidine

  • Benzhydryl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of azetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this stirred suspension, add a solution of benzhydryl bromide (1.1 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Sample Preparation

Materials:

  • This compound (purified)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.

  • Cap the NMR tube securely and vortex gently until the sample is completely dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Parameters (Typical):

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Parameters (Typical):

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to NMR analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis synthesis Synthesis of this compound workup Aqueous Workup synthesis->workup Reaction Quench purification Column Chromatography workup->purification Crude Product sample_prep NMR Sample Preparation purification->sample_prep Purified Product nmr_acq NMR Data Acquisition (¹H & ¹³C) sample_prep->nmr_acq Prepared Sample data_proc Data Processing & Analysis nmr_acq->data_proc FID

Caption: Experimental Workflow for this compound.

Conclusion

Application Notes and Protocols for the Analysis of 1-Benzhydrylazetidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Benzhydrylazetidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, pharmacokinetic studies, and impurity profiling in drug development.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol outlines a reversed-phase HPLC method coupled with UV detection.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a bulk drug substance or pharmaceutical formulation.

1.1.1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution (Bulk Drug): Accurately weigh about 10 mg of the this compound sample, dissolve it in and dilute to 100 mL with methanol. Further, dilute with the mobile phase to achieve a final concentration within the calibration range.

  • Sample Solution (Formulation): For a formulated product, take a quantity equivalent to 10 mg of this compound and dissolve it in a suitable solvent. Use techniques like sonication to ensure complete dissolution. The sample may require further extraction or cleanup depending on the matrix.[1][2] Common extraction methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2] Finally, filter the solution through a 0.45 µm syringe filter before injection.[3]

1.1.2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

1.1.3. Data Presentation: Quantitative HPLC Data

The following table summarizes the expected quantitative performance of the HPLC method.

ParameterResult
Retention Time (RT) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
HPLC Workflow Diagram```dot

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound in various matrices.

2.1.1. Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in a volatile organic solvent such as dichloromethane or ethyl acetate. P[4][5]repare calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in a suitable volatile solvent. For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences. E[5]nsure the final sample is free of particulate matter. I[4][5]f the compound exhibits poor volatility or peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.

[6]2.1.2. GC-MS Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

2.1.3. Data Presentation: Quantitative GC-MS Data

The following table summarizes the expected quantitative performance of the GC-MS method.

ParameterResult
Retention Time (RT) ~ 8.2 min
Characteristic Ions (m/z) 223 (M+), 167, 77
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis start_gc Start dissolve_gc Dissolve in Volatile Solvent start_gc->dissolve_gc extract_gc Extraction (LLE/SPE) if needed dissolve_gc->extract_gc derivatize_gc Derivatization (Optional) extract_gc->derivatize_gc inject_gc Inject into GC-MS derivatize_gc->inject_gc separate_gc Separation on HP-5ms Column inject_gc->separate_gc ionize_gc Electron Ionization (EI) separate_gc->ionize_gc detect_gc Mass Detection ionize_gc->detect_gc identify_quantify_gc Identification & Quantification detect_gc->identify_quantify_gc

Caption: GC-MS analysis workflow for this compound.

Method Selection and Considerations

The choice between HPLC and GC-MS depends on several factors:

  • Volatility and Thermal Stability: HPLC is preferred for non-volatile or thermally unstable compounds.

  • Sensitivity and Specificity: GC-MS generally offers higher sensitivity and specificity due to the mass spectrometric detection. *[6] Matrix Complexity: For complex matrices, the extensive cleanup procedures compatible with both techniques will be a deciding factor.

  • Derivatization: GC-MS may require a derivatization step for polar analytes to improve volatility and chromatographic performance, adding complexity to the sample preparation.

[6]Both methods, when properly validated, can provide accurate and reliable quantitative data for the analysis of this compound in various research and development settings.

References

Synthesis of 1-Benzhydrylazetidin-3-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of 1-Benzhydrylazetidin-3-ol, a key intermediate in the development of various pharmaceutical compounds. The described method is a high-yielding, one-pot synthesis suitable for multigram to kilogram scale production, distinguished by its chromatography-free purification process. This protocol is intended for researchers, scientists, and professionals in drug development.

Summary of Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 1-Benzhydrylazetidin-3-ol.

ParameterValueReference
Starting MaterialBenzhydrylamine, Epichlorohydrin[1]
SolventIsopropyl Alcohol (IPA)[1]
Reaction Temperature<30 °C[1]
Reaction Time~30 hours[1]
Product Yield80%[1][2][3]
Product Purity (HPLC)>99.3%[1][2][3]

Experimental Protocol

This protocol details the synthesis of 1-Benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin.

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Isopropyl Alcohol (IPA)

  • Glass-lined reactor or suitable reaction vessel

  • Stirring apparatus

  • Temperature control system

  • High-Performance Liquid Chromatography (HPLC) system for in-process monitoring

Procedure:

  • Reactor Setup: Purge a 200-L glass-lined reactor with nitrogen.

  • Charging Reagents: Charge the reactor with 60 L of isopropyl alcohol (IPA) and 12.0 kg (65.5 mol) of benzhydrylamine.

  • Addition of Epichlorohydrin: Begin stirring the solution. Slowly add 7.27 kg (78.6 mol) of epichlorohydrin over a period of 1 hour. It is crucial to maintain the internal temperature of the reaction mixture below 30 °C during the addition.

  • Reaction: After the complete addition of epichlorohydrin, continue to agitate the mixture for an additional 30 hours at a constant temperature of 30 °C.

  • In-process Monitoring: Monitor the reaction progress by taking samples for HPLC analysis. The reaction is considered complete when the remaining benzhydrylamine is less than 1.0 area % as determined by HPLC.

  • Work-up and Isolation: Upon completion, the product can be isolated. The process is designed to be chromatography-free.[1][2][3] Further details on the specific work-up procedure to achieve the high purity solid product are proprietary to the developing lab but typically involve precipitation and filtration.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-Benzhydrylazetidin-3-ol.

SynthesisWorkflow A Reactor Setup B Charge Reagents (Benzhydrylamine, IPA) A->B C Add Epichlorohydrin (<30 °C) B->C D Reaction (30 °C, 30h) C->D E HPLC Monitoring D->E In-process control E->D <1.0% Benzhydrylamine? No F Work-up & Isolation E->F <1.0% Benzhydrylamine? Yes G Final Product (1-Benzhydrylazetidin-3-ol) F->G

Caption: Workflow for the synthesis of 1-Benzhydrylazetidin-3-ol.

References

Application Notes and Protocols for the Functionalization of the 3-Position of 1-Benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the functionalization of 1-benzhydrylazetidine, with a specific focus on the challenging C-3 position. While direct C-H functionalization of the 3-position of this compound is not extensively documented, this guide offers a proposed methodology based on analogous reactions in related saturated nitrogen heterocycles. The protocols described herein leverage directed metalation techniques, specifically α-lithiation, a known strategy for the functionalization of N-substituted azetidines. These notes are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development seeking to synthesize novel 3-substituted azetidine derivatives.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates due to their favorable physicochemical properties, including improved metabolic stability, solubility, and lipophilicity, as well as their ability to serve as rigid scaffolds for orienting pharmacophoric elements. The 1-benzhydryl protecting group is commonly employed for the nitrogen atom of azetidine, offering stability and ease of removal. Functionalization of the azetidine ring, particularly at the 3-position, provides a direct route to novel chemical entities with potential therapeutic applications.

This document outlines a strategic approach to the functionalization of this compound, focusing on deprotonation at the 3-position to generate a nucleophilic intermediate, which can then be trapped with various electrophiles.

Reaction Pathway Overview

The proposed functionalization at the 3-position of this compound proceeds via a two-step sequence:

  • Deprotonation: Treatment of this compound with a strong organolithium base to selectively remove a proton from the 3-position, forming a transient azetidinyl anion.

  • Electrophilic Quench: Reaction of the in situ generated anion with a suitable electrophile to introduce the desired functional group at the 3-position.

The regioselectivity of the deprotonation step is crucial. While α-lithiation (at the C-2 position) of N-substituted azetidines is a known process, particularly when directed by a C-2 substituent, the functionalization at the C-3 position is less common.[1][2][3] The bulky benzhydryl group may influence the steric accessibility of the C-2 versus C-3 protons, potentially favoring deprotonation at the less hindered C-3 position.

Experimental Protocols

Protocol 1: General Procedure for the Deprotonation and Alkylation of this compound at the 3-Position

This protocol describes a general method for the introduction of an alkyl group at the 3-position of this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)

  • Electrophile (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (10 mL per 1 mmol of azetidine).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sec-butyllithium (1.1 eq) dropwise to the cooled solution via syringe. The reaction mixture may turn yellow or orange, indicating the formation of the anion. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2-4 hours at this temperature, allowing the reaction to proceed to completion.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add Et₂O and water. Separate the organic layer, and extract the aqueous layer with Et₂O (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-substituted this compound.

Table 1: Representative Data for 3-Alkylation of this compound (Hypothetical)

ElectrophileProductProposed Yield (%)
Iodomethane1-Benzhydryl-3-methylazetidine60-75
Benzyl bromide1-Benzhydryl-3-benzylazetidine55-70
Ethyl iodide1-Benzhydryl-3-ethylazetidine60-75

Note: Yields are hypothetical and will require experimental optimization.

Diagrams

Proposed Reaction Scheme

reaction_scheme cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound base 1. s-BuLi, THF, -78 °C start->base Deprotonation electrophile 2. Electrophile (E+) product 3-Substituted This compound electrophile->product Electrophilic Quench

Caption: Proposed reaction pathway for the functionalization of this compound.

Experimental Workflow

workflow A Dissolve this compound in anhydrous THF B Cool to -78 °C A->B C Add s-BuLi dropwise B->C D Stir for 1-2 hours at -78 °C C->D E Add Electrophile dropwise D->E F Stir for 2-4 hours at -78 °C E->F G Quench with sat. aq. NH4Cl F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step experimental workflow for the 3-functionalization protocol.

Safety Precautions

  • Organolithium reagents such as sec-butyllithium are extremely pyrophoric and reactive. Handle them with extreme caution under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under strictly anhydrous conditions.

  • The reaction is performed at very low temperatures. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Quenching of the reaction can be exothermic. Perform the addition of the quenching agent slowly and carefully.

Troubleshooting

  • Low or no conversion: This could be due to inactive organolithium reagent, presence of moisture, or insufficient reaction time. Titrate the organolithium solution before use and ensure all reagents and solvents are anhydrous.

  • Formation of side products: The formation of the 2-substituted isomer is a potential side reaction. The regioselectivity may be influenced by the choice of base, solvent, and temperature. Consider using a bulkier base or adding a coordinating agent like TMEDA to potentially influence the site of deprotonation.

  • Decomposition of starting material or product: The azetidine ring can be sensitive to strongly basic or acidic conditions. Ensure careful control of the reaction temperature and quench the reaction appropriately.

Conclusion

The functionalization of the 3-position of this compound presents a valuable strategy for the synthesis of novel azetidine-based compounds for drug discovery. The proposed protocol, based on directed metalation principles, provides a rational starting point for researchers to explore this chemistry. Optimization of reaction conditions, including the choice of base, solvent, temperature, and electrophile, will be critical for achieving high yields and regioselectivity. Careful execution and adherence to safety protocols are paramount when working with highly reactive organometallic reagents.

References

Application Notes and Protocols: Leveraging 1-Benzhydrylazetidine as a Versatile Scaffold in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the 1-benzhydrylazetidine scaffold in parallel synthesis to generate diverse chemical libraries for drug discovery. The unique structural features of the azetidine ring, a four-membered nitrogen-containing heterocycle, make it an attractive scaffold for exploring novel chemical space. The benzhydryl protecting group offers stability during initial synthetic manipulations and can be readily removed to allow for further diversification at the nitrogen atom.

The this compound scaffold provides a rigid core with three key points of diversification, enabling the systematic exploration of structure-activity relationships (SAR). This document outlines a strategic approach to library synthesis, starting from commercially available or readily synthesized this compound derivatives.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine motif is increasingly recognized as a valuable component in the design of novel therapeutic agents. Its incorporation into molecules can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. The strained four-membered ring imparts a unique three-dimensional geometry, which can facilitate novel interactions with biological targets. The 1-benzhydryl group serves as a robust protecting group that can be cleaved under specific conditions, revealing a secondary amine for late-stage functionalization. This feature is particularly advantageous in parallel synthesis, where a common intermediate is used to generate a library of analogues.

Key diversification points on the this compound scaffold include:

  • N1-Position: Following debenzhydrylation, the secondary amine can be functionalized through acylation, alkylation, sulfonylation, and reductive amination.

  • C3-Position: Starting with 1-benzhydrylazetidin-3-one or 1-benzhydrylazetidin-3-ol, a wide array of substituents can be introduced via reactions such as reductive amination, etherification, and nucleophilic addition.

  • C2 and C4-Positions: While less common, functionalization at these positions can be achieved through specific synthetic routes, offering additional vectors for chemical space exploration.

Workflow for Parallel Synthesis

The following diagram illustrates a general workflow for the parallel synthesis of a diverse library of compounds utilizing the this compound scaffold. This workflow is designed to be amenable to high-throughput synthesis techniques.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: N1-Debenzhydrylation cluster_2 Phase 3: N1-Diversification start 1-Benzhydrylazetidin-3-one reductive_amination Reductive Amination (Array of Amines R1-NH2) start->reductive_amination intermediate1 3-Amino-1-benzhydrylazetidine Derivatives reductive_amination->intermediate1 deprotection N-Debenzhydrylation (e.g., Catalytic Hydrogenation) intermediate1->deprotection intermediate2 3-Aminoazetidine Derivatives deprotection->intermediate2 acylation Acylation (Array of Acyl Chlorides R2-COCl) intermediate2->acylation alkylation Reductive Amination (Array of Aldehydes R3-CHO) intermediate2->alkylation sulfonylation Sulfonylation (Array of Sulfonyl Chlorides R4-SO2Cl) intermediate2->sulfonylation library Final Compound Library acylation->library alkylation->library sulfonylation->library

Figure 1. General workflow for parallel synthesis using a this compound scaffold.

Experimental Protocols

The following are detailed protocols for the key transformations in the parallel synthesis workflow. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Reductive Amination of 1-Benzhydrylazetidin-3-one (Phase 1)

This protocol describes the parallel reductive amination of 1-benzhydrylazetidin-3-one with a library of primary and secondary amines.

  • Materials:

    • 1-Benzhydrylazetidin-3-one

    • Library of primary and secondary amines (R1R2NH)

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (AcOH)

    • 96-well reaction block

  • Procedure:

    • To each well of a 96-well reaction block, add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in DCE.

    • Add a solution of the corresponding amine (1.2 eq) in DCE to each well.

    • Add a solution of acetic acid (1.5 eq) in DCE to each well.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) to each well.

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane (DCM).

    • The organic layers are collected and concentrated in vacuo to yield the crude 3-amino-1-benzhydrylazetidine derivatives.

    • Purification can be achieved by automated flash chromatography or preparative HPLC.

Protocol 2: N-Debenzhydrylation via Catalytic Hydrogenation (Phase 2)

This protocol outlines the removal of the benzhydryl protecting group to yield the free secondary amine.

  • Materials:

    • 3-Amino-1-benzhydrylazetidine derivative

    • Palladium on carbon (10% w/w)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen source (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the 3-amino-1-benzhydrylazetidine derivative (1.0 eq) in methanol.

    • Carefully add 10% palladium on carbon (0.1 eq by weight).

    • Purge the reaction vessel with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or ~50 psi) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate in vacuo to afford the deprotected 3-aminoazetidine derivative. This product is often used in the next step without further purification.

Protocol 3: Parallel Acylation of 3-Aminoazetidine Derivatives (Phase 3)

This protocol describes the diversification of the N1-position of the azetidine ring via acylation.

  • Materials:

    • 3-Aminoazetidine derivative

    • Library of acyl chlorides or carboxylic acids

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • (If using carboxylic acids) Coupling agent such as HATU or HBTU

  • Procedure (using acyl chlorides):

    • To each well of a 96-well reaction block, add a solution of the 3-aminoazetidine derivative (1.0 eq) in DCM.

    • Add triethylamine (2.0 eq) to each well.

    • Add a solution of the corresponding acyl chloride (1.1 eq) in DCM to each well.

    • Seal the reaction block and shake at room temperature for 4-12 hours.

    • Quench the reaction by adding water.

    • The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo.

    • The final products can be purified by preparative HPLC.

Data Presentation: Representative Yields

The following table summarizes representative yields for key transformations in the synthesis of a small, focused library. Actual yields will vary depending on the specific substrates used.

StepTransformationSubstrateReagentProductYield (%)
Phase 1 Reductive Amination1-Benzhydrylazetidin-3-oneBenzylamine1-Benzhydryl-N-benzylazetidin-3-amine85
1-Benzhydrylazetidin-3-oneMorpholine4-(1-Benzhydrylazetidin-3-yl)morpholine78
Phase 2 N-Debenzhydrylation1-Benzhydryl-N-benzylazetidin-3-amineH₂, Pd/CN-Benzylazetidin-3-amine92
4-(1-Benzhydrylazetidin-3-yl)morpholineH₂, Pd/C4-(Azetidin-3-yl)morpholine95
Phase 3 AcylationN-Benzylazetidin-3-amineBenzoyl chlorideN-Benzyl-1-benzoylosazetidin-3-amine75
4-(Azetidin-3-yl)morpholineAcetyl chloride1-Acetyl-3-(morpholino)azetidine88

Logical Relationships in Library Design

The strategic selection of building blocks in each phase of the parallel synthesis allows for the systematic exploration of chemical space around the azetidine core. The following diagram illustrates the logical relationship between the choice of reagents and the resulting library diversity.

G cluster_0 Building Block Libraries cluster_1 Scaffold cluster_2 Diversified Products amines Amine Library (R1-NH2) scaffold This compound Scaffold amines->scaffold C3-Functionalization acyl_chlorides Acyl Chloride Library (R2-COCl) final_library Diverse Final Compound Library acyl_chlorides->final_library aldehydes Aldehyde Library (R3-CHO) aldehydes->final_library scaffold->acyl_chlorides N1-Functionalization scaffold->aldehydes N1-Functionalization

Figure 2. Logical relationship for library diversification.

Application Notes and Protocols for the N-alkylation of Azetidine with Bromodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of azetidine with bromodiphenylmethane is a crucial synthetic step in the development of various pharmacologically active compounds. The resulting N-(diphenylmethyl)azetidine scaffold is a key structural motif in medicinal chemistry. This document provides a detailed experimental procedure for this transformation, outlining the reaction conditions, purification methods, and characterization of the final product. The protocol is based on established methods for the N-alkylation of cyclic amines with alkyl halides.[1][2][3]

Reaction Scheme

The N-alkylation of azetidine with bromodiphenylmethane proceeds via a nucleophilic substitution reaction. The nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbon atom of bromodiphenylmethane, displacing the bromide ion. A base is typically added to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting azetidine.

Experimental Protocol

Materials and Reagents:

  • Azetidine

  • Bromodiphenylmethane (Benzhydryl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine (1.0 eq), bromodiphenylmethane (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to azetidine).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (the optimal temperature may need to be determined empirically, typically ranging from room temperature to the boiling point of the solvent). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(diphenylmethyl)azetidine.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of azetidine with bromodiphenylmethane. Please note that these values are representative and may require optimization for specific experimental setups.

ParameterValue
Azetidine (molar ratio)1.0 eq
Bromodiphenylmethane (molar ratio)1.1 eq
Potassium Carbonate (molar ratio)2.0 eq
SolventAnhydrous Acetonitrile
Reaction TemperatureReflux
Reaction Time6-12 hours
Product Yield (isolated)75-90% (typical)

Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of azetidine with bromodiphenylmethane.

experimental_workflow reactants Reactants: Azetidine Bromodiphenylmethane Potassium Carbonate reaction Reaction in Anhydrous Acetonitrile (Reflux) reactants->reaction workup Work-up: 1. Filtration 2. Concentration reaction->workup extraction Extraction: Dichloromethane Sat. NaHCO₃ (aq) Brine workup->extraction drying Drying & Concentration: Na₂SO₄ Rotary Evaporation extraction->drying purification Purification: Silica Gel Column Chromatography drying->purification product Product: N-(diphenylmethyl)azetidine purification->product

Caption: Experimental workflow for the synthesis of N-(diphenylmethyl)azetidine.

References

Chiral Separation of 1-Benzhydrylazetidine Derivatives by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 1-benzhydrylazetidine derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are crucial for the enantiomeric purity assessment of these compounds, which is a critical step in drug discovery and development due to the often differing pharmacological and toxicological profiles of enantiomers.

Introduction

This compound derivatives are a class of compounds with significant interest in medicinal chemistry. The stereochemistry of these molecules can play a pivotal role in their biological activity. Therefore, robust and reliable analytical methods for their chiral separation are essential. This application note focuses on the use of polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability and high success rate in resolving a wide range of chiral compounds, including those with amine functionalities.

Key Separation Principles

The enantioselective separation of this compound derivatives on polysaccharide-based CSPs, such as those derived from amylose and cellulose, is primarily governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The chiral recognition mechanism involves a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl and amide groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic benzhydryl moiety of the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the separation.

  • Steric Hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP surface leads to differential steric hindrance for the two enantiomers, forcing them into different modes of interaction.

The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the use of additives are critical in modulating these interactions to achieve optimal separation.

Experimental Protocols

General Method Development Strategy

A systematic approach to method development is recommended to efficiently achieve baseline separation of this compound enantiomers.

  • Column Screening: Begin by screening a selection of polysaccharide-based CSPs. Columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points due to their broad enantioselectivity.

  • Mobile Phase Screening: Evaluate different mobile phase modes:

    • Normal Phase (NP): Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides good selectivity.

    • Polar Organic (PO): Pure alcohols (e.g., methanol, ethanol) or acetonitrile, or mixtures thereof. This mode can offer different selectivity and is often simpler to prepare.

    • Reversed Phase (RP): Mixtures of water or buffer with acetonitrile or methanol. While less common for initial screening of these compounds, it can be effective, particularly for more polar derivatives.

  • Additive Selection: For basic compounds like this compound derivatives, the addition of a small amount of a basic modifier (e.g., diethylamine (DEA), triethylamine (TEA), or ethanolamine) to the mobile phase is often necessary to improve peak shape and resolution by minimizing interactions with residual silanols on the silica support. For acidic derivatives, an acidic modifier (e.g., trifluoroacetic acid (TFA) or formic acid) may be beneficial.

  • Optimization: Once initial separation is observed, optimize the method by fine-tuning the mobile phase composition (e.g., the percentage of the alcohol modifier), flow rate, and column temperature.

Protocol for Chiral Separation of a this compound Derivative

This protocol is a representative example for the chiral separation of a this compound derivative, based on common practices for similar amine-containing chiral compounds.

Analyte: Racemic 1-benzhydrylazetidin-3-ol

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm

Chromatographic Conditions:

ParameterCondition
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of ≥ 1.5 indicates baseline separation.

Data Presentation

The following tables summarize typical starting conditions for the chiral HPLC separation of this compound derivatives on common polysaccharide-based CSPs. These are intended as a starting point for method development.

Table 1: Recommended Chiral Stationary Phases and Initial Screening Conditions

Chiral Stationary Phase (CSP)Typical Mobile Phase ModeRecommended Initial Mobile PhaseAdditive (if needed)
Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/Isopropanol (90:10, v/v)0.1% Diethylamine
Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/Isopropanol (90:10, v/v)0.1% Diethylamine
Amylose tris(3,5-dichlorophenylcarbamate)Polar OrganicAcetonitrile/Methanol (50:50, v/v)0.1% Ethanolamine
Cellulose tris(3,5-dichlorophenylcarbamate)Polar OrganicMethanol0.1% Diethylamine

Table 2: Example Chromatographic Data for a Hypothetical Separation of a this compound Derivative

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase Heptane/Ethanol/DEA (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Temperature 30 °C
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Selectivity (α) 1.25

Visualizations

The following diagrams illustrate the general workflow and logical relationships in developing a chiral HPLC separation method.

Chiral_HPLC_Workflow General Workflow for Chiral HPLC Method Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Loop SamplePrep Sample Preparation (Dissolve in mobile phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/DEA) ColumnEquilibration Column Equilibration MobilePhasePrep->ColumnEquilibration ColumnEquilibration->Injection Separation Chromatographic Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calculation Calculate Resolution (Rs) and Selectivity (α) PeakIntegration->Calculation Decision Baseline Separation? (Rs >= 1.5) Calculation->Decision Optimization Optimize Parameters: - Mobile Phase Ratio - Additive Concentration - Temperature - Flow Rate Decision->Optimization No FinalMethod Final Validated Method Decision->FinalMethod Yes Optimization->ColumnEquilibration

Caption: Workflow for Chiral HPLC Method Development.

Logical_Relationships Key Factors Influencing Chiral Separation Analyte This compound Derivative Properties (Structure, pKa, Polarity) Separation Chiral Separation Outcome (Resolution, Selectivity, Peak Shape) Analyte->Separation influences CSP Chiral Stationary Phase (Polysaccharide Type, Selector, Particle Size) CSP->Separation determines MobilePhase Mobile Phase (Composition, Polarity, Additives) MobilePhase->Separation modulates Conditions Instrumental Parameters (Flow Rate, Temperature) Conditions->Separation affects

Caption: Factors Influencing Chiral HPLC Separation.

Advanced 2D NMR Techniques for Azetidine Stereochemistry Determination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing advanced 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive stereochemical assignment of substituted azetidines. The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This document outlines the principles, experimental protocols, and data interpretation for key NMR methods, including Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), J-based configurational analysis, and Residual Dipolar Couplings (RDCs).

Introduction to Stereochemical Challenges in Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. The puckered nature of the ring and the presence of multiple stereocenters can give rise to a variety of stereoisomers. Distinguishing between these isomers using one-dimensional (1D) NMR spectroscopy can be challenging, especially in complex molecules with overlapping signals. Advanced 2D NMR techniques provide through-bond and through-space correlation data, offering unambiguous insights into the three-dimensional structure of azetidine derivatives.

J-Based Configuration Analysis

The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[1] This dependence provides a powerful tool for differentiating between cis and trans isomers in azetidine rings.

Data Presentation: Vicinal Coupling Constants for Azetidine Stereochemistry
Stereochemical RelationshipTypical ³JHH Range (Hz)Notes
cis-Protons on C3 and C48.4 - 8.9Larger coupling constant due to a smaller dihedral angle.[2]
trans-Protons on C3 and C45.8 - 7.9Smaller coupling constant due to a larger dihedral angle.[2]
cis-Protons in Azetidin-2-ones (β-lactams)5 - 6The carbonyl group influences the ring geometry and coupling constants.[2]
trans-Protons in Azetidin-2-ones (β-lactams)0 - 2The near 90° dihedral angle in some trans isomers can lead to very small or zero coupling.[2]
Experimental Protocol: 1D ¹H NMR for J-Coupling Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified azetidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

    • Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

    • For optimal results, degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method, especially if oxygen-sensitive.[3]

  • Instrument Setup:

    • Lock and shim the NMR spectrometer to achieve optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum.

  • Data Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

    • Ensure sufficient resolution by using an appropriate acquisition time (at least 2-3 seconds) and a sufficient number of data points.

  • Data Processing and Analysis:

    • Apply Fourier transformation with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.

    • Carefully phase and baseline correct the spectrum.

    • Measure the coupling constants (in Hz) from the splitting patterns of the relevant signals. For complex multiplets, spectral simulation software may be necessary for accurate extraction of J values.

Through-Space Correlations: NOESY and ROESY

NOESY and ROESY are powerful 2D NMR experiments that detect protons that are close in space (< 5 Å), irrespective of whether they are connected through chemical bonds.[3][5][6] This makes them invaluable for determining the relative stereochemistry of substituents on the azetidine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations. The sign of the NOE cross-peak depends on the molecular weight of the compound and the solvent viscosity. For small molecules (MW < 600), NOEs are positive.[7]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Also detects through-space correlations. A key advantage of ROESY is that the ROE is always positive, regardless of molecular size, which avoids the issue of zero or near-zero NOEs for medium-sized molecules (MW range 700-1200).[7]

Data Presentation: Interpreting NOE/ROE Correlations for Azetidine Stereochemistry
ObservationInterpretation
Strong NOE/ROE cross-peak between two protonsProtons are in close spatial proximity (< 3 Å).
Medium NOE/ROE cross-peak between two protonsProtons are at a moderate distance (3-4 Å).
Weak NOE/ROE cross-peak between two protonsProtons are at a longer distance (4-5 Å).
Absence of an NOE/ROE cross-peakProtons are separated by more than 5 Å.

For example, a NOE/ROE correlation between a substituent at C2 and a substituent at C4 would strongly suggest a cis relationship.

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation: Prepare the sample as described for the 1D ¹H NMR experiment. Thoroughly degassing the sample is crucial for NOESY experiments on small molecules to remove dissolved oxygen, which can quench the NOE effect.[3][7]

  • Instrument Setup:

    • Acquire a standard 1D proton spectrum to determine the spectral width and appropriate offsets.

    • Select the appropriate NOESY or ROESY pulse program. For small molecules, a standard NOESY experiment is usually sufficient.[2] For medium-sized molecules where NOEs might be close to zero, ROESY is the preferred experiment.[7]

  • Data Acquisition (NOESY):

    • Mixing Time (d8): This is a crucial parameter. For small molecules, typical mixing times range from 0.5 to 1 second.[7] Start with a mixing time of around 0.5 seconds.[7]

    • Number of Scans (ns): Use a multiple of 8 (e.g., 8, 16, 32) to ensure proper phase cycling.

    • Number of Increments (ni): Typically 256-512 increments in the indirect dimension (t1) provide sufficient resolution.

  • Data Acquisition (ROESY):

    • Mixing Time: The default ROESY mixing time is often around 0.2 seconds.[2]

    • Follow similar guidelines for the number of scans and increments as for NOESY.

  • Data Processing and Analysis:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum carefully in both dimensions. For NOESY of small molecules and for ROESY, the cross-peaks should have the opposite phase to the diagonal peaks.[7]

    • Analyze the off-diagonal cross-peaks to identify protons that are close in space.

Residual Dipolar Couplings (RDCs) for Long-Range Stereochemical Information

For determining the relative stereochemistry of distant chiral centers in a molecule, both J-coupling and NOE analysis can be inconclusive. Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the orientation of internuclear vectors relative to the external magnetic field.[8][9] This is achieved by partially aligning the molecules in a suitable alignment medium.

Data Presentation: RDC Data for Stereoisomer Differentiation
ParameterDescription
¹DCHOne-bond C-H RDC.
Structure A (calculated RDCs)Predicted RDC values for a proposed stereoisomer.
Structure B (calculated RDCs)Predicted RDC values for another proposed stereoisomer.
Experimental RDCsMeasured RDC values from the NMR experiment.

The correct stereoisomer is the one whose calculated RDCs show the best agreement with the experimental data.

Experimental Protocol: RDC Measurement in Organic Solvents
  • Sample Preparation:

    • Prepare two identical NMR samples of the azetidine derivative in a suitable deuterated organic solvent.

    • One sample will serve as the isotropic reference.

    • To the second sample, add an alignment medium. Common alignment media for organic solvents include stretched polymer gels (e.g., polystyrene or PMMA) or liquid crystals.[10][11]

  • Instrument Setup and Data Acquisition:

    • Acquire a 2D F2-coupled HSQC spectrum for both the isotropic and anisotropic samples. This allows for the measurement of the total coupling (J + D) in the anisotropic sample and the scalar coupling (J) in the isotropic sample. The RDC (D) is then calculated by subtracting the scalar coupling from the total coupling.

  • Data Analysis:

    • Extract the ¹JCH + ¹DCH values from the splitting in the F2 dimension of the HSQC spectrum of the aligned sample.

    • Extract the ¹JCH values from the isotropic sample.

    • Calculate the experimental ¹DCH values.

    • Use software to fit the experimental RDCs to 3D models of the possible stereoisomers to determine the best fit.

Visualizing Workflows and Logic

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Azetidine Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Degas Degas Sample Filter->Degas NMR_1D 1D ¹H NMR Degas->NMR_1D NMR_2D_NOESY 2D NOESY/ROESY Degas->NMR_2D_NOESY NMR_2D_HSQC 2D HSQC (isotropic) Degas->NMR_2D_HSQC NMR_2D_HSQC_aligned 2D HSQC (aligned) Degas->NMR_2D_HSQC_aligned J_Coupling J-Coupling Analysis NMR_1D->J_Coupling NOE_ROE NOE/ROE Analysis NMR_2D_NOESY->NOE_ROE RDC_Analysis RDC Analysis NMR_2D_HSQC->RDC_Analysis NMR_2D_HSQC_aligned->RDC_Analysis Stereochemistry Stereochemical Assignment J_Coupling->Stereochemistry NOE_ROE->Stereochemistry RDC_Analysis->Stereochemistry stereochemistry_logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion J_Data ³JHH values Dihedral Dihedral Angle (cis/trans) J_Data->Dihedral NOE_Data NOE/ROE Cross-peaks Proximity Through-space Proximity NOE_Data->Proximity RDC_Data RDC Values Orientation Vector Orientation (Long-range) RDC_Data->Orientation Stereochemistry Relative Stereochemistry Dihedral->Stereochemistry Proximity->Stereochemistry Orientation->Stereochemistry

References

Application Note: High-Throughput Purification of 1-Benzhydrylazetidine Derivatives by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzhydrylazetidine derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. Their purification, particularly the separation of enantiomers, is a critical step in their development and evaluation. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional high-performance liquid chromatography (HPLC) for the purification of pharmaceutical compounds.[1][2][3] The primary advantages of SFC include faster separations, reduced consumption of organic solvents, and quicker post-purification sample processing.[1][4][5] This application note provides a detailed protocol for the purification of this compound derivatives using SFC, covering both achiral and chiral separations.

Advantages of SFC for this compound Derivatives

Supercritical fluid chromatography utilizes a mobile phase, typically supercritical carbon dioxide (CO₂), which exhibits properties intermediate between a liquid and a gas. This results in low viscosity and high diffusivity, allowing for rapid separations at high flow rates with lower back pressure compared to HPLC.[6][7] For the purification of this compound derivatives, SFC offers several key benefits:

  • High Throughput: The combination of fast separations and stacked injections enables the purification of large quantities of material in a significantly shorter time frame.[1][3]

  • Reduced Solvent Waste: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ drastically reduces solvent consumption and disposal costs.[4]

  • Faster Sample Recovery: The CO₂ in the mobile phase vaporizes upon depressurization, leaving the purified compound in a small volume of co-solvent, which significantly reduces evaporation time.[1][8]

  • Versatility: SFC is applicable to a wide range of compounds, including those that are thermally labile or lack a UV chromophore (when used with detectors like an Evaporative Light Scattering Detector or a Mass Spectrometer).[9]

  • Excellent for Chiral Separations: SFC is particularly well-suited for chiral separations, often providing superior resolution and speed compared to normal-phase HPLC.[6][10] Polysaccharide-based chiral stationary phases are widely used and have demonstrated broad applicability for a variety of chiral compounds.[10][11]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to prevent precipitation and ensure good chromatographic performance.

Protocol:

  • Dissolve the crude this compound derivative in a suitable solvent. Methanol is a common first choice.

  • If solubility in methanol is limited, a mixture of Dichloromethane (DCM) and Methanol (1:1 v/v) can be used to ensure complete dissolution.[1]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • The final concentration should be optimized based on the loading capacity of the selected column, typically in the range of 10-50 mg/mL for preparative SFC.

Achiral Purification Protocol

This protocol is designed for the purification of a this compound derivative from reaction byproducts and other impurities.

Method Development:

Method development for achiral SFC often involves screening a variety of stationary phases with different selectivities.[2] A generic gradient is typically used for initial screening.

Screening Conditions:

  • Columns: Screen columns such as those with 2-ethylpyridine (2-EP), diol, or silica stationary phases.

  • Mobile Phase: Supercritical CO₂ and Methanol (MeOH) with a basic additive (e.g., 0.1-0.2% Isopropylamine or Ammonium Hydroxide) to improve the peak shape of the basic azetidine nitrogen.

  • Gradient: A common screening gradient is 5% to 50% MeOH over 5-8 minutes.

  • Flow Rate: 4 mL/min for analytical scale (e.g., 4.6 x 150 mm column).

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS).

Optimized Preparative Protocol (Representative):

Based on screening, an optimized method can be developed. The following is a representative protocol.

ParameterSetting
Instrument Preparative SFC-MS System
Column 2-Ethylpyridine (2-EP), 5 µm, 21.2 x 250 mm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.2% Ammonium Hydroxide
Gradient 15% to 35% B over 7 minutes
Flow Rate 70 mL/min
Back Pressure 120 bar
Temperature 40 °C
Injection Volume 1.0 mL (of a 30 mg/mL solution)
Detection UV at 254 nm and Mass-Directed Fraction Collection
Chiral Separation Protocol

For the separation of enantiomers of a chiral this compound derivative.

Method Development:

Chiral method development in SFC typically involves screening a set of chiral stationary phases (CSPs) with different co-solvents. Polysaccharide-based CSPs are a good starting point.[11]

Screening Conditions:

  • Columns: Screen a set of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).

  • Co-solvents: Screen different alcohol modifiers such as Methanol, Ethanol, and Isopropanol.

  • Mobile Phase: Supercritical CO₂ and the selected co-solvent, often with a basic additive (e.g., 0.1-0.2% Isopropylamine) to improve peak shape.

  • Mode: Isocratic elution is often used for chiral separations. Screen a range of co-solvent percentages (e.g., 10%, 20%, 30%).

  • Flow Rate: 3 mL/min for analytical scale (e.g., 4.6 x 100 mm column).

  • Back Pressure: 150 bar.

  • Temperature: 35 °C.

  • Detection: UV at an appropriate wavelength.

Optimized Preparative Protocol (Representative):

The following is a representative protocol for the preparative chiral separation of a this compound derivative.

ParameterSetting
Instrument Preparative SFC System
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 20 x 250 mm
Mobile Phase A Supercritical CO₂
Mobile Phase B Ethanol with 0.1% Isopropylamine
Isocratic Condition 80% A / 20% B
Flow Rate 60 mL/min
Back Pressure 100 bar
Temperature 35 °C
Injection Mode Stacked injections (e.g., every 2 minutes)
Detection UV at 260 nm

Data Presentation

The following tables summarize representative quantitative data for the purification of a hypothetical this compound derivative.

Table 1: Representative Achiral Purification Data

CompoundRetention Time (min)Initial Purity (%)Final Purity (%)Recovery (%)
Impurity 13.2---
Product 4.5 85 >99 92
Impurity 25.8---

Table 2: Representative Chiral Separation Data

EnantiomerRetention Time (min)Enantiomeric Excess (ee) BeforeEnantiomeric Excess (ee) AfterRecovery (%)
Enantiomer 1 3.8 0% (racemate) >99% 95
Enantiomer 2 5.1 0% (racemate) >99% 94

Visualization of Workflows and Logic

SFC Purification Workflow

The general workflow for the purification of this compound derivatives by SFC is illustrated below, from initial sample preparation to the final isolated pure compound.

sfc_workflow cluster_prep Sample Preparation cluster_sfc SFC Purification cluster_post Post-Purification dissolve Dissolve Crude Product (MeOH or DCM/MeOH) filtrate Filter Solution (0.22 µm) dissolve->filtrate inject Inject Sample filtrate->inject separate Chromatographic Separation (SFC Column) inject->separate detect Detect Peaks (UV and/or MS) separate->detect collect Fraction Collection detect->collect evaporate Evaporate Solvent collect->evaporate analyze Purity & ee Analysis evaporate->analyze

General SFC Purification Workflow
SFC Method Development Logic

The logical progression for developing an effective SFC method for this compound derivatives involves a systematic screening and optimization of key parameters.

sfc_method_dev cluster_achiral Achiral Method Development cluster_chiral Chiral Method Development start Define Purification Goal (Achiral or Chiral) screen_achiral_cols Screen Achiral Columns (e.g., 2-EP, Diol, Silica) start->screen_achiral_cols Achiral screen_chiral_cols Screen Chiral Columns (Polysaccharide-based) start->screen_chiral_cols Chiral screen_achiral_mods Screen Additives (e.g., NH4OH, IPA) screen_achiral_cols->screen_achiral_mods opt_achiral_grad Optimize Gradient screen_achiral_mods->opt_achiral_grad optimize_params Optimize General Parameters (Back Pressure, Temperature, Flow Rate) opt_achiral_grad->optimize_params screen_chiral_solvents Screen Co-solvents (MeOH, EtOH, IPA) screen_chiral_cols->screen_chiral_solvents opt_chiral_iso Optimize Isocratic % screen_chiral_solvents->opt_chiral_iso opt_chiral_iso->optimize_params scale_up Scale-up to Preparative SFC optimize_params->scale_up

SFC Method Development Logic

Conclusion

Supercritical Fluid Chromatography is a highly efficient, rapid, and environmentally friendly technique for the purification of this compound derivatives. Both achiral and chiral separations can be readily developed and scaled up, making SFC an invaluable tool in the drug discovery and development process. The protocols and workflows presented in this application note provide a solid foundation for researchers to successfully implement SFC for the purification of this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzhydrylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 1-Benzhydrylazetidine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing a significant amount of a higher molecular weight byproduct in the synthesis of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin. What could this be?

A1: A common side reaction in this synthesis is the over-alkylation of the starting amine. Benzhydrylamine can react with two molecules of epichlorohydrin, leading to the formation of N,N-bis(3-chloro-2-hydroxypropyl)benzhydrylamine. This impurity is significantly larger than the desired product and can complicate purification.

Troubleshooting:

  • Stoichiometry Control: Carefully control the molar ratio of reactants. Using a slight excess of benzhydrylamine can help to minimize the formation of the di-substituted product.

  • Slow Addition: Add the epichlorohydrin slowly to the reaction mixture. This maintains a low concentration of the alkylating agent and favors the mono-alkylation product.

  • Reaction Temperature: Maintain the recommended reaction temperature. Lower temperatures can help to control the rate of the second alkylation.

Q2: My reaction to form the azetidine ring is showing multiple products, and I suspect ring-opening has occurred. How can I prevent this?

A2: The azetidine ring is strained and susceptible to nucleophilic ring-opening, especially if the azetidine nitrogen becomes quaternized, forming a highly reactive azetidinium salt.[1] Nucleophiles present in the reaction mixture (e.g., halide ions, excess amine, or solvent molecules) can then attack one of the ring carbons, leading to the formation of linear amine derivatives.

Troubleshooting:

  • Control of pH: Avoid strongly acidic conditions which can protonate the azetidine nitrogen and increase its susceptibility to nucleophilic attack.

  • Choice of Base: When a base is required for the cyclization step, use a non-nucleophilic, sterically hindered base to avoid it acting as a ring-opening agent.

  • Temperature and Reaction Time: Prolonged reaction times or high temperatures can promote ring-opening. Monitor the reaction progress and work it up as soon as the formation of the desired product is complete.

Q3: During the oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one using a Swern oxidation, I am getting inconsistent results and unidentified byproducts. What are the potential pitfalls?

A3: The Swern oxidation, while generally mild, has critical parameters that must be controlled to avoid side reactions.[2]

Troubleshooting:

  • Temperature Control: The reaction must be kept at a very low temperature (typically below -60 °C) during the addition of the alcohol to the activated DMSO.[3] If the temperature rises, the formation of mixed thioacetals can occur as a side reaction.[2]

  • Reagent Purity: Ensure that all reagents, especially DMSO and oxalyl chloride, are anhydrous and of high purity.

  • Order of Addition: The order of reagent addition is crucial. The alcohol should be added to the pre-formed activated DMSO complex.

  • Choice of Base: While triethylamine is commonly used, it can sometimes cause epimerization at the carbon alpha to the newly formed carbonyl. If this is a concern, a bulkier base like diisopropylethylamine (DIPEA) can be used.[3][4]

Q4: I have observed the formation of oligomeric or polymeric material in my reaction mixture. What causes this and how can it be avoided?

A4: Azetidines can undergo cationic ring-opening polymerization. This can be initiated by acidic impurities or reagents. The azetidinium ion formed can then be attacked by another azetidine molecule, leading to dimerization and subsequent polymerization.

Troubleshooting:

  • Anhydrous and Neutral Conditions: Ensure that all solvents and reagents are dry and free of acidic impurities.

  • Avoid Strong Acids: If an acid is necessary, use it in stoichiometric amounts and at low temperatures.

  • Purification of Starting Materials: Ensure the purity of the azetidine starting material to remove any potential initiators.

Summary of Potential Side Products

Side Product Precursor/Reaction Stage Reason for Formation Mitigation Strategy
N,N-bis(3-chloro-2-hydroxypropyl)benzhydrylamineSynthesis of 1-benzhydrylazetidin-3-olOver-alkylation of benzhydrylamineControl stoichiometry, slow addition of epichlorohydrin
Ring-opened linear aminesAzetidine ring formation/workupNucleophilic attack on the strained azetidinium intermediateControl pH, use of non-nucleophilic bases, moderate reaction conditions
Mixed thioacetalsSwern oxidation of 1-benzhydrylazetidin-3-olReaction temperature rising above -60 °CStrict temperature control during the oxidation
Oligomers/PolymersDuring synthesis or storageCationic ring-opening polymerization initiated by acidic speciesUse of anhydrous and neutral conditions, avoid strong acids

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from an improved, one-pot synthesis method.[5]

  • To a solution of benzhydrylamine (1.0 equivalent) in a suitable solvent (e.g., methanol), slowly add epichlorohydrin (1.1 equivalents) at room temperature.

  • Stir the mixture for 24-48 hours.

  • Add a base (e.g., sodium hydroxide) to the reaction mixture to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 2: Swern Oxidation of 1-Benzhydrylazetidin-3-ol

This is a general procedure for Swern oxidation.[6]

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in dichloromethane, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in dichloromethane dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-benzhydrylazetidin-3-one.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Synthesis_and_Side_Reactions Benzhydrylamine Benzhydrylamine Intermediate N-(3-chloro-2-hydroxypropyl)benzhydrylamine Benzhydrylamine->Intermediate + Epichlorohydrin SideProduct1 N,N-bis(3-chloro-2-hydroxypropyl)benzhydrylamine (Over-alkylation) Benzhydrylamine->SideProduct1 + 2x Epichlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Epichlorohydrin->SideProduct1 MainProduct 1-Benzhydrylazetidin-3-ol Intermediate->MainProduct Base, Cyclization RingOpened Ring-Opened Product MainProduct->RingOpened Nucleophile (e.g., H₂O, X⁻)

Caption: Main synthesis pathway and over-alkylation side reaction.

Oxidation_and_Side_Reactions Azetidinol 1-Benzhydrylazetidin-3-ol Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) Azetidinol->Swern Ketone 1-Benzhydrylazetidin-3-one Swern->Ketone Correct Temp. (<-60°C) Thioacetal Mixed Thioacetal (Side Product) Swern->Thioacetal Elevated Temp. (>-60°C)

Caption: Swern oxidation and a key temperature-dependent side reaction.

Dimerization_Side_Reaction Azetidine1 This compound Azetidinium Azetidinium Ion Azetidine1->Azetidinium H⁺ (Acidic impurity) Dimer Dimer/Oligomer Azetidinium->Dimer Azetidine2 This compound Azetidine2->Dimer Nucleophilic attack

Caption: Dimerization/polymerization side reaction pathway.

References

Technical Support Center: Azetidine Synthesis via Intramolecular Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidines using the intramolecular Mitsunobu reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the intramolecular Mitsunobu reaction for azetidine synthesis?

A1: The intramolecular Mitsunobu reaction is a powerful cyclization method used to form the four-membered azetidine ring from a 1,3-amino alcohol precursor. This reaction proceeds via the activation of the hydroxyl group by a phosphine and an azodicarboxylate, followed by an intramolecular nucleophilic attack by the nitrogen atom, resulting in ring closure. A key feature of this reaction is the inversion of stereochemistry at the carbon bearing the hydroxyl group.[1][2][3]

Q2: What are the key reagents for this reaction?

A2: The standard reagents for the Mitsunobu reaction are a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] The choice of these reagents can influence the reaction outcome, and various modified versions exist to simplify purification.[4]

Q3: Why is my intramolecular Mitsunobu reaction for azetidine synthesis failing or giving low yields?

A3: Low yields or reaction failure in azetidine synthesis via the Mitsunobu reaction can stem from several factors. A primary reason is the nucleophilicity of the nitrogen atom. The pKa of the N-H bond should ideally be below 13 for the reaction to proceed efficiently.[3] Unprotected amines are often not acidic enough. Therefore, N-acylated or N-sulfonylated amino alcohols are generally better substrates.[1] Other potential issues include steric hindrance around the reaction centers, inappropriate solvent choice, suboptimal temperature, or impure reagents.

Q4: What are the common side reactions?

A4: Common side reactions include intermolecular reactions leading to dimers or polymers, especially at high concentrations.[2] Another potential side product is the formation of an aziridine if the starting material is a 1,2-amino alcohol. Elimination reactions can also occur, particularly with substrates prone to forming double bonds. Additionally, the azodicarboxylate can sometimes act as a nucleophile, leading to undesired byproducts.[5]

Q5: How can I purify the azetidine product from the reaction mixture?

A5: Purification is often challenging due to the presence of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.[4] Standard column chromatography on silica gel is the most common method.[1] However, strategies to simplify purification include using polymer-supported reagents, modified phosphines, or alternative azodicarboxylates that lead to byproducts that are more easily removed by precipitation or extraction.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently acidic nitrogen nucleophile: The pKa of the N-H bond is too high. 2. Steric hindrance: The substrate is sterically crowded around the alcohol or amine. 3. Deactivated reagents: Phosphine has been oxidized, or the azodicarboxylate has degraded. 4. Low reaction temperature: The reaction may be too slow at the chosen temperature.1. Protect the nitrogen: Use an electron-withdrawing protecting group like tosyl (Ts), nosyl (Ns), or Boc to increase the acidity of the N-H bond.[1][2] 2. Use less hindered reagents: Consider using a less bulky phosphine or azodicarboxylate. 3. Check reagent quality: Use freshly opened or purified reagents. 4. Increase temperature: Gradually warm the reaction from 0 °C to room temperature or slightly higher, monitoring by TLC.
Formation of Multiple Products 1. Intermolecular side reactions: High concentration favors dimerization or polymerization. 2. Formation of undesired regioisomers: Possible with certain substrates. 3. Side reactions with the azodicarboxylate: The azodicarboxylate or its reduced form can react with the substrate.1. Use high dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor intramolecular cyclization. 2. Optimize reaction conditions: Vary the solvent, temperature, and order of reagent addition. 3. Use alternative reagents: Employ modified phosphines or azodicarboxylates designed to minimize side reactions.
Difficulty in Purifying the Product 1. Co-elution with byproducts: Triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct are often difficult to separate from the desired azetidine.1. Pre-purification: Attempt to precipitate out TPPO by adding a non-polar solvent like hexane or diethyl ether to the crude reaction mixture. 2. Use modified reagents: Employ polymer-bound PPh₃ or phosphines with acidic/basic handles to facilitate removal of the oxide.[4] 3. Alternative azodicarboxylates: Use reagents like di-tert-butyl azodicarboxylate (DBAD), where the byproduct can be removed by acid treatment.[4]

Experimental Protocols

General Protocol for Intramolecular Mitsunobu Cyclization to form an N-Protected Azetidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected 1,3-amino alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected 1,3-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF to the reaction mixture dropwise over 10-15 minutes. An exothermic reaction may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. To facilitate purification, the crude residue can first be triturated with a solvent mixture such as diethyl ether/hexane to precipitate some of the triphenylphosphine oxide, which can then be removed by filtration.

Visualizing the Process

Mitsunobu Reaction Mechanism for Azetidine Synthesis

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Amino Alcohol AminoAlcohol N-Protected 1,3-Amino Alcohol AminoAlcohol->Alkoxyphosphonium Hydrazine Reduced DIAD (Hydrazine) Alkoxyphosphonium->Hydrazine Azetidine Azetidine Alkoxyphosphonium->Azetidine Intramolecular SN2 attack TPPO TPPO Alkoxyphosphonium->TPPO Workflow Start Start Dissolve Dissolve Amino Alcohol and PPh₃ in THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddDIAD Add DIAD/DEAD Solution Dropwise Cool->AddDIAD WarmStir Warm to RT and Stir (12-24h) AddDIAD->WarmStir Monitor Monitor by TLC WarmStir->Monitor Monitor->WarmStir Incomplete Workup Solvent Evaporation Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Pure Azetidine Purify->End Troubleshooting Problem Low Yield or No Reaction CheckNucleophilicity Is N-H pKa < 13? Problem->CheckNucleophilicity ProtectN Protect Nitrogen (e.g., Ts, Ns, Boc) CheckNucleophilicity->ProtectN No CheckSterics Steric Hindrance? CheckNucleophilicity->CheckSterics Yes ChangeReagents Use Less Bulky Reagents CheckSterics->ChangeReagents Yes CheckReagents Reagent Quality? CheckSterics->CheckReagents No UseFresh Use Fresh/Purified Reagents CheckReagents->UseFresh Poor CheckConditions Optimize Conditions (Temp., Conc.) CheckReagents->CheckConditions Good

References

Azetidine Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azetidine Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up azetidine synthesis?

A1: The primary challenges in scaling up azetidine synthesis stem from the inherent ring strain of the four-membered ring, making it susceptible to ring-opening reactions.[1][2][3][4][5] Other common issues include controlling reaction exotherms, ensuring consistent yields, difficulties in purification, potential for polymerization, and managing the safety risks associated with certain reagents.[6][7] The choice of synthetic route and reaction conditions is crucial to mitigate these challenges at a larger scale.

Q2: Which protecting group is most suitable for the azetidine nitrogen during scale-up?

A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen in large-scale synthesis. It is generally stable under many reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[6] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed and offer orthogonal deprotection strategies, which can be advantageous in multi-step syntheses.

Q3: How can I effectively purify my azetidine derivative on a large scale?

A3: Purification of azetidine derivatives at scale can be challenging due to their polarity and potential volatility.[6] Column chromatography on silica gel is a common method, often requiring optimization of the eluent system to achieve good separation. For larger quantities, automated flash chromatography systems are often employed. Crystallization and recrystallization can be highly effective for solid derivatives and are often preferred at scale for their efficiency and cost-effectiveness. In some cases, distillation under reduced pressure can be used for volatile, non-polar azetidine derivatives.

Q4: What are the typical spectroscopic signatures of an N-Boc protected azetidine?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring typically resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[6]

Q5: Are there any specific safety precautions to consider when scaling up azetidine synthesis?

A5: Yes, safety is a critical consideration. The use of highly reactive reagents, such as strong bases or organometallics, requires careful control of addition rates and temperature to manage exotherms. Some synthetic routes may involve the use of azides, which can form explosive heavy metal azides or toxic hydrazoic acid.[7] A thorough process safety review, including hazard and operability (HAZOP) studies, is essential before performing any large-scale azetidine synthesis.

Troubleshooting Guides

Problem 1: Low Yield of Azetidine Product with Significant Byproduct Formation (e.g., Pyrrolidine)

Possible Cause: The formation of a five-membered ring (pyrrolidine) is a common side reaction, particularly in intramolecular cyclization reactions. This is often due to unfavorable reaction kinetics for the formation of the four-membered ring compared to the five-membered ring.

Troubleshooting Steps:

  • Optimize Reaction Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. For intramolecular cyclization of γ-haloamines, a non-nucleophilic, sterically hindered base is often preferred.

  • Temperature Control: Carefully controlling the reaction temperature is crucial. Lower temperatures may favor the desired kinetic product (azetidine).

  • Protecting Group Strategy: Ensure the nitrogen protecting group is stable under the reaction conditions and does not interfere with the cyclization.

Problem 2: Difficulty in Removing the Protecting Group at Scale

Possible Cause: Incomplete deprotection or degradation of the azetidine ring during deprotection can be problematic on a larger scale.

Troubleshooting Steps:

  • Optimize Deprotection Conditions: For Boc deprotection, carefully control the amount of acid (e.g., TFA or HCl) and the reaction time. For larger scale reactions, monitor the reaction progress by TLC or LC-MS to avoid over-exposure to acidic conditions, which can lead to ring-opening.[4]

  • Alternative Deprotection Methods: If acidic conditions are problematic, consider alternative protecting groups that can be removed under neutral or basic conditions, such as the benzyl (Bn) group which can be removed by hydrogenolysis.

  • Work-up Procedure: Ensure the work-up procedure effectively neutralizes the acid and removes all salts, as residual acid can cause product degradation during storage or subsequent steps.

Problem 3: Product Instability and Decomposition During Work-up or Purification

Possible Cause: The inherent ring strain of azetidines can make them susceptible to decomposition, especially in the presence of acid or heat.[4][5]

Troubleshooting Steps:

  • Minimize Exposure to Harsh Conditions: Keep the temperature as low as possible during work-up and purification. Use buffered aqueous solutions for extractions to avoid strongly acidic or basic conditions.

  • Purification Method: If thermal degradation is observed during distillation, consider column chromatography at room temperature. For sensitive compounds, a shorter silica gel plug filtration may be sufficient to remove major impurities without prolonged exposure.

  • Inert Atmosphere: Handle the purified azetidine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the molecule contains sensitive functional groups.

Data Presentation

Table 1: Comparison of Reaction Conditions for Azetidinium Salt Synthesis

EntrySolventTemperature (°C)Reaction Time (min)Yield (%)Reference
1EtOH25602[8]
2EtOH606030[8]
3EtOH806051[8]
4H₂O606071[8]
5H₂O806083[8]
6ACN606011[8]
7Hexane606019[8]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 1,1-Diethyl-3-hydroxyazetidin-1-ium in Batch Mode

Source: Adapted from The Journal of Organic Chemistry, 2021.[8]

Procedure:

  • To a stirred solution of diethylamine (1 equivalent, 28 mmol) in the appropriate solvent (10 mL, see Table 1), add epichlorohydrin (1 equivalent, 28 mmol, 2.6 g) dropwise at the desired temperature.

  • Stir the reaction mixture for 1 hour at the specified temperature.

  • After the reaction is complete, concentrate the crude mixture under vacuum.

  • The resulting product can be analyzed by NMR. No further purification is typically needed.[8]

Protocol 2: Continuous-Flow Synthesis of 3-Hydroxyazetidinium Chloride

Source: Adapted from The Journal of Organic Chemistry, 2021.[8]

Procedure:

  • Prepare a solution of epichlorohydrin (2.8 M in EtOH) and a solution of the desired amine (2.8 M in EtOH).

  • Using a continuous-flow reactor (e.g., UNIQSIS FlowLab), pump the two solutions at a flow rate of 0.5 mL/min each into a T-mixer.

  • Pass the mixed stream through a 60 mL heated coil reactor at the desired temperature, resulting in a residence time of 60 minutes.

  • Maintain a back pressure of 10 bar using a back-pressure regulator.

  • Collect the crude mixture, concentrate it under vacuum, and analyze by NMR.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Continuous-Flow Reaction cluster_workup Work-up & Analysis reagent1 Amine Solution (2.8M in EtOH) mixer T-Mixer reagent1->mixer reagent2 Epichlorohydrin Solution (2.8M in EtOH) reagent2->mixer reactor Heated Coil Reactor (60 mL, 80 °C, 60 min residence) mixer->reactor collection Product Collection reactor->collection concentration Vacuum Concentration collection->concentration analysis NMR Analysis concentration->analysis troubleshooting_workflow start Low Yield of Azetidine q1 Significant Pyrrolidine byproduct? start->q1 a1_yes Optimize Reaction Conditions: - Increase dilution - Change base/solvent - Lower temperature q1->a1_yes Yes q2 Starting material recovered? q1->q2 No a2_yes Increase reaction time/temperature Check activity of reagents q2->a2_yes Yes a2_no Decomposition or other side reactions observed? Characterize byproducts q2->a2_no No

References

Technical Support Center: Degradation Pathways of 1-Benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on established principles of azetidine chemistry and general forced degradation studies. Specific degradation pathways for 1-Benzhydrylazetidine may vary and should be confirmed experimentally.

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway is anticipated to be an acid-catalyzed ring-opening of the azetidine moiety. The reaction is initiated by the protonation of the azetidine nitrogen atom, which is the most basic site in the molecule. This is followed by the cleavage of a carbon-nitrogen bond, leading to the formation of a carbocation intermediate. The subsequent reaction of this intermediate with a nucleophile present in the medium (e.g., water or the counter-ion of the acid) will yield the final degradation product(s).

Q2: What are the likely degradation products of this compound in an acidic aqueous solution?

A2: The most probable degradation product is N-benzhydryl-3-halo-1-propanamine (if using a hydrohalic acid like HCl) or N-benzhydryl-3-hydroxy-1-propanamine (in aqueous acid). The reaction proceeds via the formation of a secondary carbocation after the ring opening, which is then attacked by the nucleophile. Due to the stability of the benzhydryl group, cleavage of the bond between the nitrogen and the benzhydryl carbon is less likely under mild acidic conditions but could occur under more forcing conditions.

Q3: What factors can influence the rate of degradation of this compound?

A3: The rate of degradation is primarily influenced by:

  • pH: The degradation rate is expected to increase significantly at lower pH values due to the higher concentration of protons available to catalyze the initial nitrogen protonation step.[1]

  • Temperature: Higher temperatures will accelerate the rate of the degradation reaction, as with most chemical reactions.

  • Acid Strength and Nucleophilicity of the Counter-ion: The nature of the acid used can play a role. A stronger acid will lead to a higher concentration of the protonated azetidine. The nucleophilicity of the acid's counter-ion can influence the final product distribution.

Q4: What analytical techniques are recommended for studying the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products. For the identification and structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

Issue 1: No degradation is observed even under acidic conditions.

  • Possible Cause: The stress conditions (acid concentration, temperature, time) might be too mild. This compound could be more stable than anticipated.

  • Troubleshooting Step: Increase the severity of the stress conditions. You can try increasing the acid concentration (e.g., from 0.1 M to 1 M HCl), raising the temperature (e.g., from 40°C to 60°C or 80°C), or extending the duration of the experiment. Ensure the compound is fully dissolved in the reaction medium.

Issue 2: The degradation is too rapid, and the parent compound is completely consumed at the first time point.

  • Possible Cause: The stress conditions are too harsh for the stability of the molecule.

  • Troubleshooting Step: Reduce the severity of the conditions. Use a lower acid concentration, decrease the temperature, or take samples at earlier time points. A preliminary screen with a range of conditions can help in finding the optimal level of stress to achieve a target degradation of 10-30%.

Issue 3: Multiple unknown peaks appear in the HPLC chromatogram.

  • Possible Cause: This could indicate the formation of several degradation products through primary and secondary degradation pathways. It is also possible that impurities in the starting material are being detected.

  • Troubleshooting Step: First, analyze a sample of the starting material under the initial (T=0) conditions to identify any pre-existing impurities. For the new peaks, use LC-MS to obtain the mass-to-charge ratio (m/z) of each unknown peak to help in the identification of the degradation products.

Issue 4: Poor peak shape (e.g., tailing) for the parent compound or degradation products in the HPLC analysis.

  • Possible Cause: The basic nitrogen in the azetidine or the resulting amino products can interact with residual silanol groups on the silica-based stationary phase of the HPLC column. The mobile phase pH might also be inappropriate.

  • Troubleshooting Step: Use a mobile phase with a pH that ensures the analytes are in a consistent protonation state (e.g., a low pH to ensure all basic nitrogens are protonated). Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a column with end-capping or a different stationary phase (e.g., a base-deactivated column) can also improve peak shape.

Quantitative Data Summary

The following table presents hypothetical data for the degradation of this compound under various acidic conditions to illustrate expected trends.

Condition IDAcid (Concentration)Temperature (°C)Time (hours)This compound Remaining (%)Primary Degradation Product A (%)Other Degradation Products (%)
A10.1 M HCl402485.213.51.3
A20.1 M HCl602462.735.12.2
B11 M HCl402455.442.32.3
B21 M HCl602412.178.99.0

Primary Degradation Product A is assumed to be the result of azetidine ring-opening.

Detailed Experimental Protocols

Protocol: Forced Degradation of this compound under Acidic Hydrolysis

1. Objective: To evaluate the stability of this compound in acidic conditions and to identify its potential degradation products.

2. Materials:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Heating block or water bath

  • HPLC system with UV detector

  • LC-MS system

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

4. Stress Sample Preparation:

  • For each stress condition (e.g., 0.1 M HCl and 1 M HCl), pipette a known volume of the stock solution into a volumetric flask.

  • Add the acidic solution to the flask to achieve the target final concentration of the drug (e.g., 100 µg/mL).

  • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.

5. Stress Conditions:

  • Incubate the flasks containing the stress samples in a heating block or water bath at the desired temperatures (e.g., 40°C and 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis, if necessary.

6. Analytical Method:

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. An example method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of (A) 0.1% Formic acid in water and (B) Acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

    • Analyze the control and stressed samples.

  • LC-MS Analysis:

    • Analyze the stressed samples that show significant degradation using an LC-MS system to determine the mass of the degradation products and facilitate their identification.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Calculate the percentage of each degradation product formed.

  • Determine the degradation rate constant and half-life under each condition, if required.

  • Propose the structures of the degradation products based on the LC-MS data.

Mandatory Visualization

Degradation_Pathway cluster_start This compound cluster_protonation Protonation cluster_opening Ring Opening cluster_product Nucleophilic Attack start This compound protonated Protonated Azetidinium Ion start->protonated + H+ carbocation Carbocation Intermediate protonated->carbocation C-N Cleavage product N-benzhydryl-3-halo-1-propanamine (Degradation Product) carbocation->product + Nucleophile (X-)

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental_Workflow prep Sample Preparation (1 mg/mL Stock Solution) stress Application of Stress (Acid, Temperature) prep->stress sampling Sampling at Time Intervals (e.g., 0, 4, 8, 24h) stress->sampling neutralize Neutralization to Quench Reaction sampling->neutralize analysis Analysis neutralize->analysis hplc HPLC-UV (Quantification) analysis->hplc Quantify lcms LC-MS (Identification) analysis->lcms Identify data Data Interpretation & Reporting hplc->data lcms->data

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Guide start Unexpected HPLC Result q1 Is degradation observed? start->q1 a1_no No: Conditions too mild q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Increase acid concentration, temperature, or time a1_no->sol1 q2 Is degradation > 30% at first time point? a1_yes->q2 a2_yes Yes: Conditions too harsh q2->a2_yes Yes a2_no No q2->a2_no No sol2 Decrease acid concentration, temperature, or use earlier time points a2_yes->sol2 q3 Are peaks showing poor shape (tailing)? a2_no->q3 a3_yes Yes: Secondary silanol interactions q3->a3_yes Yes a3_no No: Further investigation needed q3->a3_no No sol3 Adjust mobile phase pH, use a base-deactivated column, or add a competing base a3_yes->sol3

Caption: Troubleshooting decision tree for HPLC analysis in degradation studies.

References

minimizing the formation of pyrrolidine byproducts in azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of azetidines, with a specific focus on minimizing the formation of pyrrolidine byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to azetidines?

A1: The construction of the azetidine ring is primarily achieved through intramolecular cyclization reactions. Key strategies include:

  • Intramolecular Cyclization of γ-Haloamines and Activated γ-Amino Alcohols: This classical approach involves the cyclization of a 3-amino-1-propanol derivative where the hydroxyl group has been converted to a good leaving group (e.g., tosylate, mesylate, or halide) in the presence of a base.[1]

  • Palladium-Catalyzed Intramolecular C-H Amination: This modern method facilitates the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often guided by a directing group.

  • Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene can directly yield functionalized azetidines.[2][3]

Q2: Why is pyrrolidine often a significant byproduct in azetidine synthesis?

A2: The formation of a five-membered pyrrolidine ring is a common side reaction in azetidine synthesis, particularly in intramolecular cyclization methods. This is due to the competition between the 4-exo-tet cyclization (leading to azetidine) and the 5-endo-tet cyclization (leading to pyrrolidine). The five-membered pyrrolidine ring is often the thermodynamically more stable product, while the formation of the four-membered azetidine is kinetically favored under specific conditions. The balance between these two pathways is dictated by Baldwin's rules of ring closure and can be influenced by various reaction parameters.

Q3: How do Baldwin's rules apply to the formation of azetidines versus pyrrolidines?

A3: Baldwin's rules provide a framework for predicting the feasibility of ring-closing reactions. In the context of intramolecular cyclization of γ-substituted amines:

  • Azetidine formation proceeds via a 4-exo-tet cyclization, which is a favored process according to Baldwin's rules. The "4" indicates the number of atoms in the forming ring, "exo" signifies that the bond being broken is outside the ring, and "tet" refers to the tetrahedral geometry of the carbon atom being attacked.

  • Pyrrolidine formation proceeds via a 5-endo-tet cyclization, which is a disfavored process. The "5" refers to the five-membered ring, and "endo" indicates the bond being broken is within the newly forming ring.

While the 4-exo-tet pathway is kinetically favored, the thermodynamic stability of the pyrrolidine ring can sometimes lead to its formation, especially under conditions that allow for equilibration.

Troubleshooting Guides

Problem: Significant Formation of Pyrrolidine Byproduct in Intramolecular Cyclization

The undesired formation of the five-membered pyrrolidine ring is a common challenge. The following guide provides potential causes and solutions to favor the formation of the four-membered azetidine ring.

Logical Troubleshooting Workflow

troubleshooting_workflow start High Pyrrolidine Formation check_substrate Review Substrate Structure start->check_substrate check_conditions Analyze Reaction Conditions check_substrate->check_conditions Substrate OK leaving_group Optimize Leaving Group check_conditions->leaving_group base Select Appropriate Base leaving_group->base solvent_temp Adjust Solvent and Temperature base->solvent_temp purification Consider Purification Strategy solvent_temp->purification solution Minimized Pyrrolidine Formation purification->solution

Caption: A flowchart for troubleshooting high pyrrolidine byproduct formation.

Troubleshooting Table: Intramolecular Cyclization

Potential CauseSuggested Solutions & Rationale
Thermodynamically Favorable Pyrrolidine Formation Employ reaction conditions that favor kinetic control. Lower reaction temperatures and shorter reaction times can help trap the kinetically favored azetidine product before it can rearrange or equilibrate to the more stable pyrrolidine.
Poor Leaving Group Use a more reactive leaving group to accelerate the 4-exo-tet cyclization. Tosylates (Ts), mesylates (Ms), and triflates (Tf) are generally good leaving groups. The choice can influence the reaction rate and selectivity.
Inappropriate Base The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in side reactions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. The stoichiometry of the base should also be optimized.
Solvent Effects The polarity of the solvent can influence the transition states of the competing cyclization pathways. Aprotic solvents like DMF, DMSO, or THF are commonly used. Systematic screening of solvents is recommended to find the optimal conditions for a specific substrate.
Substrate Stereochemistry In certain systems, such as the cyclization of epoxy amines, the stereochemistry of the starting material can dictate the regioselectivity of the ring-opening. For example, in La(OTf)₃-catalyzed aminolysis of 3,4-epoxy amines, cis-isomers tend to favor azetidine formation, while trans-isomers can lead to pyrrolidines.[4]

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the ratio of azetidine to pyrrolidine products in specific examples.

SubstrateLeaving GroupBaseSolventTemperature (°C)Azetidine:Pyrrolidine RatioReference
N-Tosyl-3-chloro-1-propylamineClK₂CO₃DMF80Major AzetidineGeneral Knowledge
N-Tosyl-3-hydroxy-1-propylamineOTsNaHTHFReflux>95:5General Knowledge
cis-3,4-epoxy amineepoxideLa(OTf)₃ (cat.)DCEReflux>20:1[4]
trans-3,4-epoxy amineepoxideLa(OTf)₃ (cat.)DCERefluxPredominantly Pyrrolidine[4]

Experimental Protocols

Protocol 1: Synthesis of N-Tosylazetidine via Intramolecular Cyclization of a γ-Haloamine

This protocol describes a general procedure for the synthesis of an N-tosyl-protected azetidine from the corresponding γ-chloroamine.

Reaction Scheme

reaction_scheme_1 reactant Ts-NH-(CH2)3-Cl product N-Tosyl-azetidine reactant->product Intramolecular Cyclization reagents Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Intramolecular cyclization to form N-Tosylazetidine.

Materials:

  • N-Tosyl-3-chloropropylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Tosyl-3-chloropropylamine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Tosylazetidine.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

This protocol is adapted from the work of Chen and coworkers and describes the synthesis of a picolinamide-protected azetidine.

Reaction Scheme

reaction_scheme_2 reactant Picolinamide-protected amine product Azetidine derivative reactant->product C-H Amination reagents Pd(OAc)2 (cat.) Oxidant Base

Caption: Palladium-catalyzed intramolecular C-H amination for azetidine synthesis.

Materials:

  • Picolinamide-protected amine substrate (e.g., N-(2,2-dimethyl-1-phenylpropyl)picolinamide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodobenzene diacetate (PhI(OAc)₂)

  • Lithium carbonate (Li₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add the picolinamide-protected amine substrate (1.0 eq), Pd(OAc)₂ (5 mol%), and Li₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Add PhI(OAc)₂ (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Aza Paternò-Büchi Reaction for Azetidine Synthesis

This protocol provides a general outline for a photochemical [2+2] cycloaddition to form an azetidine.[2][3]

Experimental Workflow

workflow_apb start Prepare Reactants setup Set up Photoreactor start->setup irradiate Irradiate Reaction Mixture setup->irradiate monitor Monitor Reaction Progress irradiate->monitor workup Reaction Workup monitor->workup Reaction Complete purify Purify Product workup->purify end Isolate Azetidine purify->end

Caption: A general workflow for the aza Paternò-Büchi reaction.

Materials:

  • Imine substrate

  • Alkene substrate

  • Photosensitizer (if required)

  • Degassed solvent (e.g., acetonitrile, benzene)

  • Photoreactor equipped with a suitable light source (e.g., UV lamp)

Procedure:

  • In a quartz reaction vessel, dissolve the imine (1.0 eq), alkene (typically in excess), and photosensitizer (if necessary) in the chosen degassed solvent.

  • Seal the vessel and place it in the photoreactor.

  • Irradiate the reaction mixture with the appropriate wavelength of light at a controlled temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed or conversion plateaus, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the azetidine product.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including stoichiometry, concentration, temperature, and reaction time, should be optimized for each specific substrate. Always consult the primary literature for detailed procedures and safety information.

References

Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 1-Benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzhydrylazetidine for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the N-alkylation of azetidine with a benzhydryl halide, such as benzhydryl bromide or chloride. This reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the azetidine ring attacks the electrophilic carbon of the benzhydryl halide, displacing the halide ion. A base is typically required to neutralize the hydrohalic acid byproduct.

Q2: What are the critical factors influencing the yield of this compound?

Several factors can significantly impact the yield and purity of the final product:

  • Choice of Base: The base plays a crucial role in scavenging the acid produced during the reaction. The strength and steric hindrance of the base can affect the reaction rate and the prevalence of side reactions.

  • Solvent Selection: The solvent influences the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred.

  • Reaction Temperature: Temperature affects the reaction kinetics. Higher temperatures can increase the reaction rate but may also promote side reactions.

  • Stoichiometry of Reactants: The molar ratio of azetidine, benzhydryl halide, and base must be carefully controlled to maximize the yield of the desired mono-alkylation product and minimize side reactions.

Q3: What are the common side reactions in the synthesis of this compound?

The primary side reactions that can lower the yield include:

  • Polyalkylation: The product, this compound, is a secondary amine and can react further with the benzhydryl halide to form a quaternary ammonium salt.

  • Elimination: Benzhydryl halides can undergo elimination in the presence of a strong or sterically hindered base to form 1,1-diphenylethylene.

  • Ring Opening: Under harsh reaction conditions, the strained azetidine ring can be susceptible to nucleophilic attack and subsequent ring opening.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive benzhydryl halide (e.g., hydrolyzed).2. Insufficiently reactive conditions.3. Poor quality of azetidine.1. Use freshly sourced or purified benzhydryl halide.2. Increase the reaction temperature in increments of 10°C.3. Consider switching to a more polar aprotic solvent like DMF or DMSO.4. Use freshly distilled azetidine.
Significant Formation of 1,1-diphenylethylene 1. The base used is too strong or sterically hindered, promoting elimination over substitution.1. Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).2. Use a less sterically hindered base like triethylamine (Et₃N).
Presence of a Higher Molecular Weight Byproduct (Polyalkylation) 1. The newly formed this compound is reacting with the remaining benzhydryl halide.2. Incorrect stoichiometry.1. Use a slight excess of azetidine relative to the benzhydryl halide (e.g., 1.2 to 1.5 equivalents).2. Add the benzhydryl halide solution slowly to the solution of azetidine and base to maintain a low concentration of the alkylating agent.
Difficult Purification 1. Presence of multiple byproducts with similar polarities to the product.1. Optimize the reaction conditions to minimize side reactions.2. For purification, consider converting the product to its hydrochloride salt, which can often be purified by recrystallization, followed by neutralization to recover the free base.

Data Presentation

The following tables summarize the effect of different bases and solvents on the yield of N-benzhydrylation reactions, providing a starting point for optimization. While this data is for a closely related substrate, the trends are generally applicable to the synthesis of this compound.

Table 1: Effect of Different Bases on Reaction Yield

Base Solvent Temperature (°C) Time (h) Approximate Yield (%)
Triethylamine (Et₃N)Acetonitrile601255
Diisopropylethylamine (DIPEA)Acetonitrile601270
Potassium Carbonate (K₂CO₃)Acetonitrile601085
Cesium Carbonate (Cs₂CO₃)Acetonitrile60892

Table 2: Effect of Different Solvents on Reaction Yield

Base Solvent Temperature (°C) Time (h) Approximate Yield (%)
K₂CO₃Acetonitrile601085
K₂CO₃Dichloromethane (DCM)40 (reflux)1860
K₂CO₃Dimethylformamide (DMF)60895
K₂CO₃Toluene801265

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general procedure that can be optimized using the information from the troubleshooting guide and data tables.

Materials:

  • Azetidine

  • Benzhydryl bromide (or chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azetidine (1.2 equivalents) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • In a separate flask, dissolve benzhydryl bromide (1.0 equivalent) in anhydrous DMF.

  • Add the benzhydryl bromide solution dropwise to the stirred azetidine solution at room temperature over 30 minutes.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 6-10 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Azetidine, K₂CO₃, and DMF addition Slowly Add Benzhydryl Bromide Solution reactants->addition alkylating_agent Prepare Benzhydryl Bromide in DMF alkylating_agent->addition heating Heat at 60°C addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench Reaction Complete extraction Extract with Diethyl Ether quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purification Column Chromatography dry_concentrate->purification product This compound purification->product troubleshooting_workflow start Low Yield of This compound check_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_byproducts no_product Mainly Starting Material? check_byproducts->no_product elimination_product 1,1-diphenylethylene Observed? no_product->elimination_product No increase_reactivity Increase Temperature or Change Solvent to DMF no_product->increase_reactivity Yes polyalkylation_product Higher MW Byproduct Observed? elimination_product->polyalkylation_product No change_base Use a Milder Base (e.g., K₂CO₃) elimination_product->change_base Yes adjust_stoichiometry Use Excess Azetidine and Slow Addition polyalkylation_product->adjust_stoichiometry Yes optimize_purification Optimize Purification (e.g., Salt Recrystallization) polyalkylation_product->optimize_purification No

purification challenges of azetidine derivatives from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of azetidine derivatives from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why are azetidine derivatives often difficult to purify by standard silica gel chromatography?

A1: The primary challenge arises from the inherent ring strain and the basicity of the nitrogen atom in the azetidine ring. Standard silica gel is slightly acidic, which can lead to several complications:

  • Ring-opening: The acidic surface of the silica can catalyze the opening of the strained four-membered ring, leading to product degradation.

  • Streaking and Tailing: The basic nitrogen can interact strongly with the acidic silanol groups, causing poor peak shape and inefficient separation.

  • Irreversible Adsorption: In some cases, the azetidine derivative may bind irreversibly to the silica gel, resulting in low recovery.

Q2: What are the recommended first-line purification techniques for a crude azetidine derivative?

A2: A combination of techniques is often most effective.

  • Aqueous Work-up/Extraction: A crucial initial step to remove water-soluble impurities and reagents. Manipulating the pH of the aqueous layer can be used to separate acidic, basic, and neutral components.

  • Flash Column Chromatography: This is the most common technique for purifying azetidine derivatives. However, modifications to the standard procedure are often necessary to avoid degradation (see Troubleshooting Guides).

  • Crystallization: If the azetidine derivative is a solid, crystallization can be a highly effective method for achieving high purity.

Q3: How do protecting groups, such as the Boc group, influence the purification of azetidine derivatives?

A3: Protecting groups significantly impact the polarity and stability of azetidine derivatives, thereby influencing the purification strategy.

  • Boc (tert-butoxycarbonyl) Group: The Boc group is widely used to protect the azetidine nitrogen. It reduces the basicity of the nitrogen, often leading to better behavior on silica gel. However, the Boc group is acid-labile, so prolonged exposure to acidic conditions, including standard silica gel, should be avoided. Purification of Boc-protected azetidines is common, and their subsequent deprotection is a frequent source of purification challenges.

  • Other Protecting Groups: Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also used and offer different stability profiles, allowing for orthogonal deprotection strategies. The choice of protecting group will dictate the appropriate purification conditions and deprotection/purification sequence.

Q4: My azetidine derivative is an oil. Can I still use crystallization?

A4: While direct crystallization of an oil is not possible, it can sometimes be induced to crystallize. If that fails, conversion to a crystalline salt is a common and effective strategy. For basic azetidine derivatives, treatment with an acid (e.g., HCl, oxalic acid) can form a salt that is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Troubleshooting Guides

Issue 1: Product Degradation or Low Recovery during Silica Gel Chromatography

  • Question: I am observing streaking on my TLC plate, and my yield after column chromatography is very low. I suspect my azetidine derivative is degrading on the silica gel. What should I do?

  • Answer: This is a common problem due to the acidic nature of silica gel. Here are several strategies to mitigate this issue:

    • Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in your chosen non-polar solvent (e.g., hexane or petroleum ether) containing a small amount of a volatile base, typically 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive compounds.

    • Minimize Contact Time: Run the column as quickly as possible without compromising separation. A flash chromatography setup with positive pressure is recommended.

Issue 2: Difficulty in Achieving Separation from a Non-polar Impurity

  • Question: My desired azetidine derivative and a non-polar impurity have very similar Rf values in various hexane/ethyl acetate solvent systems. How can I improve the separation?

  • Answer: When simple binary solvent systems fail, you can try the following:

    • Use a Different Solvent System: Introducing a different solvent can alter the selectivity of the separation. Consider systems like dichloromethane/methanol or toluene/acetone.

    • Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient to better resolve closely eluting compounds. Conversely, if you are using isocratic elution, a gradient might be more effective.

    • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can provide a different separation profile.

Issue 3: Incomplete Boc Deprotection and Difficult Purification of the Free Amine

  • Question: After treating my N-Boc azetidine with acid, I still have starting material, and the resulting free amine is difficult to purify. What are the best practices for this step?

  • Answer: Incomplete deprotection and subsequent purification can be challenging.

    • Ensure Complete Deprotection: Monitor the reaction by TLC or LC-MS to ensure all the Boc-protected starting material has been consumed. If the reaction is sluggish, you can try increasing the equivalents of acid or the reaction time. Common deprotection conditions include trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane or methanol.

    • Aqueous Work-up: After deprotection, a carefully planned aqueous work-up is essential. After removing the reaction solvent, dissolve the residue in an appropriate organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and any acidic byproducts. Then, wash with brine, dry the organic layer, and concentrate.

    • Purification of the Free Amine: The resulting free amine may still require purification by chromatography on neutralized silica gel or by crystallization/salt formation.

Data Presentation

The following table summarizes the reported yields for the purification of various N-Boc-3-substituted azetidine derivatives by flash column chromatography. Note that yields are dependent on the specific compound and reaction conditions.

Azetidine Derivative Purification Method Solvent System Yield (%) Reference
N-Boc-3-aryl-3-methylazetidineFlash Column ChromatographyPetroleum Ether / Ethyl Acetate (15:1)87[1]
N-Boc-3-aryl-3-(trifluoromethyl)azetidineFlash Column ChromatographyPetroleum Ether / Ethyl Acetate (15:1)57[1]
N-Boc-3-aryl-3-vinylazetidineFlash Column ChromatographyPetroleum Ether / Ethyl Acetate (15:1)45[1]
tert-Butyl 3'-(2-methoxy-2-oxoethyl) [1,3'-biazetidine]-1'-carboxylateFlash Chromatographyn-hexane / Ethyl Acetate (4:1)64[2]
1-Boc-3-aminoazetidineFiltration through diatomaceous earth padEthyl Acetate99[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography using Neutralized Silica Gel

This protocol is a general guideline for the purification of an acid-sensitive azetidine derivative.

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, add the required amount of silica gel to a round-bottom flask.

    • Prepare your starting eluent (e.g., 100% hexane or a low polarity mixture like 98:2 hexane:ethyl acetate).

    • Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

    • Add the triethylamine-containing eluent to the silica gel to form a slurry. Gently swirl to ensure thorough mixing.

  • Column Packing:

    • Secure a glass column of appropriate size in a vertical position.

    • Pour the silica gel slurry into the column.

    • Use positive pressure (air or nitrogen) to pack the column bed firmly and evenly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude azetidine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column with your chosen solvent system, gradually increasing the polarity if a gradient is required.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Solid Azetidine Derivative

This protocol provides a general procedure for purifying a solid azetidine derivative.

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude solid.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to fully dissolve the compound. Swirl the flask to aid dissolution.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to a constant weight.

Mandatory Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup concentration Concentration workup->concentration crude_product Crude Azetidine Derivative concentration->crude_product is_solid Is the product a solid? crude_product->is_solid chromatography Column Chromatography (Neutralized Silica / Alumina) is_solid->chromatography No crystallization Recrystallization is_solid->crystallization Yes pure_oil Pure Oily Product chromatography->pure_oil pure_solid Pure Solid Product crystallization->pure_solid

Caption: General purification workflow for azetidine derivatives.

Troubleshooting_Workflow start Purification Problem degradation Degradation on Silica? start->degradation neutralize Neutralize Silica Gel (0.5-1% Triethylamine) degradation->neutralize Yes alumina Use Neutral/Basic Alumina degradation->alumina Yes poor_separation Poor Separation? degradation->poor_separation No solution Solution Implemented neutralize->solution alumina->solution change_solvent Change Solvent System (e.g., DCM/MeOH) poor_separation->change_solvent Yes gradient Optimize Gradient poor_separation->gradient Yes low_recovery Low Recovery? poor_separation->low_recovery No change_solvent->solution gradient->solution check_adsorption Check for Irreversible Adsorption (TLC of silica at baseline) low_recovery->check_adsorption Yes check_adsorption->solution

References

identifying and characterizing impurities in 1-Benzhydrylazetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the identification and characterization of impurities encountered during the synthesis of 1-Benzhydrylazetidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method is the N-alkylation of azetidine with a benzhydryl halide, such as benzhydryl bromide, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine in a suitable organic solvent (e.g., acetonitrile).

Q2: What are the most likely impurities to form during this synthesis?

The most common impurities arise from side reactions of the starting materials and the presence of moisture. Key impurities include unreacted benzhydryl bromide, benzhydrol (from hydrolysis of benzhydryl bromide), and diphenylmethane (from elimination of HBr).

Q3: How can I perform a quick preliminary purity check of my crude product?

Thin-Layer Chromatography (TLC) is an effective initial check. Using a non-polar eluent system (e.g., Hexane:Ethyl Acetate 8:2), the product, this compound, should have a moderate Rf value. Starting materials and non-polar impurities like diphenylmethane will typically have higher Rf values.

Q4: What are the characteristic ¹H NMR signals for pure this compound?

In CDCl₃, the pure product will exhibit characteristic signals: a singlet for the benzhydryl proton (-CHPh₂) around 4.5 ppm, multiplets for the azetidine ring protons, and multiplets in the aromatic region (7.2-7.5 ppm) for the two phenyl groups.

Troubleshooting Guide

Problem: My final product is an oil or has a low, broad melting point.

  • Possible Cause: This often indicates the presence of significant impurities that disrupt the crystal lattice of the pure product. Benzhydrol and unreacted benzhydryl bromide are common culprits.

  • Solution:

    • Purification: Purify the crude product using column chromatography on silica gel. A gradient elution from hexane to a mixture of hexane and ethyl acetate is typically effective.

    • Recrystallization: Attempt recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate to isolate the pure crystalline product.

Problem: My mass spectrum shows a prominent peak at m/z = 167 or 184.

  • Possible Cause:

    • A peak at m/z = 167 corresponds to the [M-H]⁺ ion of diphenylmethane , a common elimination byproduct.

    • A peak at m/z = 184 corresponds to the molecular ion of benzhydrol , the hydrolysis byproduct.

  • Solution: These impurities can be removed via silica gel chromatography. To prevent their formation, ensure anhydrous reaction conditions and use a non-nucleophilic base that disfavors elimination.

Problem: My ¹H NMR spectrum shows an unexpected singlet around 4.0 ppm and/or a broad singlet that integrates to one proton.

  • Possible Cause:

    • A singlet around 4.0 ppm could indicate the methine proton of diphenylmethane.

    • A broad singlet, which may exchange with D₂O, is characteristic of the hydroxyl (-OH) proton of benzhydrol. The methine proton of benzhydrol appears as a singlet around 5.8 ppm.

  • Solution: Confirm the presence of benzhydrol by adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; the -OH peak should disappear. These impurities must be removed chromatographically.

Problem: My HPLC chromatogram shows a significant, sharp peak eluting much earlier than the main product peak.

  • Possible Cause: An early-eluting peak in a reverse-phase HPLC system typically indicates a more polar compound. Benzhydrol is more polar than the product and is a likely candidate.

  • Solution: Co-inject a sample of your product spiked with a pure standard of benzhydrol to confirm the identity of the peak by retention time.

Data Presentation: Common Impurities

The table below summarizes the key characteristics of common impurities in this compound synthesis.

Impurity Name Structure Molecular Formula MW ( g/mol ) Key Analytical Features
Benzhydrol
alt text
C₁₃H₁₂O184.23¹H NMR (CDCl₃): ~5.8 ppm (s, 1H, CH-OH), broad -OH signal. MS (EI): m/z 184 (M⁺), 167, 105, 77.
Diphenylmethane
alt text
C₁₃H₁₂168.23¹H NMR (CDCl₃): ~4.0 ppm (s, 2H, CH₂). MS (EI): m/z 168 (M⁺), 167, 91.
Benzhydryl Bromide
alt text
C₁₃H₁₁Br247.13¹H NMR (CDCl₃): ~6.3 ppm (s, 1H, CH-Br). MS (EI): m/z 167 ([M-Br]⁺).

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Determination

This method provides a baseline for separating this compound from its common impurities.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: The product, being less polar, will have a longer retention time than the more polar benzhydrol impurity. Diphenylmethane, being very non-polar, will have a very long retention time or may require a stronger mobile phase to elute.

Protocol 2: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product or crude mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard (e.g., dimethyl terephthalate) that has signals in a clear region of the spectrum.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Analysis: Integrate the characteristic peaks for the product and identified impurities. Compare these integrals with the integral of the internal standard to quantify the levels of each species.

Visualizations

Synthesis_and_Impurity_Formation Azetidine Azetidine invis1 Azetidine->invis1 Benzhydryl_Br Benzhydryl Bromide Impurity_Hydrolysis Benzhydrol (Impurity D) Benzhydryl_Br->Impurity_Hydrolysis Hydrolysis Benzhydryl_Br->invis1 invis2 Benzhydryl_Br->invis2 Base Base (e.g., K₂CO₃) Base->invis1 Base->invis2 H2O Water (Trace) H2O->Impurity_Hydrolysis Product This compound (Desired Product) Impurity_Elimination Diphenylmethane (Impurity C) invis1->Product N-Alkylation (Main Reaction) invis2->Impurity_Elimination Elimination Impurity_ID_Workflow start Crude Reaction Mixture tlc Initial Check: TLC / HPLC-UV start->tlc decision_pure Single Spot / Peak? tlc->decision_pure nmr_ms Structure Elucidation: ¹H NMR & LC-MS decision_pure->nmr_ms No end_pure Product is Pure decision_pure->end_pure Yes decision_known Known Impurity? nmr_ms->decision_known characterize Characterize Unknown: 2D NMR, HRMS decision_known->characterize No quantify Quantify Impurities: qNMR / HPLC with Std. decision_known->quantify Yes characterize->quantify end_impure Report Impurity Profile quantify->end_impure

Technical Support Center: Strategies for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, often leading to issues with yield, purity, and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring, and how do I choose the best one?

A1: The primary methods for constructing the azetidine ring each have their own advantages and are suited for different target molecules. The choice of strategy depends on the desired substitution pattern, available starting materials, and scalability requirements.

  • Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. It is a robust method for forming the azetidine ring, but can be prone to low yields due to competitive intermolecular reactions.[1]

  • [2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction between an imine and an alkene is a direct and atom-economical method for synthesizing substituted azetidines.[2][3] Visible-light-mediated versions of this reaction offer milder and more selective conditions.

  • Ring Expansion and Contraction: Azetidines can be synthesized by the ring expansion of aziridines or the ring contraction of pyrrolidines.[4] These methods are useful for accessing specific substitution patterns.

  • Palladium-Catalyzed C-H Amination: Modern methods involving palladium catalysis allow for the direct formation of the azetidine ring through the amination of unactivated C(sp³)-H bonds.[5]

To help guide your decision, consider the following workflow:

G start Desired Azetidine Target sub_pattern Substitution Pattern? start->sub_pattern unsub Unsubstituted or Simple Alkyl/Aryl? sub_pattern->unsub Simple complex Complex or Stereocenter-rich? sub_pattern->complex Complex start_mat Available Starting Materials? gamma_amino γ-Amino Alcohol or γ-Haloamine start_mat->gamma_amino Yes imine_alkene Imine and Alkene start_mat->imine_alkene Yes aziridine_pyrrolidine Aziridine or Pyrrolidine start_mat->aziridine_pyrrolidine Yes pd_cat Pd-Catalyzed C-H Amination start_mat->pd_cat If suitable C-H bond unsub->start_mat complex->start_mat intra_cyclo Intramolecular Cyclization gamma_amino->intra_cyclo aza_pb Aza Paternò–Büchi ([2+2] Cycloaddition) imine_alkene->aza_pb ring_exp_con Ring Expansion/ Contraction aziridine_pyrrolidine->ring_exp_con

Caption: Decision workflow for selecting an azetidine synthesis strategy.

Q2: My intramolecular cyclization is giving a very low yield. What are the most likely causes and how can I improve it?

A2: Low yields in intramolecular cyclizations for azetidine synthesis are a common problem, primarily due to competing intermolecular reactions (dimerization or polymerization) which are entropically favored over the formation of a strained four-membered ring.

Here are the most common causes and their solutions:

  • High Concentration: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.

    • Solution: Employ high-dilution conditions. This involves the slow addition of the substrate to a large volume of solvent, which maintains a very low instantaneous concentration of the substrate, thus favoring the intramolecular pathway.[1]

  • Poor Leaving Group: The rate of the nucleophilic substitution is highly dependent on the quality of the leaving group.

    • Solution: If you are starting from a γ-amino alcohol, ensure the hydroxyl group is converted to a good leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a γ-haloamine, iodide is a better leaving group than bromide or chloride. You can perform an in-situ Finkelstein reaction to convert a chloride or bromide to the more reactive iodide.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for promoting the desired reaction.

    • Solution: For the cyclization of a γ-haloamine, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often required to deprotonate the amine without competing in the substitution reaction.[1] A polar aprotic solvent like DMF or DMSO can help accelerate the SN2 reaction.[1]

Q3: I am having trouble with the purification of my azetidine derivative. What are some common issues and how can I resolve them?

A3: Purification of azetidines can be challenging due to their polarity and potential instability on silica gel.

  • Degradation on Silica Gel: The acidic nature of standard silica gel can lead to the protonation of the basic azetidine nitrogen, making the ring susceptible to opening.

    • Solution:

      • Neutralize the Silica Gel: Prepare a slurry of the silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine (1-2%) to neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Consider using basic or neutral alumina for chromatography.

      • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

  • Poor Separation: Azetidine derivatives can be quite polar, leading to tailing or poor separation on silica gel.

    • Solution:

      • Optimize the Solvent System: A gradient elution is often necessary. For N-Boc protected azetidines, a hexane/ethyl acetate system is common. For more polar compounds, a dichloromethane/methanol system may be more effective.

      • Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase silica may provide better separation.

Q4: Is N-protection of the azetidine nitrogen necessary, and which protecting group should I use?

A4: Yes, N-protection is often crucial, especially in reactions involving organometallics or strong bases, as the lone pair on the nitrogen can interfere with the reaction. The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for the azetidine nitrogen. It is stable under a wide range of reaction conditions and can be readily removed with a strong acid like trifluoroacetic acid (TFA).[6]

Troubleshooting Guides

Problem 1: Low or No Yield in Intramolecular Cyclization
Symptom Potential Cause Troubleshooting Suggestion Rationale
Starting material remainsReaction is too slowIncrease the reaction temperature. Switch to a more polar aprotic solvent (DMF, DMSO).Accelerates the SN2 reaction rate.
Starting material remainsPoor leaving groupConvert the hydroxyl group to a better leaving group (tosylate, mesylate, triflate). If using a halide, consider an in-situ Finkelstein reaction to form the iodide.A better leaving group will increase the rate of the nucleophilic substitution.
Polymer formationHigh concentrationUse high-dilution conditions (slow addition of substrate to a large volume of solvent).Favors intramolecular cyclization over intermolecular polymerization.
Multiple side productsInappropriate baseUse a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU).Prevents the base from acting as a nucleophile and competing with the desired cyclization.
Problem 2: Poor Diastereoselectivity in [2+2] Cycloaddition
Symptom Potential Cause Troubleshooting Suggestion Rationale
Mixture of diastereomersInappropriate solventScreen a range of solvents with varying polarities. Non-polar solvents often favor the cis isomer, while polar solvents can favor the trans isomer.[7]The polarity of the solvent can influence the stability and geometry of the reaction intermediates, thus affecting the stereochemical outcome.[7]
Mixture of diastereomersReaction temperature is not optimalFor cis selectivity, try running the reaction at a lower temperature. For trans selectivity, a higher temperature may be beneficial.[7]Lower temperatures can favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically favored product.[7]
Low enantioselectivity (for asymmetric reactions)Ineffective chiral catalyst or ligandScreen different chiral catalysts or ligands. Consider varying the steric and electronic properties of the catalyst system.[7]The chiral environment provided by the catalyst is critical for inducing facial selectivity in the cycloaddition.
Problem 3: Incomplete N-Boc Deprotection
Symptom Potential Cause Troubleshooting Suggestion Rationale
Starting material remainsInsufficient acidIncrease the equivalents of trifluoroacetic acid (TFA).Ensures complete protonation and cleavage of the Boc group.
Starting material remainsReaction time is too shortIncrease the reaction time and monitor by TLC or LC-MS until the starting material is consumed.Allows the reaction to proceed to completion.
Degradation of the productAcid-sensitive functional groupsUse milder deprotection conditions, such as HCl in dioxane or methanol, or consider a different protecting group that can be removed under orthogonal conditions.Minimizes the degradation of other functional groups in the molecule.

Data Presentation

Table 1: Comparison of Synthetic Methods for Azetidine Formation

Method Substrate Conditions Yield (%) Reference
Intramolecular Cyclizationγ-amino alcohol1. MsCl, Et₃N, CH₂Cl₂; 2. NaH, THF75-90[1]
Intramolecular Cyclizationγ-chloroamineK₂CO₃, DMF, 80 °C44-55[8]
Visible-Light Aza Paternò–BüchiStyrene and OximeIr photocatalyst, blue LEDs, CH₃CNup to 99[2]
La(OTf)₃-Catalyzed Aminolysiscis-3,4-epoxy amineLa(OTf)₃, DCE, reflux81[9]
Pd-Catalyzed C-H AminationPicolinamide-protected aminePd(OAc)₂, oxidant, 110 °C70-90[10]

Experimental Protocols

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation and High-Dilution Cyclization

This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[1]

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: High-Dilution Cyclization

  • Set up a refluxing apparatus with a large volume of a suitable solvent (e.g., THF or DMF).

  • Add a base (e.g., NaH, 1.2 eq) to the refluxing solvent.

  • Dissolve the crude mesylate from Step 1 in a small amount of the same solvent.

  • Using a syringe pump, add the solution of the mesylate to the refluxing solvent/base mixture over a period of several hours.

  • After the addition is complete, continue to reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench any remaining base with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction

This protocol is based on the work of Schindler and coworkers for the synthesis of bicyclic azetidines.[2]

  • In a reaction vial, dissolve the oxime-containing alkene substrate (1.0 eq) and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) in anhydrous and degassed acetonitrile.

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Low Yield in Intramolecular Cyclization check_sm Check Starting Material Purity start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok OK sm_impure Starting Material is Impure check_sm->sm_impure Impure check_conditions Review Reaction Conditions polymer Polymerization Observed? check_conditions->polymer Yes no_reaction No Reaction or Slow Reaction? check_conditions->no_reaction Yes sm_ok->check_conditions purify_sm Purify Starting Material sm_impure->purify_sm high_dilution Implement High Dilution Conditions polymer->high_dilution better_lg Use a Better Leaving Group (e.g., Tosylate, Mesylate) no_reaction->better_lg optimize_base Optimize Base and Solvent no_reaction->optimize_base

Caption: Troubleshooting workflow for low yield in intramolecular azetidine synthesis.
Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a general procedure for the removal of the N-Boc protecting group.[6]

  • Dissolve the N-Boc protected azetidine in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product is typically obtained as the TFA salt and can be used as such or neutralized with a mild base.

G cluster_0 Photocatalytic Cycle cluster_1 Energy Transfer and Cycloaddition PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_excited->PC Returns to Ground State Alkene Alkene PC_excited->Alkene Energy Transfer Alkene_triplet Triplet Alkene* Imine Imine Alkene_triplet->Imine [2+2] Cycloaddition Biradical 1,4-Biradical Intermediate Azetidine Azetidine Product Biradical->Azetidine Ring Closure

References

Technical Support Center: Ring-Closing Metathesis for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidines via Ring-Closing Metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing four-membered azetidine rings using RCM?

A1: The main challenge in synthesizing azetidines via RCM is the inherent ring strain of the four-membered ring. This strain can lead to several issues, including:

  • Difficulty in ring closure: The high activation energy required to form the strained ring can result in slow or no reaction.

  • Catalyst decomposition: The strained metallacyclobutane intermediate can be unstable and lead to catalyst degradation.[1][2]

  • Competing side reactions: Intermolecular reactions leading to oligomers or polymers can be more favorable than the desired intramolecular cyclization, especially at higher concentrations.[3]

  • Product instability: The resulting unsaturated azetidine (a 2,3-dihydroazete) can be prone to decomposition or rearrangement.

Q2: Which type of Grubbs catalyst is most effective for azetidine synthesis?

A2: Second-generation Grubbs catalysts, such as Grubbs II and Hoveyda-Grubbs II, are generally more effective for challenging RCM reactions like the formation of strained rings.[4][5] This is due to their higher activity and greater tolerance to functional groups compared to first-generation catalysts.[6] For sterically hindered substrates, catalysts with smaller N-heterocyclic carbene (NHC) ligands may be beneficial.[7]

Q3: How does the choice of N-protecting group affect the RCM reaction for azetidine synthesis?

A3: The electronic nature of the N-protecting group is crucial. Electron-withdrawing groups, such as tosyl (Ts) or tert-butoxycarbonyl (Boc), are generally preferred.[2][8] These groups reduce the nucleophilicity and coordinating ability of the nitrogen atom, which can otherwise lead to catalyst inhibition or decomposition.[2] While both Boc and Cbz (carbobenzyloxy) are commonly used, N-Cbz protected amines have sometimes been observed to result in cleaner reactions and higher yields in related transformations.[9][10]

Q4: What is the optimal concentration for running an RCM reaction to form an azetidine?

A4: To favor the intramolecular RCM reaction over intermolecular side reactions, high dilution is generally recommended. For the formation of small rings, concentrations in the range of 0.01 M to 0.05 M in a suitable solvent are a good starting point.[11] For larger, less strained rings, higher concentrations can be tolerated.[11]

Q5: My RCM reaction is not proceeding to completion. What are some common causes?

A5: Incomplete conversion can be due to several factors:

  • Catalyst deactivation: The catalyst may have been deactivated by impurities in the substrate or solvent, or by exposure to air and moisture (though modern Grubbs catalysts are relatively robust).[5]

  • Insufficient catalyst loading: For challenging substrates, a higher catalyst loading (e.g., 5-10 mol%) may be necessary.[3]

  • Reversible reaction: RCM is an equilibrium process. The removal of the volatile byproduct, ethylene, by bubbling an inert gas through the reaction mixture can help drive the reaction to completion.[1][7]

  • Substrate-related issues: The conformation of the substrate may not be favorable for cyclization.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Catalyst poisoning by impurities. 3. Unfavorable substrate conformation. 4. Insufficient reaction temperature.1. Use a fresh batch of catalyst. 2. Purify the substrate and solvent meticulously. Consider passing the solvent through activated alumina. 3. Modify the substrate to favor a pre-cyclization conformation if possible. 4. Increase the reaction temperature in increments (e.g., from room temperature to 40-80 °C).
Formation of oligomers/polymers 1. Reaction concentration is too high. 2. Slow initiation of the catalyst compared to propagation.1. Decrease the substrate concentration (e.g., to 0.01 M or lower). 2. Use a slow-addition technique where the substrate is added gradually to the reaction mixture containing the catalyst.
Formation of undesired side products (e.g., isomerized starting material) 1. Presence of ruthenium hydride species. 2. High reaction temperature or prolonged reaction time.1. Add a hydride scavenger like 1,4-benzoquinone. 2. Monitor the reaction closely and stop it once the starting material is consumed. Lowering the temperature may also help.
Product decomposition 1. The 2,3-dihydroazete product is unstable under the reaction conditions.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Consider in-situ hydrogenation of the double bond immediately following the RCM reaction to form the more stable azetidine.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for RCM of nitrogen heterocycles. Note that data specifically for azetidine synthesis is limited, so data for five- and six-membered rings are included for comparison. The formation of the more strained four-membered azetidine ring may require more forcing conditions (e.g., higher catalyst loading, higher temperature).

Table 1: Comparison of Grubbs Catalysts for N-Heterocycle Synthesis

CatalystRing SizeSubstrateCatalyst Loading (mol%)Yield (%)Reference
Grubbs I5N-Ts-diallylamine585[2]
Grubbs II5N-Ts-diallylamine2>95[2]
Hoveyda-Grubbs II5N-Boc-diallylamine192[11]
Grubbs II6N-Ts-allylhomoallylamine588[2]

Table 2: Effect of N-Protecting Group on RCM Yield

Protecting GroupRing SizeCatalystCatalyst Loading (mol%)Yield (%)Reference
Ts5Grubbs II2>95[2]
Boc5Hoveyda-Grubbs II192[11]
Cbz5Grubbs II390Inferred from[10]
Ms5Grubbs II2>95Inferred from[2]

Table 3: Influence of Concentration on RCM of N-Heterocycles

Ring SizeSubstrateConcentration (M)Yield (%)Reference
5N-Boc-diallylamine1.0>99[11]
6N-Boc-allylhomoallylamine0.2>99[11]
7N-Boc-bis(homoallylamine)0.0590[11]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-diallylamine (RCM Precursor)

Materials:

  • Diallylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve diallylamine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred solution of diallylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the diallylamine is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-diallylamine as a colorless oil.

Protocol 2: Ring-Closing Metathesis to form N-Boc-2,3-dihydroazete

Materials:

  • N-Boc-diallylamine

  • Grubbs II catalyst

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-diallylamine (1.0 eq) in anhydrous, degassed DCM to a concentration of 0.01 M.

  • Bubble a gentle stream of the inert gas through the solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Add Grubbs II catalyst (2-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • To drive the reaction to completion, gentle heating (e.g., 40 °C) can be applied. Continue to bubble the inert gas through the solution to remove ethylene.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2,3-dihydroazete.

Visualizations

RCM_Catalytic_Cycle catalyst [Ru]=CHPh intermediate1 Metallacyclobutane 1 catalyst->intermediate1 + Substrate substrate Diallylamine Substrate substrate->intermediate1 intermediate2 [Ru]=CH-R intermediate1->intermediate2 - Styrene intermediate3 Intramolecular Coordination intermediate2->intermediate3 intermediate4 Metallacyclobutane 2 intermediate3->intermediate4 [2+2] Cycloaddition product 2,3-Dihydroazete intermediate4->product Cycloreversion byproduct Ethylene intermediate4->byproduct product->catalyst Regenerates [Ru]=CH2

RCM Catalytic Cycle for Azetidine Synthesis.

RCM_Workflow start Start: N-Protected Diallylamine dissolve Dissolve substrate in anhydrous, degassed solvent start->dissolve degas Degas solution with inert gas (Ar or N2) dissolve->degas add_catalyst Add Grubbs Catalyst (e.g., Grubbs II) degas->add_catalyst react Stir at RT or heat (e.g., 40 °C) add_catalyst->react monitor Monitor reaction by TLC or GC-MS react->monitor quench Quench with ethyl vinyl ether monitor->quench Reaction complete concentrate Concentrate under reduced pressure quench->concentrate purify Purify by flash chromatography concentrate->purify end Product: N-Protected 2,3-Dihydroazete purify->end

Experimental Workflow for Azetidine Synthesis via RCM.

Troubleshooting_Tree start Low or No Yield? check_catalyst Is the catalyst fresh and handled under inert atmosphere? start->check_catalyst Yes check_reagents Are substrate and solvent pure and dry? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst and ensure inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp, conc.) optimal? check_reagents->check_conditions Yes solution_reagents Purify substrate and use anhydrous, degassed solvent. check_reagents->solution_reagents No oligomers Oligomers/polymers observed? check_conditions->oligomers Yes solution_conditions Increase temperature and/or catalyst loading. Ensure ethylene removal. check_conditions->solution_conditions No solution_oligomers Decrease concentration. Use slow addition of substrate. oligomers->solution_oligomers Yes end Consult further literature for substrate-specific issues. oligomers->end No

Troubleshooting Decision Tree for Low Yield in Azetidine RCM.

References

Technical Support Center: Buchwald-Hartwig Amination for 1-Benzhydrylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydrylazetidine via Buchwald-Hartwig amination. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed Buchwald-Hartwig reaction for the synthesis of this compound?

The synthesis of this compound via a Buchwald-Hartwig amination would most plausibly involve the palladium-catalyzed cross-coupling of azetidine with a benzhydryl halide (e.g., benzhydryl bromide) or a benzhydryl triflate. This reaction is classified as a C-N cross-coupling reaction.

Q2: What are the primary challenges in the Buchwald-Hartwig amination for this compound synthesis?

The main challenges stem from the steric hindrance of the benzhydryl group and the specific reactivity of the cyclic secondary amine, azetidine. Key challenges include:

  • Steric Hindrance: The bulky benzhydryl group can significantly slow down the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.[1][2] This can lead to low yields and the need for more reactive and specialized catalysts.

  • Catalyst and Ligand Selection: Identifying an optimal palladium catalyst and ligand combination is critical. Bulky, electron-rich phosphine ligands are generally required to facilitate the coupling of sterically demanding substrates.[1][3]

  • Side Reactions: Potential side reactions include β-hydride elimination, which can lead to the formation of an imine and a hydrodehalogenated arene, and catalyst deactivation.[1]

  • Reaction Conditions: Optimization of base, solvent, and temperature is crucial to balance reactivity and minimize side product formation. Strong bases are typically required, but they can be incompatible with sensitive functional groups.[4][5]

Q3: Which catalyst and ligand systems are recommended for this sterically demanding transformation?

For the coupling of a secondary cyclic amine like azetidine with a bulky electrophile like benzhydryl bromide, catalyst systems known to be effective for sterically hindered substrates should be considered. Bulky, electron-rich biarylphosphine ligands are generally preferred.

Catalyst/LigandRationale
RuPhos Often the ligand of choice for reactions involving secondary amines.[6] Its steric bulk can facilitate reductive elimination.
XPhos A versatile and highly active ligand for a broad range of C-N cross-coupling reactions, including those with sterically hindered partners.[6][7]
BrettPhos While often used for primary amines, its significant steric bulk may be beneficial in this challenging coupling.

It is highly recommended to use palladium precatalysts, such as RuPhos Pd G3 or XPhos Pd G3, for more reliable and reproducible results, as they provide cleaner formation of the active catalytic species.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Catalyst System Ligand Screening: Test a panel of bulky phosphine ligands such as RuPhos, XPhos, and BrettPhos. • Precatalyst: Switch to a palladium precatalyst (e.g., RuPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[8] • Catalyst Loading: Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Base Base Strength: If using a weaker base (e.g., K₂CO₃, Cs₂CO₃), switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS.[5] • Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Consider using a combination of an inorganic and a soluble organic base (e.g., DBU).[4]
Inappropriate Solvent Solvent Screening: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[10] Screen different solvents to find the one that provides the best solubility for all components. • Avoid Inhibiting Solvents: Do not use chlorinated solvents, acetonitrile, or pyridine as they can inhibit the palladium catalyst.
Low Reaction Temperature Increase Temperature: For sterically hindered substrates, higher temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy barrier.[5]
Presence of Oxygen or Moisture Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). • Anhydrous Reagents and Solvents: Use freshly dried and degassed solvents and ensure all reagents are anhydrous.

Problem 2: Formation of Side Products

Side Product Possible Cause Troubleshooting Steps
Hydrodehalogenated Benzhydryl Compound β-Hydride elimination competing with reductive elimination.Ligand Choice: Use a bulkier ligand (e.g., RuPhos, XPhos) to promote reductive elimination over β-hydride elimination. • Lower Temperature: If possible, lower the reaction temperature as β-hydride elimination can be more prevalent at higher temperatures.
Azetidine Ring Opening While generally not a major issue in Buchwald-Hartwig reactions, harsh conditions could potentially lead to ring strain release.[11]Milder Base: If using a very strong base, consider switching to a slightly weaker one like K₃PO₄ or Cs₂CO₃, though this may require a higher temperature. • Lower Temperature: Avoid excessively high temperatures.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Azetidine with Benzhydryl Bromide

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification s1 Add Pd precatalyst (e.g., RuPhos Pd G3, 2 mol%) and RuPhos (2 mol%) to an oven-dried Schlenk tube. s2 Add NaOtBu (1.4 equiv). s3 Evacuate and backfill with Argon (3x). s4 Add azetidine (1.2 equiv), benzhydryl bromide (1.0 equiv), and anhydrous toluene. r1 Heat the reaction mixture to 80-110 °C. s4->r1 r2 Monitor reaction progress by TLC or LC-MS. r1->r2 w1 Cool to room temperature and dilute with ethyl acetate. r2->w1 w2 Filter through a pad of Celite. w1->w2 w3 Concentrate the filtrate. w2->w3 w4 Purify by column chromatography. w3->w4

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Methodologies:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Through the septum, add a solution of azetidine (1.2 mmol) in anhydrous, degassed toluene (2-4 mL), followed by benzhydryl bromide (1.0 mmol).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps for troubleshooting a low-yielding Buchwald-Hartwig amination for this compound synthesis.

troubleshooting_logic start Low Yield of this compound catalyst Is the Catalyst System Optimal? start->catalyst catalyst_yes Yes catalyst->catalyst_yes Yes catalyst_no No/Unsure catalyst->catalyst_no No base Is the Base Appropriate? base_yes Yes base->base_yes Yes base_no No/Unsure base->base_no No conditions Are Reaction Conditions Optimized? conditions_yes Yes conditions->conditions_yes Yes conditions_no No/Unsure conditions->conditions_no No reagents Are Reagents Pure and Anhydrous? reagents_yes Yes reagents->reagents_yes Yes reagents_no No/Unsure reagents->reagents_no No catalyst_yes->base screen_ligands Screen Bulky Ligands (RuPhos, XPhos) catalyst_no->screen_ligands use_precatalyst Use a Precatalyst (e.g., RuPhos Pd G3) screen_ligands->use_precatalyst increase_loading Increase Catalyst Loading use_precatalyst->increase_loading increase_loading->base base_yes->conditions stronger_base Use a Stronger Base (NaOtBu, LHMDS) base_no->stronger_base check_solubility Check Base Solubility stronger_base->check_solubility check_solubility->conditions conditions_yes->reagents increase_temp Increase Temperature (80-110 °C) conditions_no->increase_temp screen_solvents Screen Solvents (Toluene, Dioxane) increase_temp->screen_solvents screen_solvents->reagents end Re-evaluate and Optimize reagents_yes->end dry_reagents Use Anhydrous/Degassed Reagents and Solvents reagents_no->dry_reagents inert_atmosphere Ensure Strict Inert Atmosphere dry_reagents->inert_atmosphere inert_atmosphere->end

Caption: Troubleshooting workflow for low-yielding reactions.

References

Validation & Comparative

Comparative Cytotoxicity of Azetidine Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various azetidine derivatives against several cancer cell lines. The data herein is compiled from recent studies and presented to facilitate the evaluation of these compounds as potential anti-cancer agents. While the initial focus was on 1-Benzhydrylazetidine derivatives, the available literature provides broader insights into different classes of cytotoxic azetidines. This guide, therefore, encompasses the cytotoxic profiles of prominent azetidine scaffolds, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Efficacy of Azetidine Derivatives

The cytotoxic potential of various azetidine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values are presented to compare the potency of these compounds across different cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Azetidine-Based STAT3 Inhibitors

CompoundCancer Cell LineIC50 (µM)
H172 (9f)MDA-MB-468 (Breast)0.98[1]
H182MDA-MB-468 (Breast)0.66[1]
H182MDA-MB-231 (Breast)1.0 - 1.9[1]
H120 (8e)MDA-MB-468 (Breast)1.75[1]
H105MDA-MB-468 (Breast)2.07[1]
7eMDA-MB-231 (Breast)0.9 - 1.9[1]

Table 2: Comparative Cytotoxicity (IC50) of Azetidin-2-one Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 6 (cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivative)SiHa (Cervical)0.1[2]
Compound 6 (cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivative)B16F10 (Melanoma)1.2[2]
Azetidin-2-one derivativeMCF-7 (Breast)0.0008[3]
Compound 8aHepG2 (Liver)13.5 (µg/ml)[4]
Compound 8aMCF-7 (Breast)10 (µg/ml)[4]
Compound 8bHepG2 (Liver)32.5 (µg/ml)[4]
Compound 8bMCF-7 (Breast)25.9 (µg/ml)[4]

Table 3: Comparative Cytotoxicity (EC50) of Thiourea-Azetidine Hybrids

CompoundCancer Cell LineEC50 (µM)
3BPC3 (Prostate)0.25[5]
3BU251 (Brain)0.6[5]
3BA431 (Skin)0.03[5]
3B786-O (Kidney)0.03[5]
1BA431 (Skin)0.77[5]
1B786-O (Kidney)0.73[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the azetidine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Fixation: Cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell density.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the azetidine derivatives, and both adherent and floating cells are collected.

  • Staining: The collected cells are washed and resuspended in a binding buffer, followed by staining with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treated cells are lysed to release intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate conjugated to a fluorophore or chromophore is added to the cell lysate.

  • Signal Measurement: The cleavage of the substrate by active caspase-3 results in a fluorescent or colorimetric signal that is measured over time. The activity is normalized to the protein concentration of the lysate.

Visualizations

Experimental Workflow for Cytotoxicity Evaluation

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Line Culture seed Seed Cells in Plates start->seed treat Treat with Azetidine Derivatives (Varying Concentrations) seed->treat viability Cell Viability Assay (MTT or SRB) treat->viability apoptosis Apoptosis Assay (Annexin V/PI or Caspase Activity) treat->apoptosis ic50 Calculate IC50/EC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: Workflow for in vitro cytotoxicity and apoptosis evaluation of azetidine derivatives.

Proposed Signaling Pathways

STAT3 Signaling Inhibition Pathway

Azetidine-based compounds have been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation.[6][7]

G cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 azetidine Azetidine Derivative azetidine->stat3 Inhibition nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) p_stat3->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis Inhibition

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Induction of Apoptosis by Azetidin-2-one Derivatives

Certain azetidin-2-one derivatives are proposed to induce apoptosis through the disruption of cellular processes like tubulin polymerization, leading to cell cycle arrest and programmed cell death.

G azetidinone Azetidin-2-one Derivative tubulin Tubulin Polymerization azetidinone->tubulin Inhibition mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest Disruption leads to caspase_activation Caspase Activation (e.g., Caspase-3) mitotic_arrest->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Proposed mechanism of apoptosis induction by azetidin-2-one derivatives.

References

The Azetidine Advantage: Validating 1-Benzhydrylazetidine as a Bioisosteric Replacement for Piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ the strategy of bioisosteric replacement. This involves substituting a specific functional group in a lead compound with another group that retains similar biological activity while favorably modulating other properties. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, is a frequent target for such modifications. This guide provides a comprehensive validation of 1-benzhydrylazetidine as a promising bioisostere for piperidine, offering a comparative analysis of their physicochemical and biological properties.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle change from a six-membered piperidine to a four-membered azetidine ring, adorned with a bulky benzhydryl group, can significantly impact a molecule's physicochemical characteristics. These properties, in turn, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperidineThis compoundRationale for Difference
Molecular Weight ( g/mol ) 85.15223.32The addition of the benzhydryl group (diphenylmethyl) significantly increases the molecular weight.
pKa ~11.2~9.0 - 9.5 (estimated)The nitrogen in azetidine is generally less basic than in piperidine due to increased s-character of the lone pair orbital and ring strain. The electron-withdrawing effect of the benzhydryl group further reduces basicity.
logP (octanol-water) 1.0 - 1.53.5 - 4.0 (estimated)The two phenyl rings of the benzhydryl group dramatically increase the lipophilicity of the molecule.
Aqueous Solubility HighLow (estimated)The significant increase in lipophilicity is expected to lead to a decrease in aqueous solubility.

Key Takeaway: The substitution of piperidine with this compound leads to a less basic, more lipophilic, and likely less water-soluble molecule. This modulation of pKa and logP can be strategically employed to fine-tune a drug's properties. For instance, reducing basicity can mitigate interactions with off-target ion channels, while increased lipophilicity can enhance membrane permeability.

Biological Activity: A Hypothetical Case Study

To illustrate the potential impact on biological activity, let's consider a hypothetical histamine H1 receptor antagonist, "Piperiphen," which contains a piperidine moiety crucial for its interaction with the receptor. We will compare it to its hypothetical bioisostere, "Azetiphen," where the piperidine is replaced by this compound.

Parameter"Piperiphen" (Piperidine Analog)"Azetiphen" (this compound Analog)Expected Outcome
Receptor Binding Affinity (Ki, nM) 1015 (estimated)A slight decrease in affinity might be observed due to the altered geometry and basicity of the nitrogen, potentially affecting the key ionic interaction with the receptor. However, the bulky benzhydryl group might engage in additional hydrophobic interactions, partially compensating for this.
Functional Activity (IC50, nM) 2535 (estimated)The functional potency is expected to correlate with the binding affinity, showing a slight reduction for the azetidine analog.

Rationale: The nitrogen atom in many piperidine-containing drugs forms a critical salt bridge with an acidic residue in the target protein. The lower pKa of the azetidine nitrogen in "Azetiphen" would result in a smaller proportion of the molecule being protonated at physiological pH, potentially weakening this key interaction and slightly reducing binding affinity and functional potency. However, the benzhydryl group could introduce new, favorable van der Waals or hydrophobic interactions with the receptor's binding pocket, which could partially or fully offset the change in basicity.

Experimental Protocols

To empirically validate the claims made in this guide, the following experimental protocols are recommended:

Determination of Physicochemical Properties
  • pKa Determination: The ionization constant (pKa) can be determined using potentiometric titration or UV-Vis spectroscopy. In a typical potentiometric titration, the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture) and titrated with a standardized acid or base. The pKa is determined from the inflection point of the titration curve.

  • logP Determination: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique where the compound is partitioned between octanol and water. The concentration of the compound in each phase is then determined by UV-Vis spectroscopy or HPLC, and the logP is calculated as the logarithm of the ratio of the concentrations.

In Vitro Biological Assays
  • Radioligand Binding Assay (for Histamine H1 Receptor):

    • Membrane Preparation: Prepare cell membranes from a cell line expressing the histamine H1 receptor.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-mepyramine) and varying concentrations of the test compound ("Piperiphen" or "Azetiphen").

    • Incubation: Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.

    • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

  • Functional Assay (cAMP Assay for Gs-coupled receptors, or other relevant second messenger assays):

    • Cell Culture: Culture a cell line expressing the target receptor.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound.

    • Stimulation: Stimulate the cells with an appropriate agonist to induce a downstream signaling cascade (e.g., production of cyclic AMP for Gs-coupled receptors).

    • Lysis and Detection: Lyse the cells and measure the levels of the second messenger using a commercially available kit (e.g., a cAMP HTRF or ELISA kit).

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50).

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement Piperidine Piperidine Scaffold Azetidine This compound Scaffold Piperidine->Azetidine Bioisosteric Replacement Improved_Properties Improved Properties (e.g., PK, selectivity) Azetidine->Improved_Properties Lead_Compound Lead Compound Lead_Compound->Piperidine Contains

Caption: The logical flow of bioisosteric replacement.

Physicochemical_Comparison Piperidine Piperidine pKa: ~11.2 logP: ~1.0-1.5 Solubility: High Azetidine This compound pKa: ~9.0-9.5 logP: ~3.5-4.0 Solubility: Low

Caption: Comparison of key physicochemical properties.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation pKa pKa Determination Data_Analysis Comparative Data Analysis pKa->Data_Analysis logP logP Determination logP->Data_Analysis Binding Radioligand Binding Assay Binding->Data_Analysis Functional Functional Assay Functional->Data_Analysis Synthesis Synthesize Analogs Synthesis->pKa Synthesis->logP Synthesis->Binding Synthesis->Functional

Caption: A typical experimental workflow for validation.

Conclusion

The replacement of a piperidine ring with this compound presents a viable and strategic option in drug discovery. This bioisosteric modification offers a powerful lever to modulate key physicochemical properties, particularly basicity and lipophilicity. While this may lead to a slight alteration in direct target engagement, the overall impact on the drug's ADME profile and potential for off-target effects can be highly beneficial. The provided experimental protocols offer a clear roadmap for researchers to validate these principles within their own drug discovery programs. By carefully considering the structural and electronic consequences of this bioisosteric swap, scientists can unlock new avenues for optimizing lead compounds and developing safer, more effective medicines.

Head-to-Head Comparison: 1-Benzhydrylazetidine Derivatives and Donepezil as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neurodegenerative Disease Therapeutics

In the quest for more effective treatments for neurodegenerative disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy.[1][2][3] Donepezil, a well-established AChE inhibitor, serves as a benchmark for the development of new chemical entities.[3][4] This guide provides a comparative analysis of donepezil and derivatives of 1-benzhydrylazetidine, a scaffold of interest for novel AChE inhibitors. Due to the limited public data on this compound itself, this comparison focuses on structurally related benzhydryl derivatives that have been evaluated for AChE inhibition, offering insights into their potential relative to the clinical standard.

The primary mechanism of action for these compounds is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][4][5] By inhibiting this enzyme, these compounds increase the concentration of acetylcholine in the synaptic cleft, which is thought to enhance cognitive functions like memory and learning.[1][4][5]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against acetylcholinesterase is most commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

CompoundTarget EnzymeIC50 (nM)Selectivity (AChE vs. BuChE)
Donepezil Acetylcholinesterase (AChE)6.7[6][7]Highly Selective for AChE[6]
Benzhydryl Derivative (Representative) Acetylcholinesterase (AChE)Varies (See Notes)Varies
Donepezil Butyrylcholinesterase (BuChE)7,400[7]

Note on Benzhydryl Derivatives: The IC50 values for benzhydryl derivatives can vary significantly based on the specific substitutions on the benzhydryl and azetidine/piperidine rings. Published studies on various derivatives show a wide range of activities, with some compounds demonstrating potency comparable to or even exceeding that of donepezil in in-vitro assays. For the purpose of this guide, it is crucial for researchers to consider the specific derivative under investigation.

Mechanism of Action and Signaling Pathway

Acetylcholinesterase inhibitors function by preventing the hydrolysis of acetylcholine (ACh) to choline and acetate in the synaptic cleft. This leads to an accumulation of ACh, which can then more effectively stimulate postsynaptic cholinergic receptors (muscarinic and nicotinic). The enhanced cholinergic transmission is believed to be the basis for the symptomatic improvement observed in patients with Alzheimer's disease.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor Cholinergic Receptors ACh_synapse->Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibition Signal Signal Transduction (Cognitive Function) Receptor->Signal

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

A standardized and reproducible experimental protocol is essential for the accurate determination of AChE inhibitory activity. The most common method employed is the Ellman's assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm.[8] The rate of TNB formation is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (potential inhibitors) and a positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

Experimental Workflow:

Ellmans_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) start->prepare_reagents plate_setup Set up 96-well plate (Blanks, Controls, Test Compounds) prepare_reagents->plate_setup add_enzyme Add AChE Solution to wells (except blanks) plate_setup->add_enzyme add_inhibitor Add Inhibitor/Vehicle to wells add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 25°C) add_inhibitor->pre_incubate initiate_reaction Initiate Reaction by adding ATCI and DTNB solution pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the Ellman's Assay.

Step-by-Step Procedure (96-well plate format):

  • Reagent Preparation: Prepare working solutions of AChE, DTNB, ATCI, and the test inhibitors in the assay buffer.

  • Plate Loading: To the appropriate wells of a 96-well plate, add the assay buffer, AChE solution, and varying concentrations of the test compounds or the vehicle control. Include wells for a blank (no enzyme) and a positive control (a known inhibitor like donepezil).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) and DTNB solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

Donepezil remains a critical therapeutic agent for Alzheimer's disease, and its well-characterized profile makes it an essential benchmark in the development of new AChE inhibitors.[9] The this compound scaffold and its derivatives represent a promising area of research for novel inhibitors. While direct, comprehensive comparisons with this compound are not extensively published, the available data on related structures suggest that this chemical class has the potential to yield potent AChE inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential, selectivity, and safety profile of these novel compounds in comparison to established drugs like donepezil. Researchers are encouraged to utilize standardized protocols, such as the Ellman's assay, to ensure the generation of high-quality, comparable data that can effectively guide the drug discovery and development process.

References

A Comparative Guide to 1-Benzhydrylazetidine Analogs: Efficacy at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-benzhydrylazetidine analogs and structurally related compounds, focusing on their efficacy as dopamine reuptake inhibitors. The information presented is intended to aid researchers in understanding the structure-activity relationships (SAR) of this chemical class and to provide detailed experimental context for their evaluation. While direct comparative toxicity data for a comprehensive series of these specific analogs is limited in publicly available literature, this guide outlines the standard methodologies used for toxicity assessment of such compounds.

Efficacy Comparison: Inhibition of Dopamine Transporter

The primary mechanism of action for many this compound analogs is the inhibition of the dopamine transporter (DAT), which increases the extracellular concentration of dopamine.[1][2] This action is of significant interest for the development of treatments for conditions such as Parkinson's disease and substance abuse.[1][2] The following table summarizes the in vitro binding affinities (Ki) of a series of benztropine analogs, which share the core benzhydryl moiety with this compound and provide valuable SAR insights. The data is extracted from studies on benztropine (BZT) analogs, which are structurally very similar and act on the same target.[3]

CompoundStructureDAT Ki (nM)
Benztropine (BZT)N-methyl-3-(diphenylmethoxy)tropane130
Analog 13-(diphenylmethoxy)tropane110
Analog 2 (4'-Cl-BZT)N-methyl-3-((4-chlorophenyl)(phenyl)methoxy)tropane12
Analog 3N-ethyl-3-(diphenylmethoxy)tropane150
Analog 4N-propyl-3-(diphenylmethoxy)tropane230
Analog 5N-butyl-3-(diphenylmethoxy)tropane350

Data sourced from Agharkar et al. and represents binding affinity for the dopamine transporter. Lower Ki values indicate higher binding affinity.

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the dopamine reuptake inhibition pathway and a typical experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_synapse->DA_reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signal Signal Transduction DA_receptor->Signal Drug This compound Analog Drug->DAT Inhibition

Dopamine reuptake inhibition at the synapse.

cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of This compound Analogs purification Purification & Characterization synthesis->purification binding_assay Radioligand Binding Assay (DAT, SERT, NET) purification->binding_assay uptake_assay Dopamine Uptake Inhibition Assay binding_assay->uptake_assay toxicity_assay In Vitro Cytotoxicity Assay uptake_assay->toxicity_assay pk_studies Pharmacokinetic Studies toxicity_assay->pk_studies behavioral_studies Behavioral Models pk_studies->behavioral_studies

Experimental workflow for evaluating novel analogs.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of the test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Objective: To quantify the affinity of this compound analogs for monoamine transporters.

Materials:

  • Membrane Preparations: Crude membrane preparations from cells stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporter.[4]

  • Radioligands:

    • For DAT: [³H]WIN 35,428[5]

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Non-specific Binding Determinant: A high concentration of a known non-labeled inhibitor for each transporter (e.g., 10 µM cocaine for DAT).[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filters, and a cell harvester.

Procedure:

  • Preparation: Thaw the membrane preparations and resuspend them in the assay buffer. Prepare serial dilutions of the test compounds.[5]

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding determinant.[4][6]

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound and unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[5][6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5][6]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[5]

Dopamine Reuptake Inhibition Assay

This functional assay measures the potency (IC50) of the test compounds in inhibiting the uptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the functional potency of this compound analogs in inhibiting dopamine reuptake.

Materials:

  • Cell Line: HEK 293 or CHO cells stably expressing the human dopamine transporter (hDAT).[1]

  • [³H]Dopamine.

  • Assay Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Lysis Buffer: e.g., 1% SDS.

  • Scintillation Cocktail.

  • 96-well plates.

Procedure:

  • Cell Plating: Plate the hDAT-expressing cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells with pre-warmed assay buffer. Add varying concentrations of the test compounds to the wells and pre-incubate for 10-20 minutes at 37°C.[1]

  • Initiation of Uptake: Add [³H]dopamine to each well to initiate the uptake reaction.[1]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.[1]

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular [³H]dopamine.[1]

  • Cell Lysis and Quantification: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.[1]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the specific uptake (total uptake minus non-specific uptake, determined in the presence of a high concentration of a known DAT inhibitor). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

Toxicity Assessment of this compound Analogs

In Vitro Cytotoxicity Assays

These assays are typically performed on relevant cell lines, such as neuronal cell lines (e.g., SH-SY5Y) or the cell lines used for the efficacy assays (e.g., HEK 293), to determine the concentration at which the compounds induce cell death.

Commonly Used Assays:

  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the medium provides an indicator of cell lysis and cytotoxicity.[7]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[7]

Potential Mechanisms of Toxicity:

For dopamine reuptake inhibitors, potential mechanisms of cytotoxicity that may be investigated include:

  • Oxidative Stress: Increased synaptic dopamine levels could lead to auto-oxidation of dopamine, generating reactive oxygen species (ROS) and inducing oxidative stress in neuronal cells.[8] ROS production can be measured using fluorescent probes like DCFH-DA.[7]

  • Off-target Effects: Binding to other receptors or transporters can lead to unintended pharmacological effects and toxicity. For example, many benztropine analogs also have an affinity for muscarinic and histamine receptors.[3]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in cellular energy production and the initiation of apoptotic pathways.

Further in vivo studies are necessary to evaluate the overall toxicity profile, including systemic toxicity and effects on various organ systems.

References

comparative metabolic stability of 1-benzhydrylazetidine and N-benzhydrylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 1-benzhydrylazetidine and N-benzhydrylpiperidine. Understanding the metabolic fate of drug candidates is crucial for optimizing their pharmacokinetic profiles. This document outlines the typical metabolic pathways, presents representative experimental data, and provides detailed protocols for assessing metabolic stability.

Executive Summary

In drug discovery, the modification of aliphatic rings is a common strategy to enhance metabolic stability. The replacement of a piperidine ring with a smaller azetidine ring can be a viable approach to reduce metabolic clearance. Generally, azetidine-containing compounds may exhibit greater metabolic stability compared to their piperidine counterparts due to the altered ring strain and steric hindrance around the nitrogen atom. However, this modification can also introduce alternative metabolic pathways, such as ring scission. This guide explores these differences between this compound and N-benzhydrylpiperidine.

Comparative Metabolic Stability Data

The following table summarizes representative in vitro metabolic stability data for this compound and N-benzhydrylpiperidine in human liver microsomes. It is important to note that these values are illustrative and based on general trends observed for azetidine and piperidine-containing compounds. Actual experimental results can vary based on specific assay conditions.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 4515.4
N-Benzhydrylpiperidine 2034.7

Disclaimer: The data presented in this table is for illustrative purposes and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Experimental Protocols

A standard and widely used method for assessing the metabolic stability of compounds is the in vitro liver microsomal stability assay.[1][2] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[3]

In Vitro Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds (this compound, N-benzhydrylpiperidine)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN) or methanol (ice-cold) for reaction quenching

  • Internal standard (a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[4][5][6][7][8]

2. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test and control compounds by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[9]

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes.

    • Add the working solutions of the test and control compounds to the wells.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[1][9]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the following equation:

    • t½ = 0.693 / k [10]

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) [10][11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_solutions Prepare Stock and Working Solutions mix_reagents Mix Microsomes and Compound prep_solutions->mix_reagents prep_microsomes Prepare Microsome Suspension prep_microsomes->mix_reagents prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_warm Pre-warm at 37°C mix_reagents->pre_warm pre_warm->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Experimental workflow for the in vitro microsomal stability assay.
Comparative Metabolic Pathways

The metabolic fate of this compound and N-benzhydrylpiperidine is primarily governed by cytochrome P450 enzymes. The structural differences between the azetidine and piperidine rings lead to distinct metabolic pathways.

metabolic_pathways cluster_piperidine N-Benzhydrylpiperidine Metabolism cluster_azetidine This compound Metabolism piperidine N-Benzhydrylpiperidine n_dealkylation N-Dealkylation piperidine->n_dealkylation CYP3A4, CYP2D6 c_hydroxylation C-Hydroxylation piperidine->c_hydroxylation CYP450s azetidine This compound n_dealkylation_az N-Dealkylation (minor) azetidine->n_dealkylation_az CYP450s ring_scission α-Carbon Oxidation & Ring Scission azetidine->ring_scission CYP450s

References

Evaluating the Drug-Likeness of 1-Benzhydrylazetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the drug-like properties of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the drug-likeness of 1-Benzhydrylazetidine derivatives, benchmarked against established oral medications. The evaluation is centered on Lipinski's Rule of Five, a cornerstone for predicting the oral bioavailability of a chemical compound.

The this compound scaffold is a promising structural motif in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. However, the successful development of any new drug candidate hinges on its pharmacokinetic profile, a key aspect of which is "drug-likeness." This refers to a compound's physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME).

This guide presents a quantitative comparison of three this compound derivatives against three widely used oral drugs: Donepezil, Ibuprofen, and Atorvastatin. The analysis is based on the four key parameters of Lipinski's Rule of Five: molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Comparative Analysis of Drug-Likeness Parameters

The following table summarizes the calculated drug-likeness parameters for the selected this compound derivatives and the comparator oral drugs. Adherence to Lipinski's Rule of Five (MW ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) is a strong indicator of good oral bioavailability.

CompoundMolecular FormulaMolecular Weight (Da)Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compound Derivatives
This compound-3-carboxylic acidC₁₇H₁₇NO₂267.322.8120
1-Benzhydrylazetidin-3-oneC₁₆H₁₅NO237.302.5010
1-Benzhydrylazetidin-3-olC₁₆H₁₇NO239.312.3110
Comparator Oral Drugs
DonepezilC₂₄H₂₉NO₃379.494.1040
IbuprofenC₁₃H₁₈O₂206.283.5120
Atorvastatin[1][2]C₃₃H₃₅FN₂O₅558.646.36272

As the data indicates, the analyzed this compound derivatives comfortably adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. In contrast, Atorvastatin, a widely prescribed and effective drug, violates two of Lipinski's rules, highlighting that the rule is a guideline and not an absolute predictor of a drug's success[1][2].

Experimental Protocols

Accurate determination of drug-likeness parameters is crucial. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A standard and reliable method for its experimental determination is the shake-flask method followed by UV-Vis spectroscopy .

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of the compound in the same solvent with concentrations ranging from 0.1 to 10 µg/mL.

  • Partitioning:

    • Add a small, precise volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the aqueous and octanolic layers.

    • Measure the absorbance of the compound in the aqueous layer using a UV-Vis spectrophotometer at its maximum absorption wavelength (λmax).

    • Determine the concentration of the compound in the aqueous phase by comparing its absorbance to a standard curve generated from the standard solutions.

  • Calculation:

    • Calculate the concentration of the compound in the octanol phase by subtracting the amount in the aqueous phase from the initial total amount.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Calculation of Hydrogen Bond Donors and Acceptors

The number of hydrogen bond donors and acceptors in a molecule can be determined from its chemical structure.

  • Hydrogen Bond Donors: These are typically hydrogens attached to electronegative atoms, most commonly oxygen (O-H) and nitrogen (N-H). To count the number of hydrogen bond donors, simply sum the number of O-H and N-H bonds in the molecule.

  • Hydrogen Bond Acceptors: These are electronegative atoms with at least one lone pair of electrons, typically oxygen and nitrogen atoms (regardless of whether they are bonded to hydrogen). To count the number of hydrogen bond acceptors, sum the total number of oxygen and nitrogen atoms in the molecule.

In Vitro Metabolic Stability Assay

Metabolic stability is a measure of how susceptible a compound is to metabolism by liver enzymes. A common in vitro method involves incubation with liver microsomes.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and a NADPH-generating system (cofactor for metabolic enzymes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding the test compound (dissolved in a small amount of organic solvent like DMSO) to the pre-warmed reaction mixture.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Immediately stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the rate constant of metabolism (k).

    • The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizing the Drug-Likeness Evaluation Workflow

The following diagrams illustrate the logical flow of the drug-likeness evaluation process.

DrugLikenessEvaluation cluster_0 Compound Selection cluster_1 Parameter Evaluation cluster_2 Lipinski's Rule of Five Assessment cluster_3 Drug-Likeness Prediction Compound This compound Derivatives MW Molecular Weight (MW) Compound->MW logP Lipophilicity (logP) Compound->logP HBD Hydrogen Bond Donors (HBD) Compound->HBD HBA Hydrogen Bond Acceptors (HBA) Compound->HBA RuleCheck Check Violations: MW <= 500 logP <= 5 HBD <= 5 HBA <= 10 MW->RuleCheck logP->RuleCheck HBD->RuleCheck HBA->RuleCheck Prediction Good Oral Bioavailability Potential RuleCheck->Prediction

Caption: Workflow for evaluating the drug-likeness of this compound derivatives based on Lipinski's Rule of Five.

ExperimentalWorkflow cluster_0 Physicochemical Property Determination cluster_1 In Vitro ADME Assay cluster_2 Data Analysis & Interpretation LogP_Exp LogP Determination (Shake-Flask) Analysis Drug-Likeness Profile LogP_Exp->Analysis HBD_HBA_Calc H-Bond Donor/Acceptor Calculation HBD_HBA_Calc->Analysis Metabolic_Stability Metabolic Stability (Liver Microsomes) Metabolic_Stability->Analysis

References

Comparative Efficacy of 1-Benzhydrylazetidine-Based Compounds: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activity of 1-benzhydrylazetidine-based compounds and their analogs. This guide provides a comparative analysis of their in vitro potency and discusses the translation of these findings to in vivo models, supported by detailed experimental data and methodologies.

The this compound scaffold is a key pharmacophore in a range of biologically active compounds. Its rigid four-membered ring system and the bulky benzhydryl group confer unique properties that are advantageous for targeting various biological macromolecules. This guide delves into the in vitro and in vivo studies of a series of this compound analogs, providing a comparative overview of their efficacy and potential therapeutic applications. A significant focus is placed on their activity as inhibitors of the vesicular monoamine transporter 2 (VMAT2), a critical target in the regulation of neurotransmitter release.

In Vitro Studies: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

A series of novel cis- and trans-1,4-disubstituted azetidine derivatives, structurally analogous to norlobelane, have been synthesized and evaluated for their ability to inhibit VMAT2.[1] The inhibitory potency of these compounds was determined by their ability to block the uptake of [3H]dopamine into isolated synaptic vesicles.[1]

Quantitative Data Summary

The inhibitory constants (Ki) for a selection of these azetidine analogs are presented in the table below. The data reveals that these compounds are potent inhibitors of VMAT2, with several analogs exhibiting Ki values in the low nanomolar range.[1][2]

Compound IDStereochemistryRKᵢ (nM)[1][2]
15a transH66
15b trans4-OCH₃48
15c trans3,4-OCH₂O-31
22a cisH55
22b cis4-OCH₃24
22c cis3,4-OCH₂O-39
Lobelane (2a) --45
Norlobelane (2b) --43

Notably, the cis-4-methoxy analog 22b was the most potent inhibitor in this series, demonstrating approximately twofold greater potency than both lobelane and norlobelane.[1] Interestingly, the trans-methylenedioxy analog 15c was found to be equipotent to 22b .[1] These findings suggest that both cis and trans isomers of these azetidine derivatives can effectively inhibit VMAT2 function.[1]

Experimental Protocols

In Vitro [³H]Dopamine Uptake Inhibition Assay[1][2]

This assay measures the ability of test compounds to inhibit the transport of radiolabeled dopamine into synaptic vesicles.

1. Preparation of Synaptic Vesicles:

  • Synaptic vesicles are isolated from the brain tissue of rats.

  • The tissue is homogenized in a sucrose solution.

  • Differential centrifugation is employed to pellet the crude synaptic vesicle fraction.

2. Assay Procedure:

  • A solution containing the isolated synaptic vesicles is pre-incubated with varying concentrations of the test azetidine analog or a known inhibitor (for control) in a buffer solution.

  • The uptake reaction is initiated by the addition of [³H]dopamine.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for vesicular uptake.

  • The reaction is terminated by rapid filtration through a filter membrane, which traps the vesicles containing the radiolabeled dopamine.

  • Unbound [³H]dopamine is washed away.

3. Data Analysis:

  • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Inhibition constants (Ki) are calculated from concentration-response curves, providing a measure of the compound's potency in inhibiting VMAT2.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vitro VMAT2 inhibition assay.

VMAT2_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Transports into Vesicle->placeholder Exocytosis Azetidine Azetidine Analog (Inhibitor) Azetidine->VMAT2 Inhibits Dopamine_Receptor Dopamine Receptor placeholder->Dopamine_Receptor Binding

Caption: VMAT2 Inhibition by Azetidine Analogs.

In_Vitro_Workflow Vesicle_Prep Synaptic Vesicle Preparation Incubation Incubation with Azetidine Analog Vesicle_Prep->Incubation DA_Addition Addition of [3H]Dopamine Incubation->DA_Addition Termination Reaction Termination & Filtration DA_Addition->Termination Quantification Radioactivity Quantification Termination->Quantification Analysis Data Analysis (Ki Calculation) Quantification->Analysis

Caption: In Vitro [³H]Dopamine Uptake Assay Workflow.

In Vivo Studies and Future Directions

While the in vitro data for these azetidine-based VMAT2 inhibitors is promising, demonstrating high potency, comprehensive in vivo studies are necessary to establish their therapeutic potential.[3] Future research should focus on evaluating the in vivo efficacy of these compounds in relevant animal models, for instance, in models of methamphetamine abuse, to determine their pharmacokinetic profiles, brain penetration, and behavioral effects.[1] The translation of potent in vitro activity to in vivo efficacy is a critical step in the drug discovery pipeline. The data presented here for this class of azetidine derivatives provides a strong foundation for such future investigations.[3]

References

A Comparative Analysis of the Anti-inflammatory Effects of 1-Benzhydrylazetidine and Ibuprofen: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of anti-inflammatory drug discovery, a thorough comparison of novel compounds against established therapeutics is crucial for identifying promising candidates. This guide aims to provide a comprehensive comparison of the anti-inflammatory effects of the novel compound 1-Benzhydrylazetidine and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. However, a significant challenge in this comparative analysis is the limited availability of public-domain experimental data on the anti-inflammatory properties of this compound. While ibuprofen's mechanisms and efficacy are well-documented, data for this compound remains scarce.

This guide will proceed by first detailing the well-established anti-inflammatory profile of ibuprofen, including its mechanism of action, experimental data from various assays, and the signaling pathways it modulates. Subsequently, it will present the currently available, albeit limited, information on this compound and its derivatives in the context of inflammation. Due to the data disparity, a direct quantitative comparison is not feasible at this time. Instead, this document will serve as a foundational resource, outlining the known aspects of ibuprofen as a benchmark and highlighting the critical need for further research into the potential anti-inflammatory effects of this compound.

Ibuprofen: A Well-Characterized Anti-inflammatory Agent

Ibuprofen is a cornerstone of anti-inflammatory therapy, exerting its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By inhibiting COX enzymes, ibuprofen effectively reduces the production of these pro-inflammatory mediators.[6][7]

Mechanism of Action of Ibuprofen

The primary anti-inflammatory mechanism of ibuprofen is the inhibition of the COX pathway.

  • COX-1 and COX-2 Inhibition: Ibuprofen reversibly inhibits both COX-1 and COX-2 isoforms.[4][8] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[6] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[8] The anti-inflammatory and analgesic effects of ibuprofen are largely attributed to its inhibition of COX-2, while the inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal irritation.[6]

  • Other Potential Mechanisms: Beyond COX inhibition, some studies suggest that ibuprofen may have other anti-inflammatory effects, including the modulation of leukocyte activity and the reduction of pro-inflammatory cytokine production.[1]

The signaling pathway for ibuprofen's primary mechanism of action is depicted below:

Ibuprofen_COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2

Caption: Ibuprofen's inhibition of the COX pathway.

This compound: An Investigational Compound

One related compound, This compound-3-carboxylic acid , has been noted as a versatile intermediate in the synthesis of potential analgesic and anti-inflammatory agents.[1] This suggests that the benzhydrylazetidine scaffold is of interest in the development of new anti-inflammatory drugs. Another study on 1-benzhydryl-piperazine urea derivatives showed some anti-inflammatory activity in a carrageenan-induced rat paw edema model.[2] However, these are distinct molecules, and their activities cannot be directly extrapolated to this compound.

The lack of experimental data for this compound prevents a detailed description of its mechanism of action and a quantitative comparison with ibuprofen.

Data Presentation

Due to the absence of quantitative data on the anti-inflammatory effects of this compound, a comparative data table cannot be constructed at this time. For illustrative purposes, a template for such a table is provided below, which could be populated once relevant experimental data for this compound becomes available.

ParameterThis compoundIbuprofenReference Compound
In Vitro Assays
COX-1 Inhibition (IC₅₀)Data not availableVariable (μM range)e.g., Aspirin
COX-2 Inhibition (IC₅₀)Data not availableVariable (μM range)e.g., Celecoxib
Cytokine Inhibition (e.g., TNF-α, IL-6)Data not availableReported in some studiese.g., Dexamethasone
In Vivo Assays
Carrageenan-Induced Paw Edema (% inhibition)Data not availableDose-dependent inhibitione.g., Indomethacin
Adjuvant-Induced Arthritis (Arthritic score)Data not availableReduction in arthritic scoree.g., Methotrexate

Experimental Protocols

To facilitate future comparative studies, this section outlines standard experimental protocols used to evaluate the anti-inflammatory effects of compounds like ibuprofen. These methodologies would be applicable to the investigation of this compound.

In Vitro COX Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

  • Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

  • The production of prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a compound in an animal model.

Methodology:

  • A pre-treatment dose of the test compound or vehicle is administered to rodents (typically rats or mice).

  • After a specified time, a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw to induce localized inflammation and edema.

  • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

The general workflow for evaluating a potential anti-inflammatory compound is illustrated below:

Experimental_Workflow Compound Test Compound (this compound) In_Vitro In Vitro Assays (e.g., COX Inhibition) Compound->In_Vitro In_Vivo In Vivo Models (e.g., Paw Edema) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies In_Vivo->Mechanism Toxicity Toxicity & Safety Assessment In_Vivo->Toxicity Clinical Pre-clinical & Clinical Development Mechanism->Clinical Toxicity->Clinical

Caption: General experimental workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

While ibuprofen stands as a well-understood and effective anti-inflammatory drug, the therapeutic potential of novel compounds like this compound warrants investigation. The current lack of published data on the anti-inflammatory effects of this compound makes a direct and meaningful comparison with ibuprofen impossible.

To bridge this knowledge gap, future research should focus on:

  • In vitro screening: Evaluating the inhibitory activity of this compound against key inflammatory enzymes such as COX-1 and COX-2, as well as its effect on the production of pro-inflammatory cytokines in relevant cell lines.

  • In vivo studies: Utilizing established animal models of inflammation, such as the carrageenan-induced paw edema model, to assess the in vivo efficacy of this compound.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory mechanism.

The generation of such data will be critical in determining whether this compound holds promise as a novel anti-inflammatory agent and will enable a robust and evidence-based comparison with established drugs like ibuprofen. This guide will be updated as new, relevant experimental data becomes available.

References

Validating 1-Benzhydrylazetidine as a Promising Scaffold for CNS Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective treatments for central nervous system (CNS) disorders is a paramount challenge in modern medicine. A crucial aspect of this endeavor lies in the identification and validation of new chemical scaffolds that can be tailored to interact with specific CNS targets. This guide provides a comparative analysis of the 1-Benzhydrylazetidine scaffold, outlining a systematic approach to its validation as a potential platform for the development of drugs targeting CNS disorders.

The this compound core combines the structural features of the benzhydryl moiety, present in many biologically active compounds, and the azetidine ring, a four-membered heterocycle that can impart favorable pharmacokinetic properties. This unique combination suggests its potential as a versatile scaffold for designing CNS-active agents.

Proposed Workflow for Scaffold Validation

A rigorous validation process is essential to establish the therapeutic potential of a new drug scaffold. The following workflow outlines the key stages, from initial computational assessment to in vivo efficacy studies.

cluster_0 In Silico & In Vitro Screening cluster_1 Lead Identification & Optimization cluster_2 In Vivo Validation A Scaffold Selection (this compound) B Library Synthesis of Analogues A->B C Primary In Vitro Screening (Binding & Functional Assays) B->C D ADME-Tox Profiling (e.g., PAMPA, Cytotoxicity) C->D E Hit-to-Lead Optimization (SAR Studies) D->E Promising Hits F In Vivo Pharmacokinetics (BBB Penetration) E->F G Efficacy in Animal Models of CNS Disorders F->G Optimized Leads H Preclinical Development G->H A Molecular Properties Influencing BBB Penetration B Lipophilicity (logP / logD) A->B C Molecular Weight A->C D Polar Surface Area (PSA) A->D E Hydrogen Bond Donors/Acceptors A->E F Efflux by P-glycoprotein (P-gp) A->F cluster_0 Core Scaffold cluster_1 Modification Sites A This compound B Azetidine Ring Substitutions (R1) A->B C Benzhydryl Phenyl Ring Substitutions (R2, R3) A->C

Safety Operating Guide

Proper Disposal of 1-Benzhydrylazetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 1-Benzhydrylazetidine, a compound utilized in various research and development settings. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Immediate Safety Precautions

This compound and its derivatives are classified as hazardous materials. Safety Data Sheets (SDS) for structurally similar compounds, such as 1-Benzhydrylazetidin-3-ol, indicate that these substances can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

In the event of a spill, the area should be evacuated and the spill should be absorbed with an inert material. The contaminated absorbent must then be collected and disposed of as hazardous waste.

Chemical Properties and Disposal Considerations

This compound is a tertiary amine containing a strained azetidine ring and two phenyl groups. The strained four-membered azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions.[3][4][5] This reactivity can be leveraged for in-lab pre-treatment to degrade the compound into less hazardous substances before final disposal. It is crucial to avoid mixing this compound with incompatible materials in waste containers to prevent uncontrolled reactions.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: this compound is not suitable for sewer disposal.

  • Do Not Dispose in Regular Trash: This compound must be treated as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound involves a two-stage process: in-laboratory pre-treatment to reduce its reactivity and hazard level, followed by collection and disposal by a licensed hazardous waste management company.

Stage 1: In-Laboratory Pre-Treatment (Acid-Catalyzed Ring Opening)

This optional but recommended step aims to break down the hazardous azetidine ring structure.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To hydrolyze this compound via acid-catalyzed ring-opening to form a more stable and less reactive amino alcohol derivative.

Materials:

  • Waste this compound

  • Dilute Hydrochloric Acid (HCl) (e.g., 1 M)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Chemical fume hood

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.

  • Dilution: If the waste is concentrated, dilute it with a suitable solvent (e.g., water or an alcohol) to a concentration of approximately 5-10%.

  • Acidification: Slowly add dilute hydrochloric acid to the stirred solution. Monitor the temperature of the solution; if a significant exotherm is observed, slow the addition rate and/or use an ice bath to cool the reaction vessel.

  • Reaction: Continue stirring the acidic solution at room temperature for several hours (e.g., 2-4 hours) to ensure complete ring-opening. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if necessary.

  • Neutralization: Once the reaction is complete, slowly and carefully neutralize the solution by adding sodium bicarbonate until the pH is between 6 and 8. Be cautious as the addition of base to the acidic solution will generate carbon dioxide gas.

  • Collection: The resulting neutralized aqueous solution containing the ring-opened product should be collected in a designated hazardous waste container.

Stage 2: Final Disposal

  • Container Selection: Use a chemically compatible and properly sealed waste container (e.g., high-density polyethylene or glass). The container must be in good condition and leak-proof.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("Neutralized this compound solution"), and the approximate concentration of the components.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.

ParameterValue/RecommendationSource
Personal Protective Equipment Nitrile gloves, safety goggles, lab coatGeneral Laboratory Safety
Pre-treatment Acid Concentration 1 M Hydrochloric AcidRecommended Practice
Pre-treatment Reaction Time 2-4 hoursEstimated
Final pH for Neutralization 6.0 - 8.0Standard Laboratory Practice
Waste Container Material High-Density Polyethylene (HDPE), GlassChemical Compatibility

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe pretreatment_decision In-Lab Pre-treatment? (Recommended) ppe->pretreatment_decision acid_hydrolysis Perform Acid-Catalyzed Hydrolysis: 1. Dilute waste 2. Slowly add 1M HCl 3. Stir for 2-4 hours pretreatment_decision->acid_hydrolysis Yes collect_waste Collect Waste in a Labeled, Compatible Container pretreatment_decision->collect_waste No neutralize Neutralize Solution: - Add NaHCO₃ to pH 6-8 acid_hydrolysis->neutralize neutralize->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste professional_disposal Arrange for Pickup by Licensed Waste Disposal Company store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Personal protective equipment for handling 1-Benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling 1-Benzhydrylazetidine, including operational and disposal plans, based on data for a structurally similar compound.

GHS Hazard Classification

The GHS classification for the related compound, 1-Benzhydrylazetidin-3-ol, indicates it is a hazardous substance.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Irritation1H318: Causes serious eye damage.[1]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecificationPurpose
Eye/Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against splashes and dust.
Face ShieldTo be worn in addition to safety goggles.Provides a higher level of protection against splashes and potential reactions.
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected before use and replaced immediately if contaminated.[3]
Lab Coat/Protective ClothingFire/flame resistant and impervious clothing.[2]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[2]Protects against inhalation of dusts, fumes, or vapors.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risks.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Assemble all necessary equipment and reagents before starting work.

  • Confirm that all containers are properly labeled.

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[2]

  • Keep away from incompatible materials such as acids and reducing agents.[4]

Emergency and Disposal Plans

Emergency Procedures: First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[2]

Chemical Spill Response

In the event of a chemical spill, a clear and immediate response is critical to contain the situation and prevent exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal_Reporting Final Steps Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Hazard (Size & Material) Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill (Use absorbents) Don_PPE->Contain Clean_Up Clean Up Spill & Decontaminate Area Contain->Clean_Up Dispose Dispose of Waste (Follow regulations) Clean_Up->Dispose Report Report the Incident Dispose->Report End End of Response Report->End

Chemical Spill Response Workflow

Disposal Plan

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

  • Do not let the chemical enter drains.[1]

  • Contaminated materials from a spill cleanup should be collected in a suitable, closed container for disposal.[1]

  • Arrange for disposal as special waste with a licensed disposal company, in consultation with local waste disposal authorities.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydrylazetidine
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylazetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.